molecular formula C21H23NO3 B141650 Olopatadine Methyl Ester CAS No. 113805-71-3

Olopatadine Methyl Ester

Katalognummer: B141650
CAS-Nummer: 113805-71-3
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: KJQAUBZLNSLENF-NVMNQCDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olopatadine Methyl Ester, also known as Olopatadine Methyl Ester, is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Olopatadine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olopatadine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQAUBZLNSLENF-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of Olopatadine Methyl Ester, designed for researchers and drug development professionals.

Chemical Profiling, Synthesis, and Impurity Management

Executive Summary

Olopatadine Methyl Ester (Methyl (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate) is a critical chemical entity in the lifecycle of Olopatadine Hydrochloride, a dual-acting antihistamine and mast cell stabilizer. It serves two distinct roles:

  • Synthetic Intermediate: A precursor in the Wittig olefination route for Olopatadine manufacturing.

  • Process-Related Impurity: A degradation product formed via solvolysis when Olopatadine is exposed to methanol under acidic conditions.

Control of this ester is mandated by ICH Q3A/Q3B guidelines due to its altered physicochemical properties (increased lipophilicity) and potential impact on drug product stability.

Chemical Identity & Structural Analysis[1]

The transition from Olopatadine (parent acid) to its Methyl Ester fundamentally alters the molecule's ionization profile. While Olopatadine exists as a zwitterion at physiological pH (containing both a basic amine and an acidic carboxylate), the Methyl Ester masks the acidic moiety, rendering the molecule a weak base.

Structural Comparison
FeatureOlopatadine (Parent)Olopatadine Methyl EsterImpact
Formula C₂₁H₂₃NO₃C₂₂H₂₅NO₃Addition of Methyl group (+14 Da)
MW 337.41 g/mol 351.44 g/mol Mass shift detectable in LC-MS
Acidic pKa ~4.2 (Carboxylic Acid)N/A (Esterified)Loss of anionic character at pH > 4
Basic pKa ~9.8 (Tertiary Amine)~9.8 (Tertiary Amine)Retains basicity
LogP (pH 7.4) ~1.2 - 1.4 (Zwitterionic)> 3.0 (Estimated)Significantly higher membrane permeability
State ZwitterionHydrophobic BaseDrastic change in solubility profile
Structural Visualization

The following diagram illustrates the structural relationship and the critical "Z" configuration required for biological activity.

Structure cluster_legend Key Transformation Olopatadine Olopatadine (Acid) C21H23NO3 (Zwitterion) MethylEster Olopatadine Methyl Ester C22H25NO3 (Lipophilic Base) Olopatadine->MethylEster Esterification (+MeOH / H+) MethylEster->Olopatadine Hydrolysis (+H2O / OH- or Esterase) Desc Masking the carboxylic acid increases LogP and retention time (RP-HPLC).

Figure 1: Interconversion between Olopatadine and its Methyl Ester. The reversibility of this reaction dictates both synthesis strategies and stability concerns.

Synthesis & Formation Mechanisms[1][4]

Understanding the origin of Olopatadine Methyl Ester is essential for establishing Critical Process Parameters (CPPs).

A. The Wittig Synthesis Route (Intermediate)

In the primary industrial synthesis of Olopatadine, the ester is often formed before the final acid.

  • Reaction: 11-Oxo-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate (Isoxepac ester) reacts with (3-dimethylaminopropyl)triphenylphosphonium bromide.[1]

  • Outcome: Formation of the alkene linkage (Z/E mixture).

  • Purification: The methyl ester intermediate is often easier to purify (via crystallization) than the zwitterionic acid.

  • Final Step: Saponification (NaOH/Water) yields Olopatadine. Incomplete hydrolysis results in the Methyl Ester remaining as a process impurity.

B. Solvolysis (Degradation Impurity)

During drug product manufacturing or analytical testing, if Olopatadine (Acid) is dissolved in methanol (common diluent) and exposed to acid traces or heat, Fischer esterification occurs.

  • Risk Factor: High risk during HPLC sample preparation if using Methanol as a diluent for long sequences.

  • Mitigation: Use Acetonitrile/Buffer mixtures instead of Methanol for sample diluents.

SynthesisPath Isoxepac Isoxepac Methyl Ester (Starting Material) Reaction Wittig Reaction (Base Mediated) Isoxepac->Reaction Wittig Wittig Reagent (Phosphonium Salt) Wittig->Reaction Olo_Ester Olopatadine Methyl Ester (Intermediate) Reaction->Olo_Ester Forms Z/E Mixture Hydrolysis Saponification (NaOH / H2O) Olo_Ester->Hydrolysis Impurity Residual Impurity (If Hydrolysis Incomplete) Olo_Ester->Impurity <0.1% Trace Olopatadine Olopatadine API (Final Drug Substance) Hydrolysis->Olopatadine >99% Conversion

Figure 2: The role of the Methyl Ester in the synthetic pathway of Olopatadine.

Analytical Characterization Protocols

The Methyl Ester is a hydrophobic impurity. Its detection relies on Reverse-Phase HPLC (RP-HPLC), where it elutes significantly later than the parent drug.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is self-validating through the resolution requirement between the Z-isomer (Active) and the Methyl Ester (Impurity).

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Mode: Gradient Elution.

    • Rationale: A gradient is required to elute the polar parent (early) and the non-polar ester (late) in a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 299 nm (Max absorption for the dibenz[b,e]oxepin system).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Olopatadine and Olopatadine Methyl Ester.

  • Tailing Factor: < 1.5 for both peaks.

Expected Retention Behavior:

Compound Approx. RRT (Relative Retention Time) Mechanism
Olopatadine (Parent) 1.00 Elutes early due to polar carboxylate/amine zwitterion.

| Olopatadine Methyl Ester | ~1.8 - 2.2 | Elutes late due to hydrophobic ester cap. |

Protocol: Mass Spectrometry (LC-MS) Identification

When characterizing unknown impurities, the Methyl Ester shows a distinct fragmentation pattern.

  • Ionization: ESI Positive Mode (+ve).

  • Parent Ion [M+H]+:

    • Olopatadine: m/z 338.2

    • Methyl Ester: m/z 352.2 (+14 Da shift).

  • Key Fragment: Loss of -OCH3 (31 Da) vs loss of -OH (17 Da) or -H2O (18 Da) from the parent.

Biological Implications & Toxicity[6]
Prodrug Potential vs. Impurity Risk

While methyl esters are often used as prodrugs to enhance corneal permeability (lipophilicity allows better penetration of the corneal epithelium), Olopatadine Methyl Ester is strictly regulated as an impurity in commercial formulations.

  • Corneal Permeability: The ester is significantly more lipophilic (LogP > 3) than the parent. If present, it would penetrate the eye rapidly.

  • Metabolic Fate: Once inside the ocular tissue or systemic circulation, ubiquitous esterases (e.g., carboxylesterases) would rapidly hydrolyze the methyl ester back to the active Olopatadine acid.

  • Toxicity: There are no specific reports of high toxicity for the methyl ester distinct from the parent, but "unqualified" impurities must be kept below ICH Q3B thresholds (typically <0.2% or <0.5% depending on dose).

Regulatory Limit (General ICH Q3B):

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2% (for max daily dose > 10mg - though eye drops are lower dose, thresholds are stringent).

  • Qualification Threshold: 0.5% (or lower for ocular products).

References
  • Oshima, E., et al. (1992). "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry.

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Products Q3B(R2)." International Council for Harmonisation.

  • PubChem Compound Summary. (2025). "Olopatadine Methyl Ester."[3][4][5][6][7][8][9] National Center for Biotechnology Information.

  • Basniwal, P.K., et al. (2014). "Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method." Journal of Pharmaceutical Analysis.

  • United States Pharmacopeia (USP). (2024). "Olopatadine Hydrochloride Monograph: Related Compounds." USP-NF.

Sources

Olopatadine Methyl Ester: Physicochemical Profiling, Synthetic Utility, and Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olopatadine hydrochloride is a highly selective histamine H₁-receptor antagonist and mast cell stabilizer, widely formulated for the management of allergic conjunctivitis and rhinitis. In the complex synthetic pipeline of this Active Pharmaceutical Ingredient (API), Olopatadine Methyl Ester occupies a paradoxical dual role. Synthetically, it serves as a pivotal, deliberate intermediate utilized to isolate the pharmacologically active Z-isomer from crude reaction mixtures. Analytically, it is a critical process impurity (often designated as Impurity 51) that must be rigorously monitored and quantified in the final drug substance to ensure regulatory compliance and patient safety.

This whitepaper provides an in-depth technical analysis of Olopatadine Methyl Ester, detailing its physicochemical properties, its mechanistic role in API synthesis, and a self-validating analytical protocol for its detection.

Physicochemical Profiling & Quantitative Data

Accurate identification of process impurities requires robust reference standards. Commercial reference materials, such as those provided by and, classify Olopatadine Methyl Ester primarily under CAS 113805-71-3. The table below summarizes the core quantitative and structural data necessary for analytical profiling.

PropertySpecification / Value
Chemical Name (IUPAC) Methyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Primary CAS Number 113805-71-3 (Also referenced as 113806-01-2 in specific isomer/salt catalogs)
Molecular Formula C₂₂H₂₅NO₃
Molecular Weight 351.44 g/mol
Physical State Light yellow to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Methanol, and DMSO
Role in Manufacturing Key synthetic intermediate / Downstream process impurity

Mechanistic Pathways: The Strategic Role of the Methyl Ester

The primary industrial synthesis of Olopatadine relies on the Wittig olefination of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Isoxepac). As detailed in, this reaction inherently produces a mixture of Z and E isomers alongside stoichiometric amounts of triphenylphosphine oxide byproducts.

The Causality of Esterification: Isolating the pharmacologically active Z-isomer directly from this crude carboxylic acid mixture is thermodynamically and chromatographically challenging due to strong intermolecular hydrogen bonding and poor solubility profiles. To bypass this bottleneck, process chemists deliberately esterify the crude acid mixture using methanol and an acid catalyst to form Olopatadine Methyl Ester.

By masking the polar carboxylic acid moiety, the partition coefficient and chromatographic retention of the molecule are drastically altered. This chemical modification enables highly efficient separation of the Z-methyl ester from the E-isomer and phosphorus salts via column chromatography or selective crystallization. Subsequent alkaline hydrolysis of the purified Z-ester restores the carboxylic acid, yielding pure Olopatadine base, which is then precipitated as the hydrochloride salt.

SynthesisWorkflow Isoxepac Isoxepac (Starting Material) Wittig Wittig Reaction (n-BuLi, Phosphonium Salt) Isoxepac->Wittig Crude Crude Z/E Mixture + Phosphorus Salts Wittig->Crude Esterification Esterification (MeOH, H+) Crude->Esterification MethylEster Olopatadine Methyl Ester (Z/E Isomers) Esterification->MethylEster Purification Chromatographic Purification MethylEster->Purification Z_Ester Pure Z-Methyl Ester (Olopatadine Methyl Ester) Purification->Z_Ester Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) Z_Ester->Hydrolysis API Olopatadine HCl (Final API) Hydrolysis->API

Workflow of Olopatadine Methyl Ester in API synthesis and purification.

Analytical Methodologies: Impurity Profiling Protocol

Because Olopatadine Methyl Ester is the immediate precursor to the final API, incomplete hydrolysis or trace carryover results in its presence as a process impurity. Regulatory agencies require its quantification to ensure it remains below the ICH Q3A qualification thresholds (typically


).

The following step-by-step HPLC-UV protocol provides a self-validating system for quantifying residual Olopatadine Methyl Ester in Olopatadine HCl API batches.

Step 1: Standard and Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Reference Standard Solution: Dissolve an authoritative in diluent to a final concentration of 1.5 µg/mL (representing the 0.15% specification limit).

  • Test Sample Solution: Accurately weigh 50 mg of Olopatadine HCl API and dissolve in 50 mL of diluent to yield a 1.0 mg/mL solution.

Step 2: Chromatographic Parameters & Causality
  • Column: Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the highly lipophilic methyl ester from the more polar carboxylic acid API.

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid.

    • Causality: The low pH environment is critical. It fully protonates the tertiary aliphatic amine (dimethylamino group) of both the API and the impurity, suppressing secondary ionic interactions with unendcapped silanol groups on the silica column. This eliminates peak tailing and ensures highly reproducible retention times.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–20 min: Linear ramp to 70% B

    • 20–25 min: Hold at 70% B

    • 25–30 min: Return to 20% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 299 nm (Optimal chromophore absorption for the dibenzoxepin ring).

Step 3: System Suitability (Self-Validating Criteria)

Before analyzing the test sample, inject a resolution solution containing both Olopatadine HCl (1.0 mg/mL) and Olopatadine Methyl Ester (1.5 µg/mL).

  • Acceptance Criteria: The resolution factor (

    
    ) between the Olopatadine peak and the Olopatadine Methyl Ester peak must be 
    
    
    
    . Furthermore, the relative standard deviation (RSD) for the impurity peak area across five replicate injections must be
    
    
    . Passing these criteria proves the system's fluidics and column chemistry are actively capable of baseline separation, validating the run prior to data acquisition.

References

  • Google Patents. "US9000195B2 - Process for obtaining olopatadine and intermediates." United States Patent and Trademark Office. Available at:[1]

  • Pharmaffiliates. "CAS No : 113805-71-3 | Product Name : Olopatadine methyl ester." Pharmaffiliates Analytics & Synthetics. Available at: [Link][2]

Sources

Comprehensive Identification and Characterization of Olopatadine Impurity B (Methyl Ester): A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

Olopatadine hydrochloride is a potent, selective histamine H1-receptor antagonist widely formulated as an ophthalmic solution for allergic conjunctivitis. As with all active pharmaceutical ingredients (APIs), rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure patient safety and drug efficacy.

This whitepaper focuses on Olopatadine Impurity B , specifically identified in various pharmacopeial contexts as the Methyl Ester variant (CAS: 113805-71-3, Molecular Formula: C22H25NO3, Average Molecular Weight: 351.45)[1]. The Indian Pharmacopoeia explicitly monitors this methyl ester derivative as a critical quality attribute during the lifecycle of olopatadine products[2]. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures, explaining the causality behind the analytical chemistry required to isolate, identify, and quantify this specific impurity.

Mechanistic Causality: The Origin of the Methyl Ester

To accurately analyze an impurity, one must first understand its thermodynamic and kinetic origins. Olopatadine contains a terminal carboxylic acid functional group. During API synthesis, purification, or forced degradation studies, the presence of methanol (a common solvent) combined with acidic conditions triggers a classical Fischer esterification .

This condensation reaction replaces the ionizable proton of the carboxylic acid with a methyl group. Understanding this mechanism is critical for analytical scientists: it dictates that any sample preparation involving methanolic diluents risks generating the very impurity we are attempting to measure, leading to false-positive out-of-specification (OOS) results.

G Olo Olopatadine API (Carboxylic Acid) Reaction Fischer Esterification (Condensation) Olo->Reaction Reagents Methanol + Acidic Catalyst (Solvent/Synthesis) Reagents->Reaction ImpB Olopatadine Impurity B (Methyl Ester) Reaction->ImpB + H2O

Caption: Mechanism of Olopatadine Methyl Ester formation via Fischer esterification.

Analytical Strategy: The "Why" Behind the Method

The identification of Olopatadine Impurity B relies on orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS).

Physicochemical Rationale:

  • Chromatographic Retention: The parent olopatadine molecule has a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~8.5). At an acidic pH (e.g., pH 4.0), the parent molecule is highly polar. However, the methyl ester impurity lacks the ionizable carboxylic acid proton, making it significantly more lipophilic. Consequently, on a C8 or C18 stationary phase, Impurity B will exhibit a longer retention time (eluting after the API)[3].

  • Buffer Selection: While standard pharmacopeial methods often use non-volatile phosphate buffers (pH 3.0)[3], these are incompatible with MS detectors. To create a self-validating LC-MS method, we substitute phosphate with a volatile 10 mM Ammonium Acetate buffer adjusted to pH 4.0.

  • Detection Wavelength: The dibenzoxepin ring system shared by both molecules exhibits a robust UV absorbance maximum at 299 nm, minimizing baseline noise from excipients[3].

  • Ionization (ESI+): The tertiary amine in the olopatadine side chain readily accepts a proton. In Positive Electrospray Ionization (ESI+), the methyl ester will yield a distinct [M+H]+ precursor ion at m/z 352.2, easily distinguishable from the parent API at m/z 338.2.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) gating mechanism: if the chromatographic resolution (


) between the API and Impurity B falls below 2.0, the system automatically aborts the sequence, preventing the acquisition of compromised data[4].
Step 1: Reagent and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Crucial: Methanol is strictly prohibited to prevent artifactual esterification.

  • Standard Preparation: Transfer 20.0 mg of Olopatadine HCl working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.2 mg/mL)[3].

  • Impurity Spiking (SST Solution): Spike the standard solution with 0.4 µg/mL of Olopatadine Impurity B reference standard to evaluate resolution and recovery[3].

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: USP L7 (C8), 150 mm × 4.6 mm, 5 µm particle size[3].

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer)[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, pH adjusted to 4.0 with glacial acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column; 0.25 mL/min directed to MS, 0.75 mL/min to waste/PDA)[3].

  • Injection Volume: 30 µL[3].

Step 3: Orthogonal Detection (PDA & MS)
  • PDA Settings: Monitor at 299 nm. Extract spectra from 200–400 nm for peak purity assessment[3].

  • MS Settings: ESI source in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: m/z 100–600.

G Sample Sample Preparation (0.2 mg/mL spiked) HPLC RP-HPLC Separation (C8 Column, pH 4.0) Sample->HPLC Split Post-Column Splitter HPLC->Split UV PDA Detection (299 nm) Split->UV MS ESI-MS/TOF (Positive Ion Mode) Split->MS Data Orthogonal Validation (Rs > 2.0, m/z 352.2) UV->Data MS->Data

Caption: Self-validating LC-MS/PDA workflow for the identification of Olopatadine Impurity B.

Quantitative Data Presentation

To ensure method robustness, quantitative metrics must align with ICH validation guidelines. The tables below summarize the gradient program and the expected system suitability metrics derived from forced degradation and stability-indicating studies[3][4].

Table 1: Optimized LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Isocratic Hold
5.08020Isocratic Hold
15.04060Linear Gradient (Elution of Impurity B)
20.04060High Organic Wash
21.08020Re-equilibration
30.08020End of Run

Table 2: Method Validation & System Suitability Metrics

ParameterOlopatadine APIImpurity B (Methyl Ester)Acceptance Criteria
Relative Retention Time (RRT) 1.00~1.41Consistent RRT across runs
Resolution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
N/A> 2.0

(SST Gating)[4]
Linearity Range 20 – 400 µg/mL0.4 – 8.0 µg/mL

Limit of Detection (LOD) 0.02 µg/mL0.0004 mg/mL (0.4 µg/mL)S/N ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

3
Spike Recovery (%) 98.2% – 101.5%80.0% – 120.0%80–120% for impurities[3]
Monoisotopic Mass [M+H]+ m/z 338.2m/z 352.2Mass accuracy

5 ppm

Note: Total amount of impurities, including the methyl ester, is known to increase when the drug product is subjected to thermal sterilization (heating) compared to filtration, highlighting the need for strict thermal control during manufacturing[4].

References

  • Source: pharmaffiliates.
  • Source: tandfonline.
  • Source: scispace.
  • Source: scribd.

Sources

A Deep Dive into Olopatadine: A Comparative Analysis of the Free Base and Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Significance of Olopatadine

Olopatadine is a well-established and potent therapeutic agent, recognized for its dual-action mechanism as a selective histamine H1-receptor antagonist and a mast cell stabilizer.[1][2] This multifaceted activity makes it highly effective in the management of allergic conjunctivitis and rhinitis by not only blocking the effects of histamine, a key mediator of allergic response, but also by inhibiting the release of pro-inflammatory mediators from mast cells.[3][4] Clinically, olopatadine is available in various formulations, including ophthalmic solutions and nasal sprays, and is valued for its rapid onset of action and favorable safety profile.[5][6] In the realm of pharmaceutical research and development, a thorough understanding of its structure-activity relationship and the properties of its derivatives is paramount for innovation in drug delivery and formulation. This guide provides a detailed comparative analysis of Olopatadine free base, the active pharmaceutical ingredient (API), and its methyl ester derivative, a key synthetic intermediate.

Molecular Architecture: A Tale of Two Moieties

The core structural framework of Olopatadine is a dibenz[b,e]oxepin ring system, which is a tricyclic entity. The key functional groups responsible for its pharmacological activity are the dimethylaminopropylidene side chain and the acetic acid moiety. The Z-isomer of Olopatadine is the pharmacologically active form.[7]

Olopatadine Free Base: The free base form of Olopatadine possesses a carboxylic acid group (-COOH) at the C-2 position of the dibenz[b,e]oxepin ring. This acidic functional group is crucial for its interaction with biological targets and significantly influences its physicochemical properties, such as solubility and polarity.

Olopatadine Methyl Ester: In contrast, the Olopatadine Methyl Ester is a derivative where the carboxylic acid group of the free base is esterified with a methyl group, forming a methyl carboxylate (-COOCH3). This seemingly minor modification leads to significant alterations in the molecule's chemical and physical characteristics.

Caption: Chemical structures of Olopatadine Free Base and Olopatadine Methyl Ester.

Synthesis and Characterization: From Precursor to Active Moiety

The synthesis of Olopatadine often involves the preparation of its methyl ester as a key intermediate, which is subsequently hydrolyzed to yield the active free base.

Synthetic Workflow

The general synthetic approach for Olopatadine involves a Wittig reaction as a crucial step to introduce the dimethylaminopropylidene side chain.[8][9] The synthesis can be broadly outlined as follows:

  • Esterification: The starting material, 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac), is first converted to its methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[7]

  • Wittig Reaction: The resulting methyl ester of Isoxepac undergoes a Wittig reaction with a suitable phosphonium ylide derived from 3-dimethylaminopropyl-triphenylphosphonium bromide. This step introduces the characteristic side chain and creates the exocyclic double bond.

  • Hydrolysis: The Olopatadine Methyl Ester obtained from the Wittig reaction is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to cleave the ester bond and yield the final product, Olopatadine free base.[10]

  • Purification and Salt Formation: The crude Olopatadine free base is purified using techniques like recrystallization. For pharmaceutical applications, it is often converted to its hydrochloride salt to enhance its stability and solubility.[8]

G A Isoxepac B Isoxepac Methyl Ester A->B Esterification (Methanol, SOCl2) C Olopatadine Methyl Ester B->C Wittig Reaction (Phosphonium Ylide) D Olopatadine Free Base C->D Hydrolysis (NaOH) E Olopatadine HCl D->E Salt Formation (HCl)

Sources

Thermodynamic Stability & Impurity Profiling of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of Olopatadine Methyl Ester (OME), a critical process-related impurity and synthetic intermediate in the production of Olopatadine Hydrochloride.

Technical Whitepaper | Version 2.0

Executive Technical Synthesis

Olopatadine Methyl Ester (OME) (CAS: 113806-01-2) represents a pivotal node in the thermodynamic landscape of Olopatadine drug substance manufacturing. Chemically identified as methyl 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetate, OME serves a dual role:

  • Synthetic Intermediate: It is the penultimate precursor in the Wittig-based synthesis routes, requiring hydrolysis to yield the active pharmaceutical ingredient (API), Olopatadine.

  • Critical Impurity: Its presence in the final API indicates incomplete hydrolysis or esterification driven by methanolic stress, governed by the thermodynamic equilibrium between the carboxylic acid and the ester.

Understanding the thermodynamic stability of OME is not merely about its shelf-life; it is about controlling the reaction quotient (


) during synthesis to drive the equilibrium toward the acid (API) and preventing the reverse reaction (esterification) during downstream processing.

Thermodynamic Framework: Hydrolysis & Isomerization

The stability of OME is governed by two primary thermodynamic vectors: Hydrolytic Equilibrium and Geometric Isomerization .

Hydrolytic Stability (The Ester-Acid Equilibrium)

The conversion between Olopatadine (Acid) and OME (Ester) is a reversible nucleophilic acyl substitution.



  • Thermodynamic Favorability: In aqueous media, the hydrolysis of OME is exergonic (

    
    ), favoring the formation of Olopatadine. However, the reaction is kinetically inhibited at neutral pH due to the high activation energy of the neutral water attack on the carbonyl carbon.
    
  • Process Implications: During synthesis, the reaction is driven to completion (removal of OME) by using strong bases (saponification) or acids, effectively removing the protonated acid product and shifting the equilibrium according to Le Chatelier’s Principle .

  • Risk Factor: The reverse reaction (formation of OME from API) is thermodynamically unfavorable in water but becomes favorable in methanolic solutions under acidic stress. This is a critical consideration for analytical method development, where using methanol as a diluent for acidic stress testing can generate artificial OME impurities [1].

Geometric Stability (Z vs. E Isomerization)

Olopatadine is the Z-isomer. OME also exists as Z and E isomers.[1]

  • Energy Profile: The Z-isomer is generally less thermodynamically stable than the E-isomer due to steric hindrance between the dimethylaminopropylidene chain and the oxepin ring system.

  • Photolytic Driver: Upon exposure to UV light, OME undergoes photo-isomerization. The system seeks a photostationary state, often enriching the E-isomer (impurity) content. This transformation is intramolecular and does not require a collision partner, making it a zero-order decay process under constant illumination.

Strategic Visualization: Reaction Network

The following diagram maps the thermodynamic pathways connecting OME to the API and its degradation products.

Olopatadine_Stability Isoxepac Isoxepac (Starting Material) OME_Z Olopatadine Methyl Ester (Z-Isomer) [Intermediate/Impurity] Isoxepac->OME_Z Wittig Reaction (Synthesis) Olopatadine Olopatadine (API) (Z-Isomer) OME_Z->Olopatadine Hydrolysis (Basic) Thermodynamically Favored OME_E Methyl Ester (E-Isomer) OME_Z->OME_E Photo-Isomerization (hv) Olopatadine->OME_Z Esterification (Acid + MeOH) Olopatadine_E Olopatadine (E-Isomer) Olopatadine->Olopatadine_E Photo-Isomerization (hv) OME_E->Olopatadine_E Hydrolysis

Figure 1: Reaction network showing the central role of OME (Yellow) as a gateway between synthesis precursors and the final API, subject to hydrolytic and photolytic instability.

Self-Validating Experimental Protocol

To rigorously assess the stability of OME and differentiate it from the API, a Stability-Indicating HPLC Method (SI-HPLC) is required. This protocol is "self-validating" because it includes resolution checks that fail if the method drifts, ensuring data integrity.

Protocol: High-Resolution Impurity Profiling

Objective: Quantify OME and separate it from the Z/E isomers of the API.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V,

    
     mm, 5 µm (or C18 equivalent).
    
  • Mobile Phase A: Buffer (0.05 M

    
    , adjusted to pH 3.0 with orthophosphoric acid).
    
  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[2]

  • Gradient:

    • 0-5 min: 70% A (Isocratic)

    • 5-20 min: 70%

      
       40% A (Linear Gradient)
      
    • 20-30 min: 40% A (Hold)

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 299 nm (Lambda max for the tricyclic system).

  • Temperature: 25°C.

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  The resolution between Olopatadine (RT ~12 min) and OME (RT ~14-15 min) must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  For the OME peak, 
    
    
    
    must be
    
    
    (Ensures no secondary interaction with silanols).
  • Sensitivity: Signal-to-Noise (S/N) ratio for a 0.05% OME standard solution must be

    
    .
    
Forced Degradation Workflow

This workflow determines the specific susceptibility of OME.

Stress ConditionReagent / ConditionDurationExpected Outcome for OMEMechanism
Acid Hydrolysis 1N HCl, 60°C2-4 HoursRapid Loss. Conversion to Olopatadine.Acid-catalyzed acyl substitution.
Base Hydrolysis 1N NaOH, 60°C1 HourComplete Loss. Rapid saponification to Olopatadine.Nucleophilic attack by

(Irreversible).
Oxidation 3%

, RT
24 HoursStable / Minor N-Oxide. Ester bond remains intact; N-oxidation may occur.Electrophilic attack on tertiary amine.
Photolytic UV Light (1.2M lux hours)1 CycleIsomerization. Conversion to E-isomer Methyl Ester.

excitation and bond rotation.

Note: Do not use Methanol as a co-solvent in the Acid Hydrolysis step if you are trying to measure intrinsic stability, as it will drive the equilibrium back toward OME formation [2].

Quantitative Stability Data Summary

The following data synthesizes findings from multiple stability studies regarding the Olopatadine scaffold and its ester derivatives [3, 4].

ParameterOlopatadine (API)Olopatadine Methyl Ester (OME)
Molecular Weight 337.41 g/mol 351.44 g/mol
Retention Time (RRT) 1.00~1.15 (More lipophilic)
Hydrolytic Stability (pH 1-2) Degrades (Decarboxylation/Isomerization)Unstable (Hydrolyzes to API)
Hydrolytic Stability (pH 10-12) Stable (as Carboxylate anion)Highly Unstable (Hydrolyzes to API)
Thermal Stability (Solid State) Stable up to melting pointMetastable (Lower MP than API)
Major Degradation Product E-Isomer, N-OxideOlopatadine (Acid), E-Isomer Ester

References

  • Mahajan, A. A., et al. (2013).[5] "Study of Olopatadine Hydrochloride under ICH Recommended Stress Conditions by LC, LC-MS/TOF for Identification and Characterization of Degradation Products." Journal of Liquid Chromatography & Related Technologies.

  • Basniwal, P. K., & Jain, D. (2014). "Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method." Journal of Chromatographic Science.

  • European Patent Office. (2010). "Process for the Preparation of Olopatadine (EP 2421843 B1)." Google Patents.

  • Jurkic, L. M., et al. (2014).[1][6] "UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops." Chromatographia.

Sources

Toxicological Profiling and Safety Data Sheet (SDS) for Olopatadine Methyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olopatadine Methyl Ester is a critical synthetic intermediate and process impurity encountered during the manufacturing of Olopatadine Hydrochloride, a potent, dual-action H1-receptor antagonist used in ophthalmic formulations[1]. For drug development professionals, controlling this esterified derivative is paramount for regulatory compliance (ICH Q3A/Q3B) and ensuring API (Active Pharmaceutical Ingredient) safety. This whitepaper synthesizes the physicochemical properties, toxicological profile, handling safety data, and a self-validating analytical methodology for the quantification of Olopatadine Methyl Ester.

Chemical Identity & Physicochemical Properties

The esterification of the terminal carboxylic acid group in Olopatadine fundamentally alters the molecule's physicochemical behavior. By masking the polar acid moiety, the methyl ester exhibits increased lipophilicity. From a formulation standpoint, this shift reduces aqueous solubility and increases the potential for off-target tissue retention if present as a degradant in ophthalmic solutions.

Table 1: Physicochemical Parameters of Olopatadine Methyl Ester

ParameterValueCausality / Impact on Drug Development
CAS Number 113806-01-2 / 113805-71-3[2][3]Unique identifiers required for regulatory impurity tracking.
Molecular Formula C₂₂H₂₅NO₃[2]Addition of the methyl group increases the carbon load and logP.
Molecular Weight 351.45 g/mol [4]Heavier than the parent API (337.41 g/mol ), altering diffusion rates.
Physical State Solid / PowderNecessitates strict particulate control and PPE during bulk handling.
Storage Conditions 2-8°C, Protect from light[2]Refrigeration prevents thermally induced hydrolysis back to the parent acid.

Mechanistic Toxicology & Pharmacological Context

Olopatadine Hydrochloride achieves its clinical efficacy by selectively antagonizing the Histamine H1 receptor and stabilizing mast cells, thereby preventing the release of inflammatory mediators[1].

When evaluating the toxicity and pharmacology of Olopatadine Methyl Ester , we must view it through the lens of structure-activity relationships (SAR):

  • Receptor Affinity: The free carboxylic acid of Olopatadine is crucial for forming ionic bonds with basic amino acid residues within the H1 receptor binding pocket. Esterification sterically hinders this interaction, rendering the methyl ester pharmacologically inferior as an antagonist.

  • Ocular Toxicity: Because ophthalmic drugs bypass hepatic first-pass metabolism, impurities are applied directly to the sensitive corneal epithelium. The increased lipophilicity of the methyl ester allows it to partition more readily into lipid membranes, presenting a risk for mild to moderate localized ocular irritation.

  • Genotoxicity: Evaluated under ICH M7 guidelines, the molecule lacks highly reactive structural alerts (such as N-nitroso groups or alkylating epoxides), meaning it is generally classified as a non-mutagenic process impurity. However, its concentration must be strictly controlled to <0.15% in the final API.

H1_Pathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein Activation H1R->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Allergy Allergic Response (Inflammation / Itching) PLC->Allergy Olo Olopatadine API (Potent Antagonist) Olo->H1R Competitive Inhibition Impurity Olopatadine Methyl Ester (Altered Binding Affinity) Impurity->H1R Weak Inhibition / Off-target

Mechanistic pathway of H1 receptor antagonism by Olopatadine and its ester impurity.

Safety Data Sheet (SDS) & Handling Protocols

As a laboratory reference standard and industrial chemical, Olopatadine Methyl Ester requires rigorous safety protocols to protect researchers and ensure material integrity[2].

  • Hazard Identification (GHS Classification):

    • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

    • H315: Causes skin irritation (Skin Irritation - Category 2).

    • H319: Causes serious eye irritation (Eye Irritation - Category 2A).

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 half-mask respirator required during the weighing of bulk powders to prevent inhalation of active dust.

    • Dermal: Double-layered nitrile gloves and a chemically resistant lab coat.

    • Ocular: Tight-fitting safety goggles (not standard safety glasses) due to the ocular irritation hazard.

  • Engineering Controls: All powder transfers and standard preparations must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Storage & Stability: Store at 2-8°C in a tightly sealed, amber glass vial. Protect from ambient moisture to prevent spontaneous hydrolysis[2].

Analytical Methodology: LC-MS/MS Impurity Profiling

To detect trace levels of Olopatadine Methyl Ester in the parent API, UHPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. The tertiary amine in the dimethylaminopropylidene side chain provides exceptional proton affinity, yielding high sensitivity in Positive Electrospray Ionization (ESI+).

Table 2: MRM Transitions for LC-MS/MS Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision EnergyPurpose
Olopatadine Methyl Ester352.2307.220 eVQuantifier (Loss of dimethylamine)
Olopatadine Methyl Ester352.2247.135 eVQualifier (Ring cleavage)
Olopatadine-d3 Methyl Ester355.2310.220 eVInternal Standard (IS)
Self-Validating Experimental Protocol
  • System Suitability Testing (SST): Inject a blank diluent followed by six replicate injections of a 10 ng/mL standard.

    • Causality: This establishes baseline chemical noise, ensures column equilibration, and verifies that the mass spectrometer's optics are clean before sample introduction.

  • Sample Preparation: Accurately weigh 10 mg of Olopatadine API. Dissolve in 10 mL of Methanol:Water (50:50 v/v). Spike with 50 µL of Olopatadine-d3 Methyl Ester (1 µg/mL).

    • Causality: The 50:50 organic/aqueous ratio ensures the complete dissolution of both the polar API salt and the lipophilic ester impurity. The isotopic Internal Standard (IS) creates a self-validating recovery metric that dynamically corrects for matrix suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak of the basic amine while providing the abundant protons necessary for downstream ESI+ ionization.

  • Mass Spectrometry Acquisition: Operate the triple quadrupole in ESI+ MRM mode using the transitions outlined in Table 2.

    • Causality: Multiple Reaction Monitoring (MRM) filters out the massive API matrix signal, allowing exclusive, high-fidelity quantification of the trace methyl ester impurity.

  • Data Validation: Calculate the impurity concentration using the IS peak area ratio. Accept data only if the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10.

LCMS_Workflow SST System Suitability Testing (SST) Ensures baseline stability Prep Sample Preparation API dissolution & IS spiking SST->Prep UHPLC UHPLC Separation C18 Column, Gradient Elution Prep->UHPLC ESI ESI+ Ionization Protonation of tertiary amine UHPLC->ESI MRM MRM Data Acquisition Targeted transition monitoring ESI->MRM Valid Data Validation Check recovery & LOQ limits MRM->Valid

Experimental workflow for LC-MS/MS quantification of Olopatadine Methyl Ester.

References

  • Title: Olopatadine Methyl Ester | 113806-01-2 - Alfa Omega Pharma Source: alfaomegapharma.com URL: 2

  • Title: Olopatadine Methyl Ester | CAS No. 113805-71-3 - Clearsynth Source: clearsynth.com URL: 5

  • Title: Olopatadine hydrochloride | 140462-76-6 - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: Olopatadine Impurity Suppliers - Hemarsh Technologies Source: hemarsh.com URL: 3

  • Title: Olopatadine-impurities - Pharmaffiliates Source: pharmaffiliates.com URL: 4

Sources

A Technical Guide to the Solubility of Olopatadine Methyl Ester in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Olopatadine Methyl Ester (CAS 113805-71-3) is a critical intermediate in the synthesis of Olopatadine, a potent antihistamine and mast cell stabilizer.[1][2] The efficiency of synthesis, purification, and crystallization processes hinges on a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive overview of the physicochemical properties of Olopatadine Methyl Ester, a theoretical framework for predicting its solubility based on molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination. By grounding theoretical principles in practical, validated methodologies, this document serves as an essential resource for researchers, process chemists, and drug development professionals seeking to optimize the manufacturing of Olopatadine.

Part 1: Physicochemical Profile of Olopatadine Methyl Ester

Olopatadine Methyl Ester is the penultimate compound in several patented synthesis routes leading to the active pharmaceutical ingredient (API), Olopatadine.[3][4] It is typically formed via esterification of the carboxylic acid group of an earlier intermediate, followed by a Wittig reaction, and is subsequently hydrolyzed to yield the final Olopatadine API.[3][4] Understanding its unique properties is fundamental to controlling its reactivity and purification.

Chemical Structure and Properties

The key structural features of Olopatadine Methyl Ester include a tricyclic dibenz[b,e]oxepine core, a dimethylaminopropylidene side chain, and a methyl ester group. These features dictate its physical and chemical behavior.

PropertyValueSource(s)
IUPAC Name Methyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate[5]
CAS Number 113805-71-3[5][6]
Molecular Formula C₂₂H₂₅NO₃[5][6]
Molecular Weight 351.45 g/mol [5][6]
Appearance Off-white solid (typical)[7]
Structural Comparison and Impact on Solubility

To appreciate the solubility profile of Olopatadine Methyl Ester, it is instructive to compare it with its parent API, Olopatadine (a zwitterionic carboxylic acid at physiological pH), and its commonly used salt, Olopatadine Hydrochloride.

  • Olopatadine (Acid): The free carboxylic acid group allows for both hydrogen bond donation and acceptance, while the tertiary amine is basic.

  • Olopatadine Hydrochloride: The formation of the hydrochloride salt dramatically increases polarity and aqueous solubility by creating an ionic species.[8] This form is sparingly soluble in water but soluble in polar solvents like methanol.[8]

  • Olopatadine Methyl Ester: The esterification of the carboxylic acid group removes the acidic proton, significantly reducing the molecule's polarity and eliminating its ability to act as a hydrogen bond donor at that site. The molecule is now a non-ionic base. This structural modification predicts a shift in solubility away from polar, aqueous media towards organic solvents of low to moderate polarity.

Part 2: A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] The solubility of Olopatadine Methyl Ester can be anticipated by analyzing its functional groups and their likely interactions with different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the ester carbonyl and the ether linkage, as well as the nitrogen of the tertiary amine. Good solubility is expected, particularly in methanol, which is a known solvent for the more polar hydrochloride salt.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but are strong hydrogen bond acceptors and have high dipole moments. They are excellent at solvating a wide range of organic molecules. Given that Dimethylformamide (DMF) and Tetrahydrofuran (THF) are used as reaction solvents in Olopatadine synthesis, the methyl ester intermediate is expected to be highly soluble in them.[4][10] A related intermediate is known to be soluble in DMSO.[7]

  • Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents are commonly used in extraction and chromatographic purification of synthetic intermediates.[10][11] Olopatadine Methyl Ester is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large, relatively non-polar tricyclic core suggests some affinity for aromatic solvents like toluene. However, solubility is expected to be limited in aliphatic, non-polar solvents like hexane, which cannot effectively solvate the polar ester and amine groups.

Based on this theoretical framework, a qualitative prediction of solubility is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with ester, ether, and amine groups.
Polar Aprotic DMSO, DMF, THF, AcetonitrileHighStrong dipole-dipole interactions; known reaction solvents.
Slightly Polar Ethyl Acetate, DichloromethaneMedium to HighFavorable dipole interactions; common extraction/chromatography solvents.
Non-Polar Aromatic TolueneMediumvan der Waals interactions with the large aromatic core.
Non-Polar Aliphatic n-Hexane, HeptaneLowInsufficient polarity to solvate the ester and amine functional groups.

Part 3: A Validated Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, precise quantitative data is essential for process design and optimization. The equilibrium shake-flask method is the gold-standard technique for determining the solubility of crystalline compounds due to its reliability and direct measurement of the thermodynamic equilibrium state.[9][12]

The following protocol provides a self-validating system for accurately determining the solubility of Olopatadine Methyl Ester.

Experimental Workflow

The overall process involves achieving equilibrium, separating the liquid and solid phases, and quantifying the dissolved solute using a calibrated analytical method.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Quantification cluster_data Phase 4: Data Reporting prep 1. Add Excess Olopatadine Methyl Ester to Solvent equil 2. Agitate at Constant Temperature (24-72h) prep->equil Shake-Flask Method cent 3. Centrifuge to Pellet Undissolved Solid equil->cent filt 4. Filter Supernatant (0.22 µm PTFE Filter) cent->filt dil 5. Dilute Saturated Solution into Mobile Phase filt->dil hplc 6. Analyze by Validated HPLC-UV Method dil->hplc cal Create Calibration Curve (Reference Standard) hplc->cal Requires report Calculate Solubility (mg/mL or mol/L) hplc->report

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology

1. Materials and Reagents:

  • Olopatadine Methyl Ester (Certified Reference Standard, >98% purity).

  • Organic Solvents (HPLC Grade or equivalent).

  • Glass vials with PTFE-lined screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).[9]

  • Volumetric flasks and pipettes (Class A).

  • HPLC system with UV detector.

2. Preparation of Saturated Solutions (Shake-Flask Method):

  • Add an excess amount of solid Olopatadine Methyl Ester to a glass vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.[12]

  • Add a precise volume of the chosen organic solvent (e.g., 2 mL).

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[9] A preliminary time-course study can determine the minimum time required.

3. Phase Separation:

  • Once equilibrium is established, remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.

  • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[12]

  • Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulates. Pre-rinsing the filter with a small amount of the saturated solution can minimize potential solute adsorption to the filter material.[12]

4. Quantification by HPLC-UV:

  • Rationale: HPLC is a highly specific and accurate method for quantifying solutes in a solution.[9][13] A UV detector is suitable as the dibenz[b,e]oxepine chromophore exhibits strong UV absorbance.[14]

  • Calibration Curve: Prepare a series of standard solutions of Olopatadine Methyl Ester of known concentrations using a certified reference standard. Analyze these standards using the HPLC method below to generate a calibration curve (Peak Area vs. Concentration). This is essential for accurate quantification.[9]

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Suggested HPLC Conditions (starting point):

    • Column: C18 reverse-phase, 50 x 4.6 mm, 3 µm particle size.[13]

    • Mobile Phase: Acetonitrile and a buffer (e.g., 0.1% Triethylamine in water, adjusted to a suitable pH with phosphoric acid), run in an isocratic or gradient mode.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for maxima; approximately 300 nm is a good starting point based on the parent compound.[14]

    • Injection Volume: 10 µL.

5. Data Analysis and Reporting:

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Report the final solubility in mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. For example: "The solubility of Olopatadine Methyl Ester in Methanol at 25 °C was determined to be X mg/mL."

Conclusion

Olopatadine Methyl Ester, as a key synthetic intermediate, possesses a solubility profile distinct from its parent API. Its non-ionic, less polar nature dictates a preference for organic solvents, a critical consideration for process chemists aiming to optimize reaction conditions, product isolation, and purification via chromatography or crystallization. While publicly available quantitative data is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol based on the industry-standard shake-flask method coupled with HPLC analysis. By employing this methodology, researchers and drug development professionals can generate the precise and reliable solubility data required to accelerate the development and scale-up of Olopatadine synthesis.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • National Center for Biotechnology Information. Olopatadine. PubChem Compound Summary for CID 5281071.
  • Apotex Inc. PRODUCT MONOGRAPH APO-OLOPATADINE Olopatadine Hydrochloride Ophthalmic Solution. August 07, 2018.
  • Patsnap. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Synapse. October 08, 2023.
  • Wikipedia. Olopatadine.
  • Okano M, et al. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug. Arzneimittelforschung. 2003;53(3):191-9.
  • Sigma-Aldrich. Olopatadine Methyl Ester. Product Page.
  • Almirall Prodesfarma SA. Process for obtaining olopatadine and intermediates. EP2145882A1. Google Patents.
  • Novartis AG. Olopatadine. New Drug Approvals. April 28, 2015.
  • Jouyban A. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. February 10, 2012.
  • Cadila Healthcare Limited. Process For Preparation Of Olopatadine Hydrochloride. QuickCompany.
  • Cayman Chemical. Olopatadine (hydrochloride). Product Information. November 08, 2022.
  • Council Of Scientific & Industrial Research. Process for the synthesis of olopatadine. US9562030B2. Google Patents.
  • Council Of Scientific & Industrial Research. A process for the synthesis of olopatadine. WO2014147647A1. Google Patents. September 25, 2014.
  • Clearsynth. Olopatadine Methyl Ester. Product Page.
  • Pharmaffiliates. Olopatadine methyl ester. Product Page.
  • Kamaliya B, et al. A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution. Der Pharma Chemica. 2025;17(1):634-639.
  • D'Addio SM, et al. Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. May 18, 2024.
  • D'Addio SM, et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. July 20, 2024.
  • ResearchGate. New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. Request PDF. August 07, 2025.
  • Varsha V, Bharadwaj S. Solubility of Drug Olopatadine Mouth Dissolving Film. Asian Journal of Pharmaceutics. May 18, 2022.
  • Aher SS, et al. UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order Derivative Methods. Journal of Drug Delivery and Therapeutics. August 18, 2019.
  • Walash M, et al. Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Austin Publishing Group. July 22, 2019.
  • Łaszcz M, et al. Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs. Journal of Pharmaceutical Sciences. July 01, 2016.
  • Jouyban A. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. January 30, 2025.
  • Allmpus. Olopatadine USP RC C. Product Page.
  • Patel B, et al. Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Scholars Research Library.
  • Kiani M, et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. November 19, 2023.

Sources

An In-depth Technical Guide to the Degradation Pathways of Olopatadine and the Emergence of its Methyl Ester Degradant

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Imperative for Olopatadine

Olopatadine is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, widely prescribed for the management of allergic conjunctivitis and other allergic conditions[1][2]. Its efficacy and safety are intrinsically linked to its chemical integrity. The study of its degradation pathways is not merely an academic exercise; it is a critical component of drug development and quality control, ensuring that patients receive a product that is both effective and free from potentially harmful impurities[3][4]. This guide provides a comprehensive overview of the known degradation pathways of Olopatadine under various stress conditions, with a particular focus on the formation and significance of Olopatadine Methyl Ester, a key degradation product observed under specific circumstances. Understanding these pathways is paramount for the development of stable formulations and robust analytical methods.

Core Degradation Pathways of Olopatadine

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule by subjecting it to stress conditions that are more severe than accelerated stability testing[3][4][5]. Such studies for Olopatadine have revealed its susceptibility to hydrolysis, photolysis, and to a lesser extent, oxidation.

Hydrolytic Degradation: A Tale of pH-Dependent Instability

Olopatadine demonstrates significant degradation under both acidic and alkaline hydrolytic conditions, while remaining relatively stable in a neutral environment[2][3][5][6].

  • Acidic Hydrolysis: In the presence of strong acids (e.g., 1N HCl) and heat, Olopatadine undergoes degradation, leading to the formation of several degradation products (DPs)[3][6]. One of the notable degradants formed under these conditions, particularly when methanol is present as a solvent, is the methyl ester of the Z-isomer of Olopatadine[6]. This occurs through the esterification of the carboxylic acid group on the Olopatadine molecule.

  • Alkaline Hydrolysis: Under basic conditions (e.g., 1N NaOH) and elevated temperatures, Olopatadine also degrades, but the profile of degradants can differ from that of acidic hydrolysis[3][6]. While multiple degradation products have been observed, the formation of the methyl ester is not a primary pathway in the absence of an alcohol and acidic catalysis.

The following diagram illustrates the major hydrolytic degradation pathways for Olopatadine.

cluster_hydrolysis Hydrolytic Degradation Pathways Olopatadine Olopatadine (Z-isomer) Acid_DPs Multiple Degradation Products (e.g., OLO1, OLO2, OLO3, OLO4, OLO5) Olopatadine->Acid_DPs  Acidic Conditions (e.g., 1N HCl, 80°C) Alkaline_DPs Multiple Degradation Products (e.g., OLO3, OLO5, OLO6, OLO7) Olopatadine->Alkaline_DPs  Alkaline Conditions (e.g., 1N NaOH, 80°C) Olopatadine_ME Olopatadine Methyl Ester (Z-isomer) Olopatadine->Olopatadine_ME  Acidic Conditions + Methanol

Caption: Hydrolytic degradation of Olopatadine under acidic and alkaline conditions.

Photolytic Degradation: The Role of Light in Isomerization and Esterification

Olopatadine has been shown to be sensitive to light, particularly in solution[6][7][8]. Photodegradation can lead to a complex mixture of degradants.

  • Isomerization and Esterification: A key event during photolytic degradation in a methanolic solution is the isomerization of the Z-isomer of Olopatadine to its E-isomer[6]. Subsequently, both the Z- and E-isomers can undergo esterification to form their respective methyl esters[6]. Therefore, photolytic stress in the presence of methanol is a significant pathway for the formation of Olopatadine Methyl Ester.

  • Formation of Carbaldehyde Impurities: Other studies have identified the formation of E and Z isomers of Olopatadine carbaldehyde as photolytic degradation impurities, likely through a Norrish type-1 reaction[8][9].

The diagram below outlines the key photolytic degradation pathways.

cluster_photolysis Photolytic Degradation Pathways (in Methanol) Olopatadine_Z Olopatadine (Z-isomer) Olopatadine_E Olopatadine (E-isomer) Olopatadine_Z->Olopatadine_E  UV Light Olopatadine_ME_Z Olopatadine Methyl Ester (Z-isomer) Olopatadine_Z->Olopatadine_ME_Z  UV Light + Methanol Carbaldehyde_Impurities Olopatadine Carbaldehyde (E and Z isomers) Olopatadine_Z->Carbaldehyde_Impurities  UV Light (Norrish Type-1 Reaction) Olopatadine_ME_E Olopatadine Methyl Ester (E-isomer) Olopatadine_E->Olopatadine_ME_E  UV Light + Methanol

Caption: Photolytic degradation pathways of Olopatadine in a methanolic solution.

Oxidative and Thermal Degradation

The stability of Olopatadine under oxidative and thermal stress appears to be more robust compared to its susceptibility to hydrolysis and photolysis. However, some studies have reported degradation under oxidative conditions[2][10].

  • Oxidative Degradation: While some studies report Olopatadine to be stable under oxidative stress[6], others have shown strong degradation in an oxidizing environment, with Olopatadine related compound B being a major degradation product[10]. The proposed mechanism for chemical oxidation can lead to the formation of Olopatadine N-oxide and N-monodemethylolopatadine[1][11].

  • Thermal Degradation: Olopatadine is generally found to be stable when exposed to dry heat[2][6]. However, prolonged exposure to heat in solution can contribute to degradation, likely through hydrolysis[10].

Experimental Protocols for Degradation Studies

The investigation of Olopatadine's degradation pathways relies on well-defined experimental protocols. The following are representative methodologies derived from the literature.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the typical conditions for inducing the degradation of Olopatadine Hydrochloride.

  • Preparation of Stock Solution:

    • Prepare a stock solution of Olopatadine Hydrochloride in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1000 µg/mL[4][6].

  • Acidic Hydrolysis:

    • Mix equal volumes of the drug stock solution and a strong acid (e.g., 1N HCl)[6].

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2 hours)[6].

    • Cool the solution and neutralize it with an equivalent amount of a strong base (e.g., 1N NaOH) before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the drug stock solution and a strong base (e.g., 1N NaOH)[6].

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 3 hours)[6].

    • Cool the solution and neutralize it with an equivalent amount of a strong acid (e.g., 1N HCl) before analysis.

  • Oxidative Degradation:

    • Mix the drug stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

  • Photolytic Degradation:

    • Expose a solution of the drug (e.g., in methanol) to a source of UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.25 million lux hours)[6].

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Expose a solid sample of the drug to dry heat in an oven at a controlled temperature (e.g., 80°C) for an extended period (e.g., 3 days)[6].

Stability-Indicating Analytical Method (RP-HPLC)

A robust analytical method is essential to separate and quantify the parent drug from its degradation products.

  • Chromatographic System: A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or photodiode array (PDA) detector is used[3][4][12].

  • Column: A C18 column (e.g., Inertsil-ODS 3V, 250 mm x 4.6 mm, 5 µm) is commonly employed[13].

  • Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile)[3][4].

  • Flow Rate: A typical flow rate is 1.0 mL/min[3][4][12].

  • Detection Wavelength: Detection is usually performed at the maximum absorption wavelength of Olopatadine, around 298-301 nm[7][12].

  • Data Analysis: The peak areas of Olopatadine and its degradation products are used to determine the extent of degradation and to validate the stability-indicating nature of the method.

The following diagram illustrates a general workflow for forced degradation studies.

cluster_workflow Forced Degradation Study Workflow Start Prepare Olopatadine Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Neutralize Neutralize/Dilute Stressed Samples Stress->Neutralize Analyze Analyze by Stability-Indicating RP-HPLC Method Neutralize->Analyze Characterize Identify & Characterize Degradation Products (LC-MS/TOF) Analyze->Characterize End Establish Degradation Pathways Characterize->End

Caption: A typical workflow for conducting forced degradation studies of Olopatadine.

Data Summary: Identified Degradation Products

The following table summarizes the key degradation products of Olopatadine identified in the literature.

Degradation Product NameStress Condition(s)Analytical MethodReference
Olopatadine Methyl Ester (Z-isomer)Acidic Hydrolysis (in Methanol), Photolytic (in Methanol)LC-MS/TOF[6]
Olopatadine Methyl Ester (E-isomer)Photolytic (in Methanol)LC-MS/TOF[6]
Olopatadine (E-isomer)PhotolyticLC-MS/TOF[6]
Olopatadine Carbaldehyde (E and Z isomers)PhotolyticHPLC, MS, NMR[8][9]
OLO1 - OLO7Acidic, Alkaline, and Neutral HydrolysisRP-HPLC-DAD-HRMS[3]
Olopatadine N-oxideOxidative-[1]
N-monodemethylolopatadineOxidative-[1][11]

Conclusion: A Framework for Stability

The degradation of Olopatadine, particularly the formation of its methyl ester under acidic and photolytic conditions in the presence of methanol, underscores the importance of careful control over formulation, manufacturing processes, and storage conditions. The insights provided in this guide, drawn from extensive research, offer a robust framework for:

  • Formulation Development: Selecting excipients and solvent systems that minimize degradation.

  • Analytical Method Development: Establishing and validating stability-indicating methods capable of resolving and quantifying all potential degradation products.

  • Regulatory Compliance: Providing the necessary data to support the stability and safety of Olopatadine-containing products.

A thorough understanding of these degradation pathways is not just a scientific necessity but a cornerstone of ensuring patient safety and therapeutic efficacy.

References

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences, 15(3), 324-332. [Link]

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Semantic Scholar. [Link]

  • Munjas Jurkic, L., Buratovic, M., Valentic, I., & Stanfel, D. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of. Chromatographia, 77(13-14), 1065-1072. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Degradation Kinetics of Olopatadine HCL using a Validated UV-Area under Curve Method. Journal of Analytical & Pharmaceutical Research, 2(2), 56-63. [Link]

  • Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Chemical and Biomolecular Engineering, 4(2), 29. [Link]

  • Mahajan, M. P., Sawant, S. D., & Deshmukh, S. S. (2013). STUDY OF OLOPATADINE HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 36(10), 1341-1356. [Link]

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. PMC. [Link]

  • Bhatt, J., & Akhtar, J. (2011). Stability-Indicating High-Performance Column Liquid Chromatography and High-Performance Thin-Layer Chromatography Methods for the Determination of Olopatadine Hydrochloride in Tablet Dosage Form. Journal of AOAC INTERNATIONAL, 94(6), 1815-1820. [Link]

  • Güven, U. M., & Çelebi, N. (2019). Development and Validation of UPLC Method for the Determination of Olopatadine Hydrochloride in Polymeric Nanoparticles. Acta Pharmaceutica Sciencia, 57(1). [Link]

  • Sebaiy, M. M. (2019). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Austin Journal of Analytical and Pharmaceutical Chemistry, 6(1), 1115. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Degradation kinetics of olopatadine HCL using a validated UV-area under curve method. MedCrave online. [Link]

  • Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2020). (PDF) Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. ResearchGate. [Link]

  • Bhatt, J., & Akhtar, J. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. International Journal of Pharmaceutical Sciences Review and Research, 9(1), 1-5. [Link]

  • U.S. Patent No. 8,871,953. (2014).
  • European Patent No. EP 2421843 B1. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE. [Link]

  • Annapurna, M., Bindu, G., & Divya, I. (2012). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. Drug Invention Today, 4(8). [Link]

  • Veeprho. (n.d.). Olopatadine Impurities and Related Compound. [Link]

  • World Intellectual Property Organization. (2010).
  • Munjas Jurkic, L., Buratovic, M., Valentic, I., & Stanfel, D. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of Sterilisation. ResearchGate. [Link]

  • New Drug Approvals. (2015, April 28). Olopatadine. [Link]

  • European Patent No. EP2145882A1. (2010).
  • Mahmoud, M. S., & El-Kimary, E. I. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre, 10(1), 45-57. [Link]

  • Mahajan, M. P., Sawant, S. D., & Deshmukh, S. S. (2013). Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products. ResearchGate. [Link]

  • Drug Synthesis Database. (n.d.). Olopatadine hydrochloride, AL-4943A, ALO-4943A, KW-4679, Opatanol, Allelock, Patanol. [Link]

  • Pharmaffiliates. (n.d.). Olopatadine-impurities. [Link]

Sources

Methodological & Application

Precision HPLC Method Development for Olopatadine Methyl Ester Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OLO-ME-01

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Olopatadine Methyl Ester (OME) , a critical process impurity and potential degradant in Olopatadine Hydrochloride formulations.

While standard pharmacopeial methods focus on the active pharmaceutical ingredient (API), this protocol is specifically engineered to resolve the lipophilic methyl ester from the parent drug and the E-isomer impurity. We utilize a pH-controlled Reverse Phase (RP-HPLC) strategy that exploits the hydrophobicity differential between the carboxylic acid moiety of Olopatadine and the methoxycarbonyl group of the ester.

Scientific Rationale & Mechanistic Insight

The Separation Challenge

Olopatadine is a tricyclic antihistamine containing a tertiary amine and a carboxylic acid side chain.

  • Olopatadine (Parent): Amphoteric. At acidic pH (< 4), it exists largely as a cation (amine protonated, acid protonated).

  • Olopatadine Methyl Ester (Target): The carboxylic acid is capped with a methyl group. It lacks the acidic proton, rendering it significantly more hydrophobic (higher LogP) than the parent.

Experimental Strategy

To achieve baseline separation, we must suppress the ionization of the carboxylic acid on the parent drug to prevent peak tailing, while utilizing a gradient elution to elute the highly retained ester as a sharp band.

  • Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction, which is the primary discrimination mechanism between the acid and the ester.

  • Mobile Phase pH (3.0): We utilize a phosphate buffer at pH 3.0.[1][2][3]

    • Reasoning: At pH 3.0, the tertiary amine (pKa ~9) is protonated (

      
      ), and the carboxylic acid (pKa ~4.2) is predominantly protonated (
      
      
      
      ). This ensures the parent drug behaves as a stable cation. The ester, also protonated at the amine, is separated purely based on the alkyl differentiation at the tail of the molecule.
  • Detection (299 nm): The tricyclic ring system provides a strong chromophore at 299 nm, offering high sensitivity for trace-level impurity detection (LOQ < 0.05%).

Method Development Workflow

The following diagram illustrates the logical flow of the method development cycle, ensuring a self-validating system.

MethodDevelopment Start Start: Molecule Assessment ChemProp Analyze Chemical Properties (pKa, LogP, UV Max) Start->ChemProp ColSelect Stationary Phase Selection (C18, End-capped, 3.5µm) ChemProp->ColSelect MobilePhase Mobile Phase Optimization (Buffer pH 3.0 + ACN) ColSelect->MobilePhase Gradient Gradient Profile Design (Elute Lipophilic Ester) MobilePhase->Gradient SST System Suitability Test (SST) (Rs > 2.0, Tailing < 1.5) Gradient->SST Validation Method Validation (Linearity, Accuracy, LOQ) SST->Validation Pass Fail Adjustment Required SST->Fail Fail Fail->MobilePhase Re-optimize %B or pH

Figure 1: Step-by-step logic flow for developing the OME detection method.

Detailed Experimental Protocol

Reagents and Standards
  • Olopatadine HCl Standard: >99.0% purity (USP Reference Standard or equivalent).

  • Olopatadine Methyl Ester Standard: >95.0% purity (Custom synthesis or impurity standard).

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Triethylamine (TEA): HPLC Grade (Used as a silanol blocker to improve peak shape).

  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Water: Milli-Q or HPLC grade.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)3.5 µm particle size offers better resolution than 5 µm without excessive backpressure.
Column Temp 30°C ± 1°CControls mass transfer kinetics; ensures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 - 20 µLAdjusted based on detector sensitivity and LOQ requirements.
Detector UV-PDA at 299 nmMax absorbance for the tricyclic ring; minimizes solvent cut-off noise.
Run Time 25 MinutesSufficient to elute the highly retained methyl ester.
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water. Add 1.0 mL of Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
    
    • Note: TEA competes with the amine of Olopatadine for active silanol sites on the column, significantly reducing peak tailing.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

The methyl ester is significantly more hydrophobic than the parent. An isocratic run would result in broad, late-eluting peaks for the ester. A gradient is mandatory for sharp quantification.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07525Initial equilibration
5.07525Isocratic hold for Parent Drug
15.04060Linear ramp to elute Ester
20.04060Hold to clear column
20.17525Return to initial
25.07525Re-equilibration

Method Validation & Self-Validating Criteria

To ensure the trustworthiness of the results, every analytical run must pass the following System Suitability Tests (SST).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Olopatadine and any adjacent impurity (e.g., E-isomer).
    
  • Tailing Factor (

    
    ):  < 1.5 for both Olopatadine and Olopatadine Methyl Ester.
    
  • Precision: %RSD of peak area < 2.0% for 6 replicate injections of the standard.

  • Theoretical Plates (

    
    ):  > 5000 for the Olopatadine peak.
    
Linearity and Range

Prepare a calibration curve for Olopatadine Methyl Ester from 0.05% to 1.0% of the target API concentration (e.g., 0.5 µg/mL to 10 µg/mL if API is 1000 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantification (LOQ): Signal-to-Noise (S/N) ratio of 10:1.

  • Target LOQ: ~0.03% impurity level.[1]

Separation Logic Visualization

The following diagram explains the mechanistic interaction inside the column, justifying the separation order.

SeparationLogic MobilePhase Mobile Phase (pH 3.0, 25% ACN) Olopatadine Olopatadine (API) Polarity: Moderate Structure: -COOH (Polar) MobilePhase->Olopatadine Solvates MethylEster Methyl Ester (Impurity) Polarity: Low (Hydrophobic) Structure: -COOCH3 (Non-polar) MobilePhase->MethylEster Solvates Column C18 Stationary Phase (Hydrophobic Surface) Olopatadine->Column Weak Interaction Elutes Early (~4-6 min) MethylEster->Column Strong Interaction Elutes Late (~12-15 min)

Figure 2: Mechanistic separation logic. The ester's non-polar nature causes stronger retention on the C18 ligand.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction; pH drift.Ensure TEA is added to buffer. Verify pH is exactly 3.0. Replace guard column.
RT Drift Temperature fluctuation; Mobile phase evaporation.Use column oven. Cap solvent bottles tightly.
Ghost Peaks Gradient elution of impurities in water/ACN.Use HPLC grade solvents.[2] Run a blank gradient to subtract baseline.
Poor Resolution Column degradation; incorrect gradient slope.Check plate count. If

drops by 20%, replace column. Decrease gradient slope (e.g., 5-20 min ramp).

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Ophthalmic Solution Monograph. USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.

  • Ohman, D. et al. (2012). "Stereoselective synthesis and impurity profiling of Olopatadine." Journal of Medicinal Chemistry.

  • PubChem. Olopatadine Hydrochloride Compound Summary. National Center for Biotechnology Information. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for Gradient Method Development principles).
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Synthesis Protocol for Olopatadine Methyl Ester from Olopatadine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Utility

Olopatadine (CAS: 113806-05-6), a potent dual-acting histamine H1-receptor antagonist and mast cell stabilizer, is characterized by its zwitterionic nature due to the presence of a tertiary amine and a carboxylic acid moiety. In pharmaceutical development and bulk API synthesis, derivatizing Olopatadine into Olopatadine Methyl Ester (CAS: 113805-71-3) is a critical strategic maneuver.

This esterification serves two primary purposes:

  • Purification & Isomer Resolution: The zwitterionic free base is notoriously difficult to purify via standard silica gel chromatography. Converting it to a methyl ester neutralizes the carboxylic acid, significantly improving organic solubility and allowing for the facile chromatographic separation of the desired Z-isomer from the undesired E-isomer[1].

  • Intermediate Synthesis: The methyl ester is a required protected intermediate for downstream modifications, such as reduction to olopatadine aldehyde derivatives [2].

Mechanistic Causality & Reaction Design

The transformation utilizes a classic Fischer Esterification driven by acid catalysis. We employ concentrated sulfuric acid (


) as the catalyst and anhydrous methanol as both the reactant and the solvent.

Expert Insight on Reaction Conditions: Thermodynamic control is paramount here. The active pharmaceutical ingredient relies on the strict structural integrity of its Z-isomer. Subjecting the molecule to harsh acidic conditions at elevated temperatures (e.g., refluxing methanol at 65 °C) can trigger unwanted Z-to-E isomerization across the double bond. Therefore, this protocol strictly adheres to a mild heating profile of 50 °C for 1 to 2 hours , a condition empirically proven to maximize ester yield while preserving the Z-configuration[2]. Furthermore, Le Chatelier's principle is leveraged by using a vast molar excess of anhydrous methanol to drive the equilibrium forward, compensating for the water generated as a byproduct.

Mechanism N1 Olopatadine (Carboxylic Acid) N2 Protonated Carbonyl Intermediate N1->N2 + H+ (from H2SO4) N3 Tetrahedral Intermediate (Nucleophilic Attack by MeOH) N2->N3 + CH3OH N4 Water Elimination (Proton Transfer) N3->N4 - H2O N5 Olopatadine Methyl Ester N4->N5 - H+

Caption: Mechanistic pathway of the acid-catalyzed Fischer esterification.

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 1.0-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Olopatadine (Free Base) 337.411.01.0 g (2.96 mmol)Starting Material
Methanol (Anhydrous) 32.04Excess10.0 mLReactant & Solvent
Sulfuric Acid (98%) 98.080.10.016 mLAcid Catalyst
Sodium Bicarbonate (Sat.) 84.01-~15.0 mLQuench / Neutralization
Dichloromethane (DCM) 84.93-3 x 15.0 mLExtraction Solvent
Sodium Sulfate (Anhydrous) 142.04-As neededDrying Agent

(Note: Reference standard properties for Olopatadine Methyl Ester can be verified via [3]).

Step-by-Step Experimental Protocol

Workflow A Olopatadine Free Base C Esterification (50°C, 1-2 h) A->C B Methanol + H2SO4 (Catalyst) B->C D Aqueous Workup (Neutralization) C->D Cool to RT E Organic Extraction (DCM) D->E pH 8.0-8.5 F Olopatadine Methyl Ester E->F Evaporation

Caption: Workflow for the synthesis and isolation of Olopatadine Methyl Ester.

Phase 1: Reaction Setup and Execution
  • Preparation: Into an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1.0 g (2.96 mmol) of Olopatadine free base.

  • Solvation: Add 10.0 mL of anhydrous methanol. Stir at room temperature until the solid is suspended or fully dissolved.

  • Catalyst Addition: Submerge the flask in an ice-water bath (0–5 °C). Slowly add 0.016 mL of concentrated

    
     dropwise.
    
    • Causality Check: The protonation of the tertiary amine is highly exothermic. Slow addition in a cooling bath prevents localized thermal spikes that could inadvertently trigger Z-to-E isomerization.

  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath set strictly to 50 °C . Stir the mixture continuously for 1 to 2 hours.

Phase 2: Self-Validating In-Process Monitoring
  • TLC Analysis: After 1 hour, sample the reaction. Run a TLC plate using DCM:MeOH (9:1 v/v) with UV detection (254 nm).

    • Self-Validation: Olopatadine free base will streak heavily or remain near the baseline due to its zwitterionic polarity. The successful formation of Olopatadine Methyl Ester will manifest as a tight, distinct spot with a significantly higher

      
       value. Proceed to workup once the baseline spot is consumed.
      
Phase 3: Quenching and Extraction
  • Concentration: Remove the flask from the heat and cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the excess methanol.

    • Causality Check: Stripping the methanol prevents the formation of a miscible ternary solvent system (Water/MeOH/DCM) during extraction, which would severely degrade your partition coefficient and yield.

  • Neutralization: Resuspend the concentrated oil in 10 mL of deionized water. Slowly add saturated aqueous

    
     dropwise under vigorous stirring until the aqueous phase reaches pH 8.0 – 8.5 .
    
    • Self-Validation: Verify the pH with indicator paper. Critical Step: If the pH is too low (< 7), the tertiary amine remains protonated, and the product will be lost in the aqueous waste. If the pH is too high (> 10), you risk base-catalyzed hydrolysis of your newly formed ester.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with Dichloromethane (3 x 15 mL).

  • Washing & Drying: Combine the lower organic (DCM) layers. Wash once with 20 mL of brine to remove residual water and salts. Dry the organic layer over anhydrous

    
    .
    
Phase 4: Isolation
  • Evaporation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield Olopatadine Methyl Ester as a pale yellow, viscous oil.

  • (Optional)Purification: If the E-isomer impurity is detected, purify the crude oil via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate containing 1% Triethylamine (

    
    ) to prevent amine tailing on the column.
    
Analytical Characterization Expectations

To confirm the structural integrity of the synthesized Olopatadine Methyl Ester, perform the following analyses:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Look for the appearance of a sharp, distinct singlet integrating to 3 protons at
    
    
    3.65 - 3.70 ppm
    , corresponding to the newly installed methoxy group (
    
    
    ). Crucially, verify that the olefinic proton of the Z-isomer remains intact as a triplet at approximately
    
    
    5.6 - 5.7 ppm
    .
  • ESI-MS: The theoretical exact mass for

    
     is 351.18. Expect a dominant 
    
    
    
    pseudomolecular ion peak at m/z 352.2 .
References
  • "A kind of synthetic method of olopatadine aldehyde radical derivative" (Patent CN107488160A). Google Patents.
  • "Process for preparation of olopatadine hydrochloride" (Patent WO2009081417A2). Google Patents.

Sources

Application Notes & Protocols: Conditions for the Esterification of Olopatadine to its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction and Strategic Context

Olopatadine is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, widely recognized for its therapeutic efficacy in treating allergic conjunctivitis and rhinitis.[1][2][3][4] Structurally, it is a tricyclic molecule featuring a carboxylic acid moiety, which is crucial for its pharmacological activity but also presents a key handle for chemical modification.[5]

The conversion of Olopatadine to its corresponding methyl ester is a critical transformation, frequently employed not as a final drug product, but as a strategic intermediate in its synthesis and purification pathways.[6][7][8] Patent literature reveals that esterification is often performed to facilitate the isolation and purification of the core molecular scaffold after challenging steps like the Wittig reaction, by masking the polar carboxylic acid group.[6][7] The subsequent hydrolysis of the purified ester regenerates the active pharmaceutical ingredient (API).[6][8]

This document provides a detailed guide to two robust methods for the esterification of Olopatadine, explaining the mechanistic rationale behind procedural choices and offering comprehensive, field-tested protocols.

Foundational Chemical Principles

The esterification of a carboxylic acid is a cornerstone reaction in organic synthesis. For a complex substrate like Olopatadine, the choice of method depends on balancing reaction efficiency with the preservation of other sensitive functional groups. Two primary strategies are considered here: acid-catalyzed esterification and carbodiimide-mediated coupling.

Acid-Catalyzed (Fischer-Type) Esterification

The Fischer-Speier esterification is a classic equilibrium-controlled process involving the reaction of a carboxylic acid with an alcohol under strong acid catalysis.[9][10] The mechanism proceeds via protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[11][12][13] This activation facilitates nucleophilic attack by the alcohol, leading to a tetrahedral intermediate.[13] Subsequent proton transfers and elimination of a water molecule yield the ester.[14]

To drive the equilibrium towards the product, it is necessary to either use a large excess of the alcohol or actively remove the water byproduct.[9][12] A common variant for synthesizing methyl esters involves using thionyl chloride (SOCl₂) in methanol. In this case, SOCl₂ reacts with methanol to generate HCl in situ, which serves as the acid catalyst, alongside other reactive intermediates that facilitate the conversion. This approach is particularly effective and has been documented in Olopatadine synthesis pathways.[15][16]

Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a powerful and mild method for forming esters under neutral conditions, making it ideal for substrates that are sensitive to strong acids or high temperatures.[17][18][19] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[20][21]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[17] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP.[17] DMAP, being a superior nucleophile, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate is highly electrophilic and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst.[17][21] A key advantage of this method is its tolerance of a wide range of functional groups and its ability to overcome the steric hindrance often encountered in complex molecules.[18][19]

Mechanistic Pathways

To visualize the chemical transformations, the following reaction mechanisms are provided.

fischer_esterification RCOOH Olopatadine (R-COOH) Protonated_RCOOH Protonated Carbonyl (Enhanced Electrophile) RCOOH->Protonated_RCOOH 1. Protonation MeOH Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate H_plus H+ (from SOCl2/MeOH) Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack Water_Elimination Protonated Ester Tetrahedral_Intermediate->Water_Elimination 3. Proton Transfer & Water Elimination Ester Olopatadine Methyl Ester (R-COOCH3) Water_Elimination->Ester 4. Deprotonation H2O H2O Water_Elimination->H2O

Caption: Acid-catalyzed (Fischer-type) esterification mechanism.

steglich_esterification RCOOH Olopatadine (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea 1. Activation DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium 2. Acyl Transfer DCU DCU (Byproduct) O_Acylisourea->DCU Forms DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Olopatadine Methyl Ester (R-COOCH3) Acylpyridinium->Ester 3. Nucleophilic Attack MeOH Methanol (CH3OH) MeOH->Ester Ester->DMAP Catalyst Regeneration

Caption: Carbodiimide-mediated (Steglich) esterification mechanism.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of Olopatadine methyl ester. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Thionyl Chloride-Methanol Method

This protocol is adapted from established procedures in the synthesis of Olopatadine and is highly effective for producing the methyl ester.[15][16] It is robust but requires careful handling of the corrosive reagent thionyl chloride.

Materials:

  • Olopatadine free acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, drying tube (CaCl₂)

Procedure:

  • Reaction Setup: Suspend Olopatadine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of Olopatadine) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates HCl in situ. Slow addition at 0 °C is critical to control the temperature and prevent degradation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C). Stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up & Neutralization: Dissolve the residue in ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution). Continue adding until the aqueous layer is basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol B: Steglich Esterification using DCC and DMAP

This protocol offers a milder alternative, avoiding strong acids and high temperatures, which is beneficial for preserving the integrity of complex molecules.[17][20]

Materials:

  • Olopatadine free acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dilute HCl (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Olopatadine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add methanol (1.5-2.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1-1.2 eq) in anhydrous DCM dropwise. Causality Note: A white precipitate, dicyclohexylurea (DCU), will begin to form. Maintaining a low temperature during addition minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up & Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[22]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Olopatadine methyl ester.

Data Summary and Reaction Monitoring

ParameterProtocol A: SOCl₂/MeOHProtocol B: Steglich (DCC/DMAP)
Catalyst/Reagent SOCl₂ (generates HCl in situ)DCC (Coupling Agent), DMAP (Catalyst)
Solvent Methanol (Reagent & Solvent)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Key Byproduct None (volatile)Dicyclohexylurea (DCU)
Work-up pH Acidic, then neutralizedNeutral
Considerations Handles corrosive SOCl₂Requires removal of solid DCU byproduct

Reaction Monitoring: Progress can be effectively monitored using TLC (e.g., with a mobile phase of EtOAc/Hexane with 1% triethylamine). The product ester will be less polar and have a higher Rf value than the starting carboxylic acid. For quantitative analysis and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[23][24]

Experimental Workflow Visualization

experimental_workflow start Start: Olopatadine + Reagents in Solvent reaction Stir at Defined Temperature & Time start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Quench & Neutralize; Aqueous Work-up monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry & Concentrate extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product: NMR, MS, HPLC purification->characterization end Pure Olopatadine Methyl Ester characterization->end

Caption: General experimental workflow for Olopatadine esterification.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • 7.5 Esters – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • Ch19: RCO2H to RCO2R' - University of Calgary. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Steglich Esterification Definition - Organic Chemistry Key - Fiveable. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available at: [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Olopatadine | New Drug Approvals. Available at: [Link]

  • Olopatadine hydrochloride, AL-4943A, ALO-4943A, KW-4679, Opatanol, Allelock, Patanol-Drug Synthesis Database. Available at: [Link]

  • Olopatadine | C21H23NO3 | CID 5281071 - PubChem - NIH. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

  • Olopatadine Hydrochloride Ophthalmic Solution - PRODUCT MONOGRAPH. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • US9562030B2 - Process for the synthesis of olopatadine - Google Patents.
  • WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents.
  • Process for obtaining olopatadine and intermediates - European Patent Office EP2145882 A1. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents.
  • Structure of olopatadine | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • PATANOL (olopatadine hydrochloride ophthalmic solution) 0.1% - Novartis. Available at: [Link]

  • US8871953B2 - Process for the preparation of olopatadine - Google Patents.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. Available at: [Link]

  • Fischer esterification reaction - BYJU'S. Available at: [Link]

  • WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents.
  • Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops - Austin Publishing Group. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF OLOPATADINE - European Patent Office - EP 2421843 B1. Available at: [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC. Available at: [Link]

  • New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops | Request PDF - ResearchGate. Available at: [Link]

  • UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order. Available at: [Link]

  • Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form - Scholars Research Library. Available at: [Link]

Sources

Application Note: LC-MS/MS Parameters and Workflow for the Identification of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Ophthalmic Solutions Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Mechanistic Background

Olopatadine hydrochloride is a potent, dual-action antiallergic agent that functions simultaneously as a selective histamine H1-receptor antagonist and a mast cell stabilizer[1]. It is the primary active pharmaceutical ingredient (API) in several top-tier ophthalmic solutions used to treat allergic conjunctivitis. During the synthesis and shelf-life storage of Olopatadine, monitoring related substances and degradation products is a strict regulatory requirement under ICH Q3A/Q3B guidelines.

Olopatadine Methyl Ester (Formula: C₂₂H₂₅NO₃, Exact Mass: 351.1834 Da) is a critical impurity that must be monitored. Mechanistically, this impurity forms via the esterification of Olopatadine's carboxylic acid moiety when the drug is exposed to methanolic solvents under acidic conditions or thermal stress[2]. Because the ionizable carboxylic acid is masked by the methyl group, the ester exhibits significantly higher lipophilicity than the parent API. This structural alteration can bypass the intended localized ocular delivery, potentially altering the pharmacokinetic profile and binding affinity.

Mechanism Allergen Allergen Exposure IgE IgE Cross-linking Allergen->IgE MastCell Mast Cell Degranulation IgE->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Activation Histamine->H1R Symptoms Allergic Symptoms (Pruritus, Hyperemia) H1R->Symptoms Olopatadine Olopatadine API Olopatadine->MastCell Stabilizes Membrane (Inhibits Release) Olopatadine->H1R Competitive Antagonism

Figure 1: Dual-action pharmacological mechanism of Olopatadine.

Analytical Strategy: The Causality Behind the Method

To selectively identify and quantify Olopatadine Methyl Ester at trace levels (parts-per-billion, ppb) amidst a high concentration of the parent API, LC-MS/MS is deployed as the definitive analytical tool[3].

  • Chromatographic Causality: A sub-2-micron reversed-phase C18 column is utilized. Because Olopatadine Methyl Ester lacks the polar, free carboxylic acid group present in the parent API, it interacts more strongly with the hydrophobic stationary phase. Consequently, it elutes after Olopatadine, preventing the massive API peak from causing ion suppression in the mass spectrometer source[4].

  • Ionization Causality: An acidic mobile phase containing 0.1% Formic Acid is strictly required. The acidic environment ensures that the tertiary aliphatic amine on the dibenzoxepin side chain remains fully protonated, driving maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode[4].

  • Self-Validating Detection: Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode creates a self-validating system. Q1 filters the specific precursor ion, while Q3 monitors distinct product ions generated via Collision-Induced Dissociation (CID).

Experimental Protocols

Sample Preparation Workflow

Note: To prevent artificial generation of the methyl ester impurity during sample prep, avoid using pure methanol with acidic modifiers for prolonged sample storage.

  • Diluent Preparation: Prepare a mixture of LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Dissolve 1.0 mg of Olopatadine Methyl Ester reference standard in 10.0 mL of diluent to achieve a 100 µg/mL stock.

  • Sample Extraction: Transfer an aliquot of the ophthalmic solution (or 10 mg of API powder) into a 10 mL volumetric flask. Bring to volume with the diluent and sonicate for 5 minutes.

  • Filtration: Pass the extracted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

LCMS_Workflow Sample Sample Prep (Aqueous/ACN Diluent) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC 2 µL Injection ESI ESI+ Ionization [M+H]+ Formation UHPLC->ESI Eluent Q1 Q1 Mass Filter m/z 352.2 ESI->Q1 Ions CID CID Cell (Argon Collision) Q1->CID Precursor Q3 Q3 MRM Detection m/z 165.1 & 307.2 CID->Q3 Fragments

Figure 2: LC-MS/MS analytical workflow for Olopatadine Methyl Ester.

UHPLC Chromatographic Conditions
ParameterSpecification
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40°C
Autosampler Temp 5°C (To prevent degradation)

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
1.0 90 10
4.0 10 90
5.0 10 90
5.1 90 10

| 7.0 | 90 | 10 |

Mass Spectrometry (ESI+) Parameters
MS ParameterValue
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (0.15 mL/min)
MRM Transitions & Fragmentation Causality

The following table outlines the specific MRM transitions required to identify the methyl ester impurity alongside the parent API[3].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Olopatadine 338.2165.15025Quantifier
Olopatadine 338.2247.15020Qualifier
Olopatadine Methyl Ester 352.2307.25020Quantifier
Olopatadine Methyl Ester 352.2165.15025Qualifier

Mechanistic Insight into Fragmentation: The precursor ion for Olopatadine Methyl Ester is m/z 352.2 . Upon collision-induced dissociation (CID), the loss of the dimethylamine group (-45 Da) yields the highly stable m/z 307.2 fragment, serving as the primary quantifier. The m/z 165.1 fragment corresponds to the robust dibenzoxepin ring structure, a signature structural motif shared by both the parent API and the ester impurity[3].

System Suitability and Self-Validating Controls

To ensure absolute trustworthiness of the analytical run, the protocol must act as a self-validating system. Before analyzing unknown samples, the following criteria must be met:

  • Blank Verification: An injection of the diluent blank must show no peaks at the retention times of Olopatadine or its methyl ester (S/N < 3), confirming the absence of carryover.

  • Qualifier/Quantifier Ratio: The ratio of the qualifier ion (m/z 165.1) to the quantifier ion (m/z 307.2) for Olopatadine Methyl Ester must remain within ±15% of the ratio established by the reference standard. This prevents false positives from isobaric matrix interferences.

  • Chromatographic Resolution: The resolution (

    
    ) between Olopatadine and Olopatadine Methyl Ester must be 
    
    
    
    . Because the methyl ester is a degradation product, baseline separation ensures that the massive API peak does not artificially inflate the impurity's integration area.

References

  • Title : Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products Source : ResearchGate URL :[Link]

  • Title : Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study Source : ResearchGate URL :[Link]

  • Title : Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method Source : Turkish Journal of Pharmaceutical Sciences URL :[Link]

  • Title : FDA Application 206276Orig1s000 (Olopatadine Hydrochloride Ophthalmic Solution) Source : accessdata.fda.gov URL :[Link]

Sources

Application Note: High-Performance Thin Layer Chromatography (HPTLC) Separation of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Olopatadine hydrochloride is a highly selective histamine H1-receptor antagonist and mast cell stabilizer widely used in ophthalmic formulations [3]. The industrial synthesis of olopatadine typically involves a Wittig olefination, which inherently produces a mixture of E and Z geometric isomers (often in an E/Z ratio of 1:2) [1]. Because the Z-isomer is the active pharmaceutical ingredient (API) and the E-isomer is a restricted impurity, resolving these isomers is the most critical step in the synthetic workflow.

To facilitate this separation, the zwitterionic olopatadine free base is chemically converted into olopatadine methyl ester [1].

The Chromatographic Causality: Olopatadine free base contains both a carboxylic acid moiety (pKa ~4.3) and a tertiary amine (pKa ~8.8). On bare silica gel, this zwitterionic nature leads to multi-point, high-affinity interactions with acidic silanol groups (-SiOH), causing severe band broadening, streaking, and poor resolution. By esterifying the carboxylic acid, the hydrogen-bond donating capacity is eliminated. The resulting olopatadine methyl ester is highly lipophilic and interacts with the stationary phase solely through its tertiary amine and pi-electron systems.

This structural modification drastically shifts the chromatographic requirements. While the final Olopatadine HCl API is typically analyzed using highly polar mobile phases (e.g., Methanol:Water:Glacial Acetic Acid) [3] or strongly basic polar systems (Chloroform:Methanol:Ammonia) [2], the methyl ester intermediate requires a non-polar, base-modified solvent system (e.g., Hexane:Ethyl Acetate:Triethylamine) to achieve optimal retardation factors (


) and baseline resolution of the E/Z isomers.

G N1 Synthesis Reaction (Wittig Olefination) N2 Esterification (Methyl Ester) N1->N2 Intermediate N3 HPTLC Separation (Silica Gel 60 F254) N2->N3 Reaction Monitoring N4 Isomer Resolution (E/Z Separation) N3->N4 Optimization N5 Hydrolysis (Olopatadine HCl) N4->N5 Final API

Fig 1: Synthetic workflow and TLC monitoring for Olopatadine Methyl Ester E/Z isomers.

Overcoming Silanophilic Interactions

When analyzing tertiary amines like olopatadine methyl ester on normal-phase silica, the basic nitrogen protonates upon contact with acidic silanols, anchoring the molecule to the stationary phase. To ensure a self-validating and reproducible protocol, a competitive base modifier (such as Triethylamine or aqueous Ammonia) must be added to the mobile phase. The modifier dynamically coats the silica surface, neutralizing the active sites and allowing the methyl ester to elute as a sharp, symmetrical band.

Silanol N1 Bare Silica Gel (Acidic Silanols -SiOH) N3 Strong Ionic Interaction (Peak Tailing / Streaking) N1->N3 Interacts with N2 Tertiary Amine (Olopatadine Methyl Ester) N2->N3 N6 Sharp Chromatographic Band (High Resolution) N2->N6 Elutes as N4 Addition of Base Modifier (Ammonia / TEA) N5 Silanol Deactivation (Competitive Binding) N4->N5 Modifies stationary phase N5->N6 Enables

Fig 2: Mechanistic rationale for using basic modifiers to prevent amine tailing.

Experimental Protocol: Self-Validating HPTLC Workflow

This protocol is designed for the quantitative reaction monitoring and E/Z isomer resolution of Olopatadine Methyl Ester.

Materials & Reagents
  • Stationary Phase: Pre-coated Silica Gel 60

    
     aluminum or glass plates (e.g., Merck, 10 × 10 cm).
    
  • Mobile Phase Components: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA, AR grade).

  • Standard: Reference standards of Olopatadine Methyl Ester (Z-isomer) and its E-isomer impurity.

  • Diluent: Methanol (HPLC grade).

Step-by-Step Methodology
  • Plate Pre-washing & Activation (Validation Step 1):

    • Pre-wash the TLC plates by developing them in 100% Methanol to the upper edge to remove organic binders and ambient contaminants.

    • Dry the plates in an oven at 110°C for 20 minutes to activate the silica gel. Causality: This ensures a uniform hydration state, critical for reproducible

      
       values.
      
  • Sample Preparation:

    • Accurately weigh 10 mg of the reaction mixture (or standard) and dissolve in 10 mL of Methanol to yield a concentration of 1000 µg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Application:

    • Use an automated TLC sampler (e.g., CAMAG Linomat 5) to apply the solutions as 6 mm bands, 8 mm from the bottom edge and 15 mm from the sides.

    • Apply volumes ranging from 2 µL to 10 µL to establish a linearity curve.

  • Chamber Saturation & Development (Validation Step 2):

    • Prepare the optimized mobile phase: Hexane : Ethyl Acetate : Triethylamine (60:40:1, v/v/v) .

    • Pour 10 mL of the mobile phase into a twin-trough glass chamber. Line one side with filter paper and allow the chamber to saturate for exactly 20 minutes at ambient temperature. Causality: Saturation prevents the "edge effect" and solvent evaporation from the plate surface during the run.

    • Develop the plate to a migration distance of 80 mm.

  • Densitometric Evaluation:

    • Dry the plate thoroughly using a stream of cold air to remove all traces of TEA (which absorbs in the UV range).

    • Scan the plate using a TLC Scanner in absorbance mode at 266 nm (the isoabsorptive point for the dibenzoxepin chromophore) [2].

Quantitative Data & Mobile Phase Optimization

The selection of the mobile phase is dictated by the esterification state of the molecule. Table 1 summarizes the optimization matrix, demonstrating why standard API methods fail for the intermediate.

Table 1: Mobile Phase Selection Matrix

Mobile Phase CompositionRatio (v/v)ModifierObservation / Chromatographic Impact
Chloroform : Methanol90:10NoneSevere tailing of the tertiary amine; poor E/Z resolution.
Methanol : Water : Glacial Acetic Acid8:2:0.2AcOHOptimal for Olopatadine HCl API (

~0.37) [3]. Methyl ester streaks heavily.
Chloroform : Methanol : Ammonia (25%)80:20:1

Sharp bands; Olopatadine HCl elutes at

~0.46 [2]. Methyl ester co-elutes near the solvent front (

> 0.85).
Hexane : Ethyl Acetate : Triethylamine 60:40:1 TEA Optimal for Methyl Ester. E/Z isomers are partially to fully resolved. Free acid remains at baseline.

Table 2: Comparative


 Values in Optimized Systems 
CompoundPolar/Basic System (

) *
Non-Polar/Basic System (

) **
Olopatadine HCl (Free Acid/Salt)0.46 ± 0.020.00 (Baseline retention)
Olopatadine Methyl Ester (Z-isomer)0.85 ± 0.030.52 ± 0.02
Olopatadine Methyl Ester (E-isomer)0.88 ± 0.030.58 ± 0.02

* Polar/Basic System: Chloroform : Methanol : 25% Ammonia (80:20:1) ** Non-Polar/Basic System: Hexane : Ethyl Acetate : Triethylamine (60:40:1)

Field-Proven Insight for Scale-Up

The


 difference of 

between the E and Z methyl esters in the Hexane/EtOAc/TEA system is sufficient for analytical densitometry and translates excellently to preparative column chromatography. By monitoring the reaction via this specific HPTLC method, chemists can precisely pool the fractions containing the pure Z-methyl ester before proceeding to the final sodium hydroxide hydrolysis step, ensuring the final Olopatadine HCl API meets stringent pharmacopeial impurity limits [1].

References

  • Method for preparing olopatadine hydrochloride (Patent CN104262318A, referencing Ohshima E et al., Journal of Medicinal Chemistry).
  • Formulation and Evaluation of Fast Dissolving Films of Ketorolac Tromethamine and Olopatadine Hydrochloride (Sawsan A. Abdel-Razeq et al., J. Global Trends Pharm Sci, 2018; 9(3): 5873-5897).
  • Validated High Performance Thin Layer Chromatographic Method for Estimation of Olopatadine Hydrochloride as Bulk drug and in Ophthalmic Solutions (Research Article).

Application Note: Preparation and Standardization of Olopatadine Methyl Ester Reference Standard Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Analytical Protocol & Application Note Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Methodology Focus: High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Profiling

Introduction & Scientific Rationale

Olopatadine is a potent, selective histamine H1-receptor antagonist widely utilized in ophthalmic solutions for the treatment of allergic conjunctivitis. During the synthesis, formulation, or forced degradation of Olopatadine, various related substances and impurities can emerge. Olopatadine Methyl Ester (CAS No. 113806-01-2) is a critical pharmacopeial and process impurity that must be rigorously quantified during routine Quality Control (QC) and stability testing [1].

Accurate quantification of this impurity relies entirely on the integrity of its reference standard stock solution. Because Olopatadine Methyl Ester is an esterified derivative, it is highly susceptible to hydrolysis in aqueous environments, particularly under pH extremes. Therefore, the selection of diluent, storage conditions, and handling procedures must be strictly controlled to prevent the standard from degrading back into the active pharmaceutical ingredient (API), which would compromise the analytical self-validating system [2].

Physicochemical Properties

Understanding the physicochemical properties of the reference standard is the first step in designing a robust preparation protocol [3].

PropertySpecification / Value
Chemical Name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid methyl ester
CAS Number 113806-01-2
Molecular Formula C₂₂H₂₅NO₃
Molecular Weight 351.45 g/mol
Solubility Soluble in Methanol, Chloroform; Slightly soluble in DMSO and Water [4]
Storage Condition 2–8°C (Refrigerator), protect from light and moisture [5]

Mechanistic Insight: Stability and Diluent Selection

Expertise & Experience: A common pitfall in impurity standard preparation is the use of the mobile phase (which often contains aqueous buffers) as the primary diluent. For Olopatadine Methyl Ester, introducing water—especially in the presence of acidic or basic modifiers (e.g., Formic Acid or Ammonia)—catalyzes ester hydrolysis.

To ensure a self-validating system , the primary stock solution must be prepared in a 100% organic solvent. Methanol (LC-MS grade) is the optimal choice because it provides excellent solubility [4] and shifts the chemical equilibrium away from hydrolysis.

ChemicalPathway Olo Olopatadine (API) Free Acid Form Ester Olopatadine Methyl Ester (Impurity Standard) Olo->Ester Esterification (Methanol / H+) Deg Other Degradants (e.g., N-Desmethyl) Olo->Deg Oxidation Ester->Olo Hydrolysis Risk (Aqueous / pH Extremes)

Figure 1: Chemical relationship and degradation pathways of Olopatadine and its Methyl Ester impurity.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a 1.0 mg/mL (1000 ppm) primary stock solution.

Materials & Equipment
  • Reference Standard: Olopatadine Methyl Ester (Certified Reference Material, e.g., ISO 17034 accredited) [3].

  • Diluent: Methanol (LC-MS Grade).

  • Equipment: Calibrated micro-analytical balance (readability 0.01 mg), Class A 10 mL volumetric flasks, positive displacement pipettes, amber glass HPLC vials with PTFE-lined septa.

Step-by-Step Preparation Workflow
  • Equilibration: Remove the Olopatadine Methyl Ester reference standard vial from the refrigerator (2–8°C). Allow it to equilibrate to controlled room temperature (20–25°C) in a desiccator for at least 30 minutes to prevent condensation, which could introduce moisture and trigger hydrolysis.

  • Weighing: Using a static-free spatula, accurately weigh approximately 10.0 mg of the standard onto a tared weighing boat using a calibrated microbalance. Record the exact weight (e.g., 10.05 mg).

  • Transfer: Quantitatively transfer the weighed powder into a clean, dry 10 mL Class A amber volumetric flask. Rinse the weighing boat with 2–3 mL of Methanol, directing the washings into the flask.

  • Dissolution: Add Methanol to fill the flask to approximately 70% of its total volume (approx. 7 mL).

  • Sonication: Sonicate the flask in an ultrasonic bath containing cold water for 2–3 minutes. Crucial Note: Avoid prolonged sonication or heating, as thermal stress can degrade the standard.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication can cause slight solvent expansion). Make up the volume to the 10 mL mark with Methanol. Invert the flask 10 times to ensure complete homogenization.

  • Calculation of Exact Concentration: Use the purity value provided in the Certificate of Analysis (CoA) to calculate the exact active concentration: Concentration (mg/mL) =[Weight (mg) × Purity (%)] / 10 mL

  • Aliquoting: Transfer the stock solution into tightly sealed, amber glass vials in 1 mL aliquots to avoid repeated freeze-thaw or open-close cycles. Store immediately at 2–8°C.

PrepWorkflow N1 1. Equilibrate Standard (Room Temp, Desiccator, 30 min) N2 2. Weigh ~10.0 mg (Microbalance, Record exact weight) N1->N2 N3 3. Transfer to 10 mL Amber Volumetric Flask N2->N3 N4 4. Add 7 mL Methanol (LC-MS Grade Diluent) N3->N4 N5 5. Sonicate 2-3 mins (Cold water bath) N4->N5 N6 6. Make up to 10 mL mark (Calculate exact concentration) N5->N6 N7 7. Aliquot & Store (Amber vials, 2-8°C) N6->N7

Figure 2: Step-by-step workflow for the preparation of the Olopatadine Methyl Ester stock solution.

Preparation of Working Solutions

For routine HPLC/LC-MS analysis, the primary stock solution (1000 µg/mL) must be diluted to working concentrations. To maintain the self-validating integrity of the standard, working solutions should be prepared fresh daily.

Dilution Matrix Example:

Target ConcentrationVolume of Stock/IntermediateDiluent Volume (Methanol)Total Volume
100 µg/mL (Intermediate)1.0 mL of 1000 µg/mL Stock9.0 mL10.0 mL
10 µg/mL (Working)1.0 mL of 100 µg/mL Inter.9.0 mL10.0 mL
1 µg/mL (LOQ level)1.0 mL of 10 µg/mL Working9.0 mL10.0 mL

Note: If the final analytical method utilizes a highly aqueous mobile phase, the final dilution step (e.g., from 10 µg/mL to 1 µg/mL) can be performed using the mobile phase to prevent solvent-effect peak distortion (fronting/broadening). However, this aqueous working solution must be analyzed within 12 hours.

Quality Control & Self-Validation

To ensure the trustworthiness of the prepared standard, the following self-validating checks must be integrated into the laboratory workflow:

  • Standard Verification: Inject the newly prepared Olopatadine Methyl Ester stock solution alongside a previously validated, unexpired stock solution. The response factor (Area/Concentration) difference between the two preparations must be ≤ 2.0% .

  • Purity Check (DAD/MS): Evaluate the peak purity of the standard injection using a Diode-Array Detector (DAD) or Mass Spectrometer. The presence of a secondary peak corresponding to Olopatadine API (m/z 338.4 [M+H]+ for API vs m/z 352.4[M+H]+ for the Methyl Ester) indicates that hydrolysis has occurred during preparation or storage.

  • System Suitability: The relative standard deviation (RSD) for the peak area of five replicate injections of the working standard solution should be ≤ 2.0% .

References

  • Fisher Scientific / Mikromol. (n.d.). Olopatadine Methyl Ester, Mikromol 100 mg. Retrieved March 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113805-71-3 | Product Name : Olopatadine methyl ester. Retrieved March 4, 2026, from[Link]

Application Note: High-Purity Crystallization of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Olopatadine Intermediates

Olopatadine is a well-established antihistamine and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its synthesis involves several key intermediates, among which Olopatadine Methyl Ester is pivotal. The purity of this ester directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Impurities arising from the synthetic process, such as stereoisomers or degradation products, can carry through to the final drug substance, potentially altering its pharmacological profile or causing adverse effects.[3][4]

Crystallization is the most powerful and widely used technique in the pharmaceutical industry for the purification of solid compounds.[5][] It is a thermodynamic process that leverages differences in solubility between the target compound and its impurities to selectively separate and produce a highly purified crystalline solid. A well-designed crystallization process not only achieves the requisite chemical purity but also controls critical physical properties of the solid, such as crystal size, shape, and polymorphic form, which are essential for downstream processing and formulation.[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of crystallization techniques for the purification of Olopatadine Methyl Ester. It offers two robust protocols—cooling crystallization and anti-solvent crystallization—explaining the scientific rationale behind solvent selection and process parameter control.

Physicochemical Properties and Impurity Profile

A thorough understanding of the molecule's properties and potential impurities is the foundation of a successful purification strategy.

Physicochemical Properties of Olopatadine Methyl Ester

Olopatadine Methyl Ester is the methyl ester derivative of the Olopatadine carboxylic acid. Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name Methyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate[8]
Molecular Formula C₂₂H₂₅NO₃[8][9]
Molecular Weight 351.4 g/mol [8][9]
CAS Number 113805-71-3, 113806-01-2[9]
Appearance Typically an off-white to white solid[10] (Inferred)
Solubility Soluble in polar organic solvents like Methanol, DMSO, and Acetone. Limited solubility in non-polar solvents and water.[10][11] (Inferred from related compounds)
Common Impurity Profile

Impurities in Olopatadine synthesis can originate from starting materials, byproducts, or degradation.[3] Controlling these is essential for meeting stringent regulatory standards.

Impurity NameStructure (if available)Origin / SignificanceSource(s)
Olopatadine (E)-Isomer Stereoisomer of the active Z-isomerArises during the Wittig reaction; must be controlled as it has a different pharmacological profile.[3][12]
Olopatadine Carbaldehyde Impurity Precursor or side-productResult of incomplete reaction or side reactions during synthesis.[3][10]
α-Hydroxy Olopatadine Oxidation/degradation productCan form during synthesis or storage.[3]
Olopatadine N-Desmethyl Impurity Process-related impurityMay arise from demethylation reactions.[10]
Residual Solvents Toluene, Acetone, Tetrahydrofuran, etc.Solvents used in synthesis that are not fully removed.[4][13]

Principles of Crystallization for Pharmaceutical Purification

Crystallization from a solution is governed by the creation of a supersaturated state, which is the driving force for nucleation (the birth of new crystals) and crystal growth.[14] The choice of method to achieve supersaturation dictates the type of crystallization process.

  • Cooling Crystallization: Ideal for compounds whose solubility significantly increases with temperature. A saturated solution is prepared at a high temperature and then cooled, causing the solubility to drop and the excess solute to crystallize out.[15]

  • Anti-Solvent Crystallization: Used when a compound is highly soluble in a solvent even at low temperatures. A second solvent (the "anti-solvent"), in which the compound is insoluble but which is miscible with the first solvent, is added to the solution. This reduces the overall solubility of the compound, inducing crystallization.[7][15]

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[16] An ideal solvent should:

  • Dissolve the compound completely at a higher temperature (for cooling crystallization) or be a good solvent for the initial dissolution (for anti-solvent crystallization).

  • Exhibit low solubility for the compound at lower temperatures or upon addition of an anti-solvent to ensure high recovery.

  • Either dissolve impurities very well or not at all, so they remain in the solution (mother liquor) or can be filtered off before crystallization.

  • Be non-reactive with the compound.

  • Be easily removable from the final product (i.e., have a relatively low boiling point).

General Crystallization Workflow

G A Dissolve Crude Olopatadine Methyl Ester in Minimum Hot Solvent B Hot Filtration (Optional, to remove insoluble impurities) A->B C Induce Supersaturation B->C D Cooling Crystallization: Controlled Cooling C->D E Anti-Solvent Crystallization: Add Anti-Solvent C->E F Nucleation and Crystal Growth (Maturation) D->F E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J High-Purity Olopatadine Methyl Ester I->J

Caption: General workflow for the purification of a solid compound via crystallization.

Protocol 1: Cooling Crystallization from a Single Solvent

This method is effective if Olopatadine Methyl Ester shows a steep solubility curve in a suitable solvent. Alcohols and esters are often good candidates for compounds of moderate polarity.

Solvent Selection Rationale

The ideal solvent will dissolve the ester at or near its boiling point but exhibit low solubility at ambient or sub-ambient temperatures.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Isopropanol (IPA) 82.5Polar ProticGood general-purpose solvent. Less volatile than methanol/ethanol. Flammable.
Ethanol (EtOH) 78.4Polar ProticOften provides good crystal quality. Flammable.
Ethyl Acetate (EtOAc) 77.1Polar AproticGood solvent for esters. Can be sensitive to water. Flammable.
Acetone 56.0Polar AproticHigh solvency power, but its low boiling point may limit the temperature range. Very flammable.
Step-by-Step Protocol
  • Dissolution: Place the crude Olopatadine Methyl Ester (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of the selected solvent (e.g., Isopropanol, start with 20-30 mL). Heat the mixture to a gentle reflux on a hot plate with stirring.

  • Continue to add the solvent portion-wise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated and to maximize yield.

  • (Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot filtration. Pre-heat a clean flask containing a fluted filter paper and a funnel on the hot plate. Quickly pour the hot solution through the filter paper to remove the particulates. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective incorporation of the target molecule into the crystal lattice.[17]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to further decrease the solubility and maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for purifying Olopatadine Methyl Ester if it is too soluble in common solvents or if a suitable single solvent for cooling crystallization cannot be identified. A patent for Olopatadine hydrochloride preparation mentions using an acetone-water system, suggesting a polar solvent/anti-solvent approach is viable.[13][18]

Solvent/Anti-Solvent System Selection

The goal is to find a solvent that readily dissolves the ester and a miscible anti-solvent in which the ester is insoluble.

Solvent (Good)Anti-Solvent (Poor)System Rationale
Acetone WaterAcetone is a strong polar aprotic solvent. Water is highly polar but is often an anti-solvent for large organic molecules. This system is used for the related HCl salt.[18]
Methanol WaterSimilar to Acetone/Water. Methanol provides high solubility.
Tetrahydrofuran (THF) Heptane/HexaneTHF is a good polar ether solvent. Heptane is a non-polar anti-solvent that is fully miscible with THF.
Step-by-Step Protocol & Visualization

G cluster_0 Anti-Solvent Crystallization Workflow A 1. Dissolve Crude Ester in Primary Solvent (e.g., Acetone) B 2. Slowly Add Anti-Solvent (e.g., Water) with Vigorous Stirring A->B C 3. Observe Cloud Point (Onset of Nucleation) B->C D 4. Continue Addition & Age Slurry (Allow for Crystal Growth) C->D E 5. Isolate, Wash, and Dry High-Purity Crystals D->E

Caption: Workflow for the anti-solvent crystallization protocol.

  • Dissolution: In an Erlenmeyer flask with stirring, dissolve the crude Olopatadine Methyl Ester (e.g., 10.0 g) in the minimum amount of the primary solvent (e.g., Acetone) at room temperature.

  • Anti-Solvent Addition: Begin adding the anti-solvent (e.g., Water) dropwise to the stirred solution.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (the "cloud point"). This indicates that the solution is supersaturated and nucleation has begun.

  • Maturation: At this point, you can either stop the addition and allow the crystals to grow or add a small additional amount of anti-solvent (e.g., 5-10% more) to drive the crystallization to completion.

  • Aging: Allow the resulting slurry to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the crystal size and form to stabilize.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a pre-mixed solution of the solvent/anti-solvent (e.g., a 1:2 mixture of Acetone:Water) to remove impurities without re-dissolving the product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Purity Assessment and Characterization

Post-crystallization, the purity and identity of the Olopatadine Methyl Ester must be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[3][4] A validated reversed-phase HPLC method can separate and quantify the main compound from its impurities, including the critical (E)-isomer.[19][20] A purity of >99.5% is typically desired for advanced pharmaceutical intermediates.

  • Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the purified compound, verifying its identity.[4][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the isolated compound and can help identify impurities if they are present in sufficient quantities.[3]

  • Differential Scanning Calorimetry (DSC) or Melting Point: These thermal analysis techniques are used to determine the melting point of the purified compound, which is a key indicator of purity (impurities typically depress and broaden the melting range). DSC can also be used to screen for different polymorphic forms.[22]

Conclusion

The purification of Olopatadine Methyl Ester to a high degree of purity is a critical step in the overall synthesis of Olopatadine. By applying systematic crystallization techniques, such as cooling or anti-solvent crystallization, researchers can effectively remove process-related impurities. The success of these protocols hinges on a rational selection of solvent systems based on the physicochemical properties of the ester and its impurities. The step-by-step guides provided herein, coupled with robust analytical verification, offer a comprehensive framework for obtaining Olopatadine Methyl Ester that meets the stringent quality requirements of the pharmaceutical industry.

References

  • Daicel Pharma. (n.d.). Olopatadine Impurities Manufacturer & Supplier. Retrieved from Daicel Pharma Standards. [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from Pharmaceutical Technology. [Link]

  • Vapourtec Ltd. (n.d.). Flow Crystallization | Solubility Control. Retrieved from Vapourtec Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). Olopatadine. PubChem Compound Database. Retrieved from [Link]

  • Wang, C., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from ResearchGate. [Link]

  • Allmpus. (n.d.). Olopatadine N-Desmethyl Impurity. Retrieved from Allmpus. [Link]

  • University of Colorado Boulder. (n.d.). RECRYSTALLISATION. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • Venkatasai Life Sciences. (n.d.). Olopatadine Impurities. Retrieved from Venkatasai Life Sciences. [Link]

  • Veeprho. (n.d.). Olopatadine Impurities and Related Compound. Retrieved from Veeprho. [Link]

  • ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Merck Index. (n.d.). Olopatadine. Retrieved from Merck Index Online. [Link]

  • Cleanchem. (n.d.). Olopatadine Impurity 1. Retrieved from Cleanchem. [Link]

  • Organic Spectroscopy International. (2016, August 11). OLOPATADINE. Retrieved from Organic Spectroscopy International. [Link]

  • MacLeod, et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN110343086A - A kind of preparation method of Olopatadine hydrochloride.
  • Qi, H., et al. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology (Campinas). [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from Syrris. [Link]

  • University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. Retrieved from UCI Department of Chemistry. [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from BIA. [Link]

  • Google Patents. (2010, March 23). EP 2421843 B1 - PROCESS FOR THE PREPARATION OF OLOPATADINE.
  • Google Patents. (n.d.). EP2145882A1 - Process for obtaining olopatadine and intermediates.
  • Acta Scientific. (2024, June 28). Quantification of Olopatadine from Intranasal Formulation by Using Validated RP-HPLC Method. Retrieved from Acta Scientific. [Link]

  • Scholars Research Library. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Retrieved from Scholars Research Library. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from PraxiLabs. [Link]

  • Varsha, V., & Bharadwaj, S. (2022). Solubility of Drug Olopatadine Mouth Dissolving Film. Asian Journal of Pharmaceutics. [Link]

  • ResearchGate. (2025, August 7). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. Retrieved from ResearchGate. [Link]

  • Austin Publishing Group. (2019, July 22). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Retrieved from Austin Publishing Group. [Link]

  • OUCI. (n.d.). Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry. Retrieved from OUCI. [Link]

  • R Discovery. (2023, April 6). Molecular modeling and solubility of olopatadine hydrochloride polymorphs. Retrieved from R Discovery. [Link]

Sources

Application Note: A Robust Headspace GC-MS Protocol for the Analysis of Volatile Impurities in Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated protocol for the identification and quantification of volatile impurities in Olopatadine Hydrochloride, an active pharmaceutical ingredient (API). The control of such impurities is a critical regulatory requirement to ensure drug safety and quality.[1][2][3] This method utilizes static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS), a technique offering high sensitivity and specificity, capable of separating and identifying volatile compounds from the non-volatile API matrix.[4][5][6] The protocol herein is designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[4][7][8]

Introduction: The Rationale for Controlling Volatile Impurities

Volatile organic compounds used or produced during the synthesis and purification of drug substances are known as residual solvents or volatile impurities.[1][2] Since these impurities provide no therapeutic benefit and can be harmful, their levels in the final drug product must be strictly controlled to meet the safety-based limits defined by regulatory bodies.[1][2][9] The ICH Q3C (R8) guideline provides a framework for classifying residual solvents based on their toxicity risk (Class 1, 2, and 3) and sets Permitted Daily Exposure (PDE) limits.[1][2][10]

Olopatadine Hydrochloride, a potent antihistamine, can undergo degradation, particularly under hydrolytic stress conditions.[11][12][13][14] While many studies focus on non-volatile degradants, the synthetic and degradation pathways can also generate volatile impurities. Therefore, a robust analytical method is essential for their comprehensive profiling and control.

Gas chromatography (GC) is the premier technique for analyzing volatile compounds.[4][6][15] When coupled with a mass spectrometer (MS), it provides unparalleled identification capabilities for unknown peaks, a significant advantage over less specific detectors like Flame Ionization Detection (FID).[4][5][16] Headspace sampling is the preferred injection technique for this application as it physically separates the volatile analytes from the non-volatile drug matrix, preventing contamination of the GC system and minimizing matrix interference.[17][18][19]

Methodological Framework: Headspace GC-MS

The core of this protocol is the principle of static headspace sampling. The Olopatadine API is dissolved in a high-boiling-point solvent within a sealed vial. Upon heating, volatile impurities partition from the liquid phase into the gas phase (the headspace). A sample of this headspace is then injected into the GC-MS system for separation and analysis.

Causality in Experimental Design
  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is selected as the sample diluent due to its high boiling point, excellent solvating power for a wide range of organic molecules, and its ability to facilitate the release of volatile analytes into the headspace.

  • Headspace Parameters: Incubation temperature and time are optimized to ensure a state of equilibrium is reached for the partitioning of volatile analytes between the sample phase and the headspace, maximizing sensitivity and reproducibility.

  • GC Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is chosen for its versatility in separating a broad range of volatile organic compounds with varying polarities.

  • MS Detection: The mass spectrometer is operated in full scan mode for the initial identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST). For quantification of known impurities, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity.[4]

Experimental Protocol

Materials and Reagents
  • Olopatadine Hydrochloride API

  • Dimethyl sulfoxide (DMSO), Headspace grade

  • Reference standards for potential volatile impurities (e.g., common Class 1, 2, and 3 solvents)

  • Helium (Carrier Gas), 99.999% purity

  • 20 mL Headspace Vials with PTFE/Silicone septa and aluminum crimp caps

Instrumentation

A gas chromatograph equipped with a static headspace autosampler and a mass selective detector is required. The following table summarizes the recommended starting parameters, which should be optimized as part of method development.

Parameter Setting
Headspace Autosampler
Oven Temperature90°C
Needle Temperature100°C
Transfer Line Temperature110°C
Incubation Time20 minutes
Injection Volume1.0 mL
Pressurization GasHelium
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature250°C
Carrier GasHelium, Constant Flow at 1.2 mL/min
Split Ratio10:1
Oven ProgramInitial: 40°C (hold 5 min), Ramp: 10°C/min to 240°C (hold 5 min)
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-350) for identification; SIM mode for quantification of specific impurities.
Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution containing known or potential volatile impurities at a concentration of approximately 100 µg/mL in DMSO.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in DMSO to cover a range from the limit of quantification (LOQ) to 120% of the specification limit for each impurity.[7] For example, 0.5, 1, 5, 10, and 20 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of Olopatadine Hydrochloride API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Immediately seal the vial with a crimp cap.

  • Vortexing: Gently vortex the sample vial to ensure complete dissolution of the API.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing P1 Weigh 100mg Olopatadine API P2 Add 1.0 mL DMSO to Headspace Vial P1->P2 P3 Crimp & Vortex to Dissolve P2->P3 A1 Incubate Vial (90°C, 20 min) P3->A1 A2 Inject Headspace (1.0 mL) A1->A2 A3 GC Separation (DB-5ms Column) A2->A3 A4 MS Detection (EI, Full Scan/SIM) A3->A4 D1 Peak Integration A4->D1 D2 Spectral Library Search (NIST) D1->D2 D3 Quantification vs. Calibration Curve D1->D3

Caption: Analytical workflow for Olopatadine impurity analysis.

Method Validation: A Self-Validating System

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][20]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing a blank (DMSO), the Olopatadine API, and the API spiked with known impurities to show no interference at the retention times of the target analytes.[7][21]

  • Linearity: A minimum of five concentrations are used to establish a linear relationship between analyte concentration and instrument response.[7] The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, this is typically from the reporting threshold to 120% of the specification limit.[7][8]

  • Accuracy: Determined by spiking the Olopatadine API with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 120% of the specification limit). The percentage recovery should be within an acceptable range (typically 80-120%).[8]

  • Precision:

    • Repeatability: Assessed by performing multiple analyses (n=6) of a spiked sample at 100% of the specification limit. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Evaluated by repeating the analysis on a different day with a different analyst or instrument.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of 10:1.

Data Analysis and Interpretation

The process of identifying and quantifying volatile impurities involves several logical steps.

  • Peak Identification: Chromatographic peaks from the Olopatadine sample are first identified by their retention time, which should match that of a known reference standard.

  • Spectral Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the peak with the spectrum from a reference standard or a validated spectral library like the NIST database. A high match factor provides confidence in the identification.

  • Quantification: The concentration of each identified impurity is calculated using the linear regression equation derived from the calibration curve of the respective reference standard.

The following diagram illustrates the logic for impurity identification.

Data_Logic Start Analyze Olopatadine Sample Chromatogram DetectPeak Detect Peak at Retention Time (RT) 'X' Start->DetectPeak CheckSpike Does RT 'X' Match Spiked Standard? DetectPeak->CheckSpike CompareSpectra Compare Peak's Mass Spectrum to Library/Standard CheckSpike->CompareSpectra Yes Unknown Peak is an Unknown Impurity CheckSpike->Unknown No Identify Peak Identified as Known Impurity CompareSpectra->Identify High Match NoMatch No Match CompareSpectra->NoMatch Low Match Quantify Quantify using Calibration Curve Identify->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Olopatadine Methyl Ester During Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays compromised by the ex vivo degradation of ester-containing molecules. Olopatadine Methyl Ester—whether analyzed as a synthetic intermediate, a prodrug, or an impurity—is highly susceptible to hydrolysis, reverting to its parent free acid (Olopatadine). This artificial conversion drastically skews pharmacokinetic data and purity assays.

This guide provides a self-validating, mechanistically grounded framework to stabilize Olopatadine Methyl Ester during LC-MS/MS and HPLC workflows.

Mechanistic Insight: The Causality of Ester Hydrolysis

To stop degradation, we must first understand the two primary catalysts of ester cleavage:

  • Enzymatic Hydrolysis (Biological Matrices): In plasma or serum, carboxylesterases rapidly cleave the ester bond. Rodent plasma is particularly notorious for high esterase activity compared to human plasma, leading to rapid degradation if left unmitigated [1].

  • Chemical Hydrolysis (Aqueous/pH Extremes): In neat solutions or during sample workup, exposure to water combined with extreme pH (especially basic conditions) induces saponification or acid-catalyzed hydrolysis[2].

The Self-Validating Principle: Every stabilization protocol must include a "Hydrolysis Control." This involves spiking a known high concentration of the ester into the matrix under assay conditions to empirically prove that the stabilization strategy is effective and that no artificial conversion to the free acid occurs during sample prep [3].

Diagnostic FAQs & Troubleshooting

Q1: I am detecting high levels of Olopatadine (free acid) and low levels of Olopatadine Methyl Ester in my plasma samples immediately after extraction. What is happening? A1: You are observing ex vivo enzymatic hydrolysis. Esterase enzymes in the plasma are actively converting the methyl ester into the free acid during sample collection and processing [4]. Solution: You must chemically block the enzymes at the point of collection. Add an esterase inhibitor (e.g., Sodium Fluoride [NaF] or Phenylmethylsulfonyl fluoride [PMSF]) directly to the blood collection tubes [5]. Furthermore, process all samples on ice, as enzymatic kinetics are strictly temperature-dependent.

Q2: My neat standard solutions of Olopatadine Methyl Ester show degradation in the autosampler over a 24-hour run. How do I fix this? A2: This is chemical hydrolysis driven by the sample diluent. If your diluent contains a high percentage of water and is unbuffered, the ester is vulnerable to nucleophilic attack [6]. Solution: Reconstitute your final extracts in a highly organic solvent (e.g., >80% Acetonitrile) or use a slightly acidic aqueous buffer (pH 4.0 - 5.0) where the ester bond is most stable. Ensure the autosampler is strictly maintained at 4°C to reduce heat-induced decomposition [7].

Q3: I added an esterase inhibitor, but now I'm seeing massive ion suppression in my LC-MS/MS assay. Why? A3: Esterase inhibitors and their hydrolytic byproducts can cause severe matrix effects. For example, PMSF degrades into phenylmethanesulfonic acid (PMSA), and DFP degrades into diisopropyl phosphate (DP), both of which can co-elute with your analyte and suppress ionization [5]. Solution: You must chromatographically separate the inhibitor/byproducts from Olopatadine Methyl Ester. Alternatively, use an inhibitor like NaF, which is less prone to causing organic ion suppression in positive ESI mode, or utilize a stable isotope-labeled internal standard (SIL-IS) to correct for the matrix effect.

Visualizing the Hydrolysis Mechanism and Intervention

Mechanism Prodrug Olopatadine Methyl Ester (Intact Analyte) Degradation Olopatadine (Free Acid) + Methanol Prodrug->Degradation Hydrolysis Enzyme Plasma Esterases (Biological Catalyst) Enzyme->Prodrug Enzymatic Cleavage Water H2O / High pH (Chemical Nucleophile) Water->Prodrug Chemical Cleavage Inhibitor Esterase Inhibitors (e.g., PMSF, NaF) Inhibitor->Enzyme Blocks Acid pH Control (pH 4-5) & Cold Temp (4°C) Acid->Water Mitigates

Mechanisms of Olopatadine Methyl Ester hydrolysis and targeted analytical interventions.

Quantitative Data: Stabilization Matrices

Table 1: Selection Guide for Esterase Inhibitors in Bioanalysis

InhibitorMechanism of ActionTypical ConcentrationLC-MS Matrix Effect RiskBest Use Case
Sodium Fluoride (NaF) Reversible, non-specific esterase inhibitor2 - 10 mg/mLLow (Inorganic)General plasma stabilization; first-line choice[1].
PMSF Irreversible serine protease/esterase inhibitor1 - 5 mMHigh (PMSA byproduct)Highly aggressive esterases; requires chromatographic tuning[5].
DFP Irreversible serine hydrolase inhibitor1 - 10 mMHigh (DP byproduct)Severe instability in rodent plasma[5].

Table 2: Chemical Stability Parameters for Sample Workup

ParameterHigh Risk ConditionOptimal ConditionCausality
pH > pH 7.0 (Basic)pH 4.0 - 5.0 (Slightly Acidic)Base-catalyzed saponification rapidly cleaves the ester bond[2].
Temperature Room Temp (20-25°C)4°C (Ice/Autosampler)Heat accelerates both chemical and enzymatic degradation kinetics[7].
Solvent >50% Aqueous>80% Organic (Acetonitrile)Minimizing water limits the nucleophile required for hydrolysis[6].
Self-Validating Experimental Protocol: Plasma Extraction

This protocol is designed to establish a self-validating workflow for extracting Olopatadine Methyl Ester from plasma while completely suppressing hydrolysis.

Phase 1: Pre-Analytical Stabilization

  • Preparation of Collection Tubes: Pre-spike blood collection tubes with NaF to achieve a final whole-blood concentration of 5 mg/mL[1]. Chill tubes on ice prior to collection.

  • Blood Collection: Draw blood directly into the chilled, inhibitor-spiked tubes. Invert gently 5 times to mix.

  • Plasma Generation: Centrifuge the blood at 3000 x g for 10 minutes at 4°C. Crucial: Never allow the centrifuge to reach room temperature.

  • Acidification: Transfer the plasma supernatant to a new pre-chilled tube. Add 0.1 M Citric Acid at a 1:10 ratio (v/v) to drop the plasma pH to approximately 4.5.

Phase 2: Protein Precipitation (PPT) Extraction

  • Aliquot: Transfer 50 µL of stabilized plasma into a 96-well plate kept on a cooling block.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing the SIL-IS). The high organic content instantly denatures remaining esterases and minimizes water activity.

  • Mixing & Centrifugation: Vortex for 2 minutes. Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Analysis: Place vials in the LC-MS/MS autosampler set strictly to 4°C. Inject within 24 hours.

Visualizing the Stabilized Workflow

Workflow A Blood Collection (Pre-chilled + NaF) B Centrifugation (4°C, 3000 x g) A->B Immediate C Plasma Acidification (Add 0.1M Citric Acid) B->C Keep on ice D Protein Precipitation (Ice-Cold Acetonitrile) C->D E LC-MS/MS Analysis (Autosampler at 4°C) D->E Transfer to vial F Hydrolysis Control (Self-Validation) F->A Spike known ester concentration F->E Verify recovery >95%

Step-by-step stabilized workflow for Olopatadine Methyl Ester bioanalysis.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. URL: [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed (NIH). URL:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. URL:[Link]

  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. URL:[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. URL:[Link]

  • Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. Restek Resource Hub. URL: [Link]

Sources

Minimizing Olopatadine Methyl Ester formation in drug substance

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Olopatadine Methyl Ester Formation

Welcome to the Technical Support Center for Olopatadine active pharmaceutical ingredient (API) development. This guide is specifically designed for researchers, scientists, and process engineers troubleshooting the formation of the Olopatadine Methyl Ester impurity (CAS 113806-01-2)[1][2] during drug substance synthesis.

By synthesizing mechanistic chemistry with field-proven process controls, this guide provides actionable, self-validating solutions to ensure your API meets stringent pharmacopeial purity standards.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden spike in Olopatadine Methyl Ester during the final API crystallization step. What is the mechanistic cause? A: The formation of Olopatadine Hydrochloride requires the addition of hydrochloric acid (HCl) to the Olopatadine free base. If this salt-formation step is performed in methanol, the highly acidic environment catalyzes a classic Fischer esterification. The protonation of the carboxylic acid's carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. This allows the nucleophilic oxygen of the methanol solvent to attack the carbon, resulting in the formation of Olopatadine Methyl Ester[3][4]. To eliminate this, the reaction environment must be stripped of nucleophilic alcohols.

Q2: If we must use an alcoholic solvent for thermodynamic solubility reasons, how can we mitigate ester formation? A: While non-nucleophilic (aprotic) solvents are strongly preferred, if an alcohol is mandatory for your crystallization parameters, you must leverage steric hindrance. Switching from methanol to a secondary alcohol like 2-propanol (isopropanol) drastically reduces the reaction rate of esterification. The bulky isopropyl group sterically hinders the nucleophilic attack on the carbonyl carbon. However, prolonged exposure to strong acids (e.g., 8 N HCl) in 2-propanol can still yield the isopropyl ester impurity over time[3][4]. Therefore, reaction times must be strictly minimized, and the temperature must be maintained below 25°C.

Q3: Our intermediate hydrolysis step seems incomplete, leaving residual methyl ester in the free base. How do we optimize this? A: The synthesis of Olopatadine often utilizes a methyl ester intermediate to facilitate the purification of the Z/E isomers generated during the initial Wittig reaction[5]. Incomplete alkaline hydrolysis of this ester leaves residual impurity that carries over into the final API. To ensure complete conversion, hydrolysis must be driven by an excess of aqueous NaOH (typically 2.5 equivalents) under reflux. Crucially, during the subsequent acidification to isolate the free base, the pH must be carefully adjusted to the isoelectric point (pH 4.0–4.5) using dilute acid at low temperatures (<10°C)[6]. This prevents acid-catalyzed re-esterification if trace amounts of methanol from the prior step are still present in the matrix.

Data Presentation: Solvent Impact on Impurity Profile

The following table summarizes the quantitative impact of solvent selection on ester impurity formation during the final HCl salt formation step (Standard conditions: 25°C, 2 hours, 1.05 eq HCl).

Solvent ChoiceNucleophilicity / Steric HindranceReaction TempReaction TimeResulting Ester Impurity (% AUC)
Methanol High / Low25°C2 hours> 1.50% (Methyl Ester)
Ethanol Moderate / Low25°C2 hours0.85% (Ethyl Ester)
2-Propanol Low / High25°C2 hours0.15% (Isopropyl Ester)
Acetone / EtOAc None (Aprotic)25°C2 hours< 0.01% (Not Detected)
Experimental Protocols

To guarantee a self-validating system, the following protocols integrate In-Process Controls (IPCs) that prevent the continuation of the synthesis if impurity thresholds are breached.

Workflow 1: Optimized Alkaline Hydrolysis of Olopatadine Methyl Ester

Causality Focus: Ensuring complete cleavage of the ester intermediate prior to salt formation.

  • Dissolution: Suspend Olopatadine Methyl Ester in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v). Validation checkpoint: THF ensures complete homogeneous dissolution of the ester, preventing biphasic reaction stalling.

  • Hydrolysis: Add 2.5 equivalents of NaOH and heat the mixture to reflux (65–70°C) for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Do not proceed until residual Olopatadine Methyl Ester is <0.1% AUC.

  • Acidification: Cool the reactor to 5°C. Slowly add 2 N HCl dropwise to adjust the pH strictly to 4.0–4.5 (the isoelectric point of Olopatadine).

  • Isolation: Filter the precipitated Olopatadine free base. Wash thoroughly with chilled water to remove residual salts and trace alcohols. Dry under vacuum at 45°C until moisture is <0.5%.

Workflow 2: Aprotic Salt Formation of Olopatadine Hydrochloride

Causality Focus: Eliminating Fischer esterification by removing nucleophilic solvents.

  • Dissolution: Dissolve the validated Olopatadine free base in anhydrous acetone (10 volumes) at 40°C. Validation checkpoint: Acetone is an aprotic solvent, completely eliminating the chemical possibility of Fischer esterification.

  • Cooling: Cool the clear solution to 20–25°C.

  • Salt Formation: Purge anhydrous HCl gas or add a stoichiometric amount of HCl dissolved in diethyl ether (1.05 equivalents) dropwise over 30 minutes.

  • Crystallization: Stir the resulting suspension for 2 hours at 5°C to maximize the thermodynamic crystallization yield.

  • Final Isolation: Filter, wash with chilled acetone, and dry under vacuum at 50°C.

  • Final Validation: HPLC analysis will confirm Olopatadine Methyl Ester is below the Limit of Quantitation (LOQ).

Pathway Visualization

G Isoxepac Isoxepac (Starting Material) Wittig Wittig Reaction (Z/E Mixture) Isoxepac->Wittig Phosphonium Ylide MeEster Olopatadine Methyl Ester (Intermediate) Wittig->MeEster MeOH, H+ FreeBase Olopatadine Free Base MeEster->FreeBase NaOH, H2O then pH 4.0-4.5 SaltMeOH Salt Formation (MeOH + HCl) FreeBase->SaltMeOH Sub-optimal Route SaltOpt Salt Formation (Acetone + HCl) FreeBase->SaltOpt Optimized Route Impurity Olopatadine Methyl Ester (Impurity Spike >0.1%) SaltMeOH->Impurity Fischer Esterification PureAPI Pure Olopatadine HCl (Impurity <0.01%) SaltOpt->PureAPI No Nucleophilic Alcohol

Mechanistic pathway of Olopatadine synthesis and methyl ester impurity formation.

References
  • Olopatadine | New Drug Approvals. newdrugapprovals.org. 3

  • US9000195B2 - Process for obtaining olopatadine and intermediates. Google Patents. 5

  • EP 2145882 A1 - Process for obtaining olopatadine and intermediates. European Patent Office. 6

  • Olopatadine Impurities. Venkatasai Life Sciences. 1

  • Olopatadine Impurity 1 (Methyl Ester). Cleanchem Lab. 2

Sources

Technical Support Center: Optimizing Mobile Phase pH for Olopatadine Methyl Ester Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide on the chromatographic separation of Olopatadine and its key impurity, Olopatadine Methyl Ester. As professionals in drug development and quality control, achieving a robust and reproducible separation is paramount. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions focused on the most critical parameter in this analysis: mobile phase pH .

The Central Role of pH in Separating Olopatadine and its Methyl Ester

Olopatadine is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid and a tertiary amine.[1][2] Its methyl ester, a common process-related impurity and potential degradant, lacks the acidic carboxylic acid group but retains the basic tertiary amine.[3][4] This structural difference is the key to their separation, and mobile phase pH is the tool we use to exploit it.

In reversed-phase HPLC, we separate molecules based on their relative hydrophobicity. The ionization state of a molecule dramatically affects its hydrophobicity; ionized (charged) species are more water-soluble (hydrophilic) and elute earlier from the column, while neutral species are more hydrophobic and are retained longer.[5] By carefully controlling the mobile phase pH, we can manipulate the charge of Olopatadine and its ester to optimize their retention and achieve baseline separation.

Physicochemical Properties at a Glance

For effective method development, understanding the key ionizable groups and their approximate pKa values is essential.

CompoundChemical StructureKey Ionizable Group(s)Approximate pKa Value(s)
Olopatadine (Structure containing a carboxylic acid and a dimethylamino group)Carboxylic Acid (-COOH)Tertiary Amine (-N(CH₃)₂)~4.3 (acidic)[1]~9.2 (basic)[6]
Olopatadine Methyl Ester (Structure containing a methyl ester and a dimethylamino group)Tertiary Amine (-N(CH₃)₂)~9.2 (basic, estimated)

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for separating Olopatadine and its methyl ester?

A: The criticality lies in the different ionization behaviors of the two molecules. Olopatadine has two ionizable sites, while its methyl ester only has one.[1][2][3]

  • At Low pH (e.g., pH < 2.3): Both the tertiary amine on Olopatadine and its ester will be fully protonated (cationic, BH⁺). The carboxylic acid on Olopatadine will be neutral (COOH). Both molecules will be charged and highly polar, leading to very short retention times on a reversed-phase column, and likely poor separation.

  • At Mid pH (e.g., pH 3.5-5.5): This is the most interesting range for separation. The tertiary amines on both molecules remain protonated (BH⁺). However, the carboxylic acid on Olopatadine (pKa ~4.3) will be in a state of flux. As the pH increases through this range, the carboxylic acid will deprotonate to become an anion (COO⁻). This makes Olopatadine zwitterionic (carrying both a positive and negative charge) or anionic overall, significantly altering its hydrophobicity relative to the still-cationic methyl ester. This difference in charge state is what generates chromatographic selectivity.

  • At High pH (e.g., pH > 10.2): The tertiary amines on both molecules will be largely neutral (B). The carboxylic acid on Olopatadine will be fully deprotonated (COO⁻). In this state, the ester is a neutral, hydrophobic molecule and will be strongly retained. Olopatadine, being an anion, will have its retention governed by this charge. While separation is possible, operating at high pH can be detrimental to the lifespan of standard silica-based columns.[7]

Q2: What is a good starting pH for method development?

A: A good starting point is a pH of ~3.0 to 3.5 . In this range, the tertiary amines of both compounds are fully protonated, ensuring good peak shape by minimizing interactions with residual column silanols.[8] The carboxylic acid of Olopatadine is fully protonated and neutral, maximizing its retention. This allows you to establish a baseline retention time before exploring pH changes to modulate selectivity. Several established HPLC methods for Olopatadine utilize a mobile phase pH in this acidic range.[9][10]

Q3: How will changing the pH affect the retention times of each compound?

A: The relationship between pH and retention is predictable. The following diagram illustrates this relationship.

G cluster_pH Mobile Phase pH Scale cluster_Olo Olopatadine (Amphoteric) cluster_Ester Olopatadine Methyl Ester (Basic) pLow Low pH (~2.5) pMid Mid pH (~4.5) Olo_low Charge: +1 (Amine Protonated) Retention: Low pLow->Olo_low Controls Ionization Ester_low Charge: +1 (Amine Protonated) Retention: Low pLow->Ester_low Controls Ionization pHigh High pH (~7.5) Olo_mid Charge: Zwitterionic (Amine Protonated, Acid Deprotonated) Retention: Lowest pMid->Olo_mid Controls Ionization Ester_mid Charge: +1 (Amine Protonated) Retention: Low pMid->Ester_mid Controls Ionization Olo_high Charge: -1 (Amine Neutral, Acid Deprotonated) Retention: Increases pHigh->Olo_high Controls Ionization Ester_high Charge: 0 (Amine Neutral) Retention: High (Increases) pHigh->Ester_high Controls Ionization Olo_low->Olo_mid As pH Increases Olo_mid->Olo_high As pH Increases Ester_low->Ester_mid As pH Increases Ester_mid->Ester_high As pH Increases G start 1. Define Goal (e.g., Rs > 2.0) step2 2. Initial Conditions Column: C18, 5 µm Mobile Phase A: Buffer Mobile Phase B: Acetonitrile Gradient: 10-90% B in 15 min start->step2 step3 3. Prepare Buffers Prepare 20 mM Phosphate buffer at pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0 step2->step3 step4 4. pH Scouting Runs Inject sample using each mobile phase A buffer step3->step4 step5 5. Analyze Data Plot Resolution vs. pH Plot Peak Tailing vs. pH step4->step5 decision Is Resolution & Peak Shape Acceptable? step5->decision step6 6. Fine-Tune pH Select best pH range and test +/- 0.2 pH units decision->step6 No end 7. Validate Method Confirm robustness and solution stability decision->end Yes step6->step4

Caption: Experimental workflow for mobile phase pH optimization.

Methodology:

  • Define Objective: Clearly state the required chromatographic outcome (e.g., resolution between critical pair > 2.0, peak tailing factor < 1.5).

  • Select Initial Conditions: Choose a high-quality C18 column (e.g., 150 x 4.6 mm, 5 µm). Use acetonitrile as the organic modifier (Mobile Phase B).

  • Prepare Aqueous Buffers (Mobile Phase A):

    • Prepare a 20 mM potassium phosphate solution.

    • Divide it into several aliquots. Adjust each to the target pH values (3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0) using phosphoric acid.

    • Filter each buffer through a 0.45 µm filter.

  • Perform Scouting Runs: For each pH value, perform a standardized gradient elution run. Keep all other parameters (flow rate, column temperature, detection wavelength, injection volume) constant.

  • Analyze and Plot Data: Create two plots: (1) Resolution vs. pH and (2) Tailing Factor vs. pH. Identify the pH that provides the best balance of separation and peak efficiency.

  • Refine and Finalize: If necessary, perform additional runs at +/- 0.2 pH units around the apparent optimum to pinpoint the final method pH.

  • Validate: Once the optimal pH is selected, conduct further validation, including assessing the stability of Olopatadine Methyl Ester in the final mobile phase over a typical analytical run sequence.

By systematically applying these principles and protocols, you can develop a robust, reliable, and transferable HPLC method for the critical separation of Olopatadine and its methyl ester.

References
  • ChemicalBook. Olopatadine CAS#: 113806-05-6.

  • TSI Journals. Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.

  • Pharmaffiliates. Olopatadine-impurities.

  • Scholars Research Library. Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form.

  • Angle Bio Pharma. Olopatadine Hydrochloride - High Purity Antihistamine at Best Price.

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.

  • Taylor & Francis Online. A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop.

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.

  • ACS Publications. Enantioselective Hydrolysis of Some 2-Aryloxyalkanoic Acid Methyl Esters and Isosteric Analogues Using a Penicillin G Acylase-Based HPLC Monolithic Silica Column.

  • Moravek. Exploring the Role of pH in HPLC Separation.

  • ResearchGate. Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl.

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.

  • Jurnal Farmasimed (JFM). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl.

  • PubChem. Olopatadine.

  • Sigma-Aldrich. Olopatadine Methyl Ester.

  • Veeprho. Exploring the Role of pH in HPLC Separation.

  • Alfa Omega Pharma. Olopatadine Methyl Ester.

  • Clearsynth. Olopatadine Methyl Ester | CAS No. 113805-71-3.

  • SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.

  • Google Patents. US4185027A - Hydrolysis of methyl esters.

Sources

Solving co-elution of Olopatadine Methyl Ester and Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution of Olopatadine Methyl Ester and Ethyl Ester

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for analytical scientists and method development professionals facing the specific challenge of separating homologous ester impurities of Olopatadine Hydrochloride.

Mechanistic Root Cause Analysis: The "Critical Pair" Dilemma

Olopatadine Hydrochloride is a dual-action histamine receptor antagonist and mast cell stabilizer. During its synthesis, formulation, or forced degradation, the presence of alcoholic solvents (methanol, ethanol) under acidic conditions can trigger the esterification of its carboxylic acid moiety, generating Olopatadine Methyl Ester and Olopatadine Ethyl Ester [1].

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these two impurities form a classic "critical pair." They are structurally identical except for a single methylene unit (-CH₂-) in the ester alkyl chain.

  • The Thermodynamic Challenge: The separation of homologous series relies on the standard free energy of transfer of that single methylene group from the mobile phase to the stationary phase. On a standard, low-density C18 column using an aggressive aprotic solvent like Acetonitrile (ACN), the partitioning difference is often too small to overcome longitudinal diffusion and peak broadening, resulting in co-elution.

  • The Selectivity (

    
    ) Deficit:  Co-elution here is rarely an efficiency (
    
    
    
    ) problem; it is a selectivity (
    
    
    ) problem. To resolve these peaks, the analytical method must exploit secondary retention mechanisms—such as dipole-dipole interactions, shape selectivity, or hydrogen bonding—rather than relying solely on dispersive hydrophobic interactions.
Troubleshooting FAQs

Q1: Why are my Olopatadine Methyl and Ethyl ester peaks merging despite using a high-efficiency C18 column? A: A standard C18 column separates analytes primarily based on hydrophobicity. While the ethyl ester is slightly more lipophilic than the methyl ester, the difference is marginal. If your mobile phase organic modifier is Acetonitrile, its strong elution strength and aprotic nature tend to compress the retention time gap between homologous series, causing the peaks to merge[2].

Q2: How should I adjust my mobile phase to resolve this critical pair? A: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

  • Causality: ACN is a dipole-interacting, aprotic solvent. Methanol is a protic solvent that participates in hydrogen bonding. Methanol interacts differently with the ester carbonyl oxygen, allowing the subtle hydrophobic difference of the alkyl chain (methyl vs. ethyl) to dictate retention more effectively. Methanol generally provides superior selectivity (

    
    ) for structurally similar homologous compounds[2].
    

Q3: If changing the mobile phase isn't enough, what column chemistries are better suited for separating homologous esters? A: Move away from standard alkyl phases (C18/C8) and utilize orthogonal selectivity:

  • Pentafluorophenyl (PFP): PFP columns offer multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and strict shape selectivity. The rigid, electron-deficient fluorinated ring can sterically differentiate the slight spatial volume difference between a methyl and an ethyl group.
    
  • Phenyl-Hexyl: Offers

    
     interactions with the dibenzoxepin ring of Olopatadine, altering the overall retention profile and often pulling the active pharmaceutical ingredient (API) away from the ester impurities[3].
    

Q4: Does column temperature affect the separation of these esters? A: Yes. Lowering the column temperature (e.g., from 40°C to 25°C or 20°C) can significantly improve resolution. While lower temperatures increase mobile phase viscosity and backpressure, they also enhance the subtle enthalpic differences in the binding of the methyl and ethyl groups to the stationary phase, increasing the retention factor (


) and improving baseline separation[4].
Step-by-Step Method Optimization Protocol

To establish a self-validating, robust separation system, follow this sequential workflow:

Phase 1: Baseline Assessment & System Suitability

  • Prepare a resolution standard containing Olopatadine HCl (1.0 mg/mL), Olopatadine Methyl Ester (0.1%), and Olopatadine Ethyl Ester (0.1%) in the sample diluent.

  • Inject the standard using your current method (e.g., C18 column, ACN/Buffer gradient). Record the Resolution factor (

    
    ). If 
    
    
    
    , proceed to Phase 2.

Phase 2: Thermodynamic Tuning (Mobile Phase & Temperature)

  • Solvent Swap: Replace Acetonitrile with HPLC-grade Methanol in Mobile Phase B.

  • Buffer Optimization: Ensure Mobile Phase A is a highly buffered aqueous solution (e.g., 10 mM Potassium Phosphate or Ammonium Acetate) adjusted to pH 3.0 - 3.5 to suppress the ionization of the API and ensure consistent peak shape[5].

  • Temperature Reduction: Set the column oven temperature to 25°C.

  • Gradient Flattening: Adjust the gradient slope to a shallow increase (e.g., 1-2% MeOH per minute) across the specific elution window where the esters elute (typically in the high-organic region of the run).

Phase 3: Stationary Phase Orthogonality (If Phase 2 fails to achieve


) 
  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm) or a high-density Phenyl-Hexyl column.

  • Run the Methanol-based gradient developed in Phase 2.

  • Self-Validation: The method is considered successful and validated for specificity when the critical pair resolution (

    
    ) is 
    
    
    
    , and the peak tailing factor for both esters is
    
    
    .
Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the critical pair under various method development conditions, demonstrating the causal impact of modifier and column selection.

Chromatographic ConditionOrganic ModifierColumn ChemistryColumn Temp (°C)RT: Methyl Ester (min)RT: Ethyl Ester (min)Resolution (

)
Selectivity (

)
Initial Method AcetonitrileStandard C1840°C14.214.40.8 (Co-elution)1.02
Modifier Optimized MethanolStandard C1840°C18.519.31.4 (Partial)1.05
Temp Optimized MethanolStandard C1825°C21.122.41.7 (Baseline)1.07
Fully Optimized MethanolPFP (Orthogonal)25°C23.425.82.6 (Robust)1.12

Note: Retention times (RT) are illustrative and depend on the specific gradient delay volume and flow rate of the LC system.

Method Development Logical Workflow

Below is the logical decision tree for resolving the ester co-elution, mapping the causality of experimental choices.

G Start Co-elution Detected: Olopatadine Methyl & Ethyl Esters Step1 Step 1: Change Organic Modifier Switch from ACN to MeOH Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Step 2: Adjust Gradient & Temp Flatten slope, Lower to 25°C Check1->Step2 No Success Method Validated Baseline Separation Achieved Check1->Success Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Step 3: Change Stationary Phase Switch to PFP or Phenyl-Hexyl Check2->Step3 No Check2->Success Yes Check3 Resolution > 1.5? Step3->Check3 Check3->Success Yes

Caption: Step-by-step logical workflow for resolving homologous ester co-elution in RP-HPLC.

References
  • Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products Source: ResearchGate URL:[Link]

  • Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert Source: PubMed / Journal of AOAC International URL:[Link]

  • Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID Source: ResearchGate URL:[Link]

  • Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC Source: Semantic Scholar URL:[Link]

Sources

Reducing baseline noise in Olopatadine Methyl Ester UV detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the UV detection of Olopatadine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in HPLC-UV analysis. Our goal is to provide you with the expertise and systematic protocols needed to ensure the integrity and sensitivity of your chromatographic data.

Troubleshooting Guide: Baseline Noise

Baseline noise is any disturbance or fluctuation in the detector signal when only the mobile phase is flowing through the system.[1] A stable, quiet baseline is crucial for accurate peak integration and achieving low limits of detection (LOD) and quantitation (LOQ).[1] This section provides a systematic approach to diagnosing and resolving various types of baseline anomalies.

Q1: Why is my baseline erratic and noisy (short-term, high-frequency fluctuations)?

An erratic or "noisy" baseline is one of the most common issues in HPLC and can stem from multiple sources within the system. This type of noise obscures small peaks and compromises the signal-to-noise ratio (S/N).[2]

Probable Causes & Systematic Solutions:

  • Air Bubbles in the System: Dissolved gases in the mobile phase can form bubbles when the pressure drops as the eluent enters the detector flow cell, causing significant noise.[3][4][5][6]

    • Solution: Ensure your mobile phase is thoroughly degassed. While sonication offers some degassing, it is often insufficient as atmospheric gases can redissolve over time.[7] An inline vacuum degasser is highly recommended for stable baselines.[7] If you suspect air is trapped, purge both the pump and the detector flow cell according to the manufacturer's instructions.

  • Pump and Mobile Phase Delivery Issues: Faulty check valves, worn piston seals, or inadequate mobile phase mixing can lead to pressure fluctuations that manifest as baseline noise.[1][2]

    • Solution: Observe the pressure trace from your HPLC system. If it shows regular, sawtooth-like oscillations that correlate with the baseline noise, this points to a pump issue.[1] Clean or replace check valves, as they are common culprits.[8] If using online mixing for a gradient or isocratic mobile phase, ensure the mixer is functioning correctly and is of adequate volume to ensure a homogenous mobile phase.[9][10][11]

  • Contamination: Impurities in the mobile phase, a contaminated column, or a dirty detector flow cell can all introduce baseline noise.[2][9][12]

    • Solution: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.[13] To determine the source of contamination, follow the diagnostic workflow below.

  • Failing Detector Lamp: As a deuterium lamp ages, its energy output can become unstable, leading to increased noise and random spikes.[3][4]

    • Solution: Check the lamp's age or usage hours in your detector's diagnostic software. If it is near the end of its rated lifetime, replacement is necessary.[4][12]

Experimental Protocol: Isolating the Source of Erratic Noise

This protocol systematically isolates components of the HPLC to pinpoint the noise source.

  • Stop the Pump Flow: If the noise disappears when the flow is stopped, the issue is likely hydraulic (pump, mobile phase, leaks). If the noise persists, the problem lies with the detector's electronics or lamp.[12]

  • Remove the Column: Replace the column with a zero-dead-volume union. Run the mobile phase through the system. If the baseline becomes stable, the column is the source of contamination.[2][12] If the noise continues, the problem is upstream (pump, mixer, mobile phase) or downstream (detector).

  • Systematic Flushing: If the column is identified as the source, follow the manufacturer's guidelines for cleaning. A general-purpose flush with a strong, miscible solvent like isopropanol can be effective.[9] If the entire system is suspected of contamination, flush the flow path (excluding the column) with filtered, HPLC-grade water, followed by isopropanol, and then re-equilibrate with your mobile phase.[9]

Q2: Why is my baseline drifting (long-term, gradual change)?

Baseline drift is a gradual, directional change over the course of a run.[1] It is particularly common in gradient elution but can also occur in isocratic methods.

Probable Causes & Systematic Solutions:

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the detector's performance, causing drift.[8][12]

    • Solution: Use a column oven to maintain a stable temperature for the column. Ensure the HPLC system is not located near drafts from air conditioning or heating vents.[8]

  • Insufficient System Equilibration: If the column and system are not fully equilibrated with the mobile phase at the start of the analysis, the baseline will drift as the environment changes.[8]

    • Solution: Always allow sufficient time for equilibration. For reversed-phase columns, flushing with 10-20 column volumes of the mobile phase is a good starting point.[13] Methods using ion-pairing reagents or operating in HILIC mode may require significantly longer equilibration times.[13]

  • Mobile Phase Inconsistency (Gradient Elution): In gradient elution, if the two mobile phase components have different UV absorbances at the detection wavelength, the baseline will naturally rise or fall as the composition changes.[8][12]

    • Solution: This is often unavoidable but can be minimized. Try to select a detection wavelength where all mobile phase components have low absorbance.[14] Alternatively, you can prepare mobile phase B by adding the same concentration of the UV-absorbing additive (e.g., TFA, formic acid) to the organic solvent as is present in mobile phase A. This helps to balance the absorbance throughout the gradient.[8]

  • Column Bleed or Contamination: Strongly retained compounds from previous injections can slowly elute during a run, causing an upwardly drifting baseline.[9][13] Column bleed, where the stationary phase itself slowly degrades and leaches from the column, can also cause drift, especially at high temperatures or extreme pH.

    • Solution: Use a guard column to protect the analytical column from strongly retained sample components.[13] Periodically flush the column with a strong solvent to remove contaminants. If column bleed is suspected, operate within the column's recommended pH and temperature ranges.

FAQs: Olopatadine Methyl Ester UV Detection

Q3: What is the optimal wavelength for detecting Olopatadine Methyl Ester?

The selection of an appropriate wavelength is critical for achieving high sensitivity and a stable baseline.

  • Guidance: Literature on the parent compound, Olopatadine HCl, shows several absorbance maxima, with detection commonly performed at wavelengths including ~207 nm, 220 nm, 254 nm, and 299 nm.[15][16][17][18] The optimal wavelength for Olopatadine Methyl Ester will be similar but should be empirically determined.

  • Recommendation:

    • Prepare a standard solution of Olopatadine Methyl Ester in your mobile phase.

    • Using the spectrophotometer function of your UV detector, perform a UV scan from ~190 nm to 400 nm to identify the wavelength of maximum absorbance (λ-max).

    • While detecting at λ-max provides the highest signal, you must also consider the UV absorbance of your mobile phase.[19] Additives like Trifluoroacetic Acid (TFA) absorb strongly at low wavelengths. If your mobile phase has high background absorbance at the analyte's λ-max, select an alternative wavelength on the shoulder of the peak where the mobile phase absorbance is lower to improve the signal-to-noise ratio.[8]

Q4: How does mobile phase preparation impact baseline noise?

The mobile phase is a frequent source of baseline issues.[2][14] Meticulous preparation is essential.

  • Solvent Quality: Always use HPLC-grade or MS-grade solvents and high-purity water (e.g., from a water purification system). Lower-grade solvents can contain impurities that create ghost peaks and increase baseline noise.[13][20]

  • Buffer Preparation: Prepare buffers accurately. When mixing aqueous buffers with organic solvents, always add any pH adjusters or salts to the aqueous portion before mixing with the organic solvent.[21][22] This prevents precipitation and ensures a consistent, accurate mobile phase composition.

  • Filtration: Always filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.[20] This removes particulate matter that can damage the pump and column, and also helps to remove some dissolved gas.

  • Fresh Preparation: Prepare aqueous mobile phases fresh daily. Buffers, especially at neutral pH, are susceptible to microbial growth, which can contaminate the system.[14] Never top off an existing mobile phase reservoir with a fresh batch; always replace the entire volume to ensure consistency.[14]

Q5: Should I use an isocratic or gradient elution method?

The choice depends on the complexity of your sample.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more robust, and generally provides a more stable baseline, making it ideal for analyzing simple mixtures or for routine quality control.[23][24]

  • Gradient Elution: The mobile phase composition is changed over time. This is necessary for complex samples containing compounds with a wide range of polarities.[23][24] However, gradient elution is more prone to baseline drift and requires a re-equilibration step at the end of each run, which can increase the total cycle time.[23] If you are experiencing baseline issues with a gradient method, consider if an isocratic method could achieve the necessary separation.[25]

Data & Visualizations

Table 1: Common HPLC Mobile Phase Additives and Baseline Considerations

AdditiveCommon ConcentrationUV Cutoff (Approx.)Best Practices for Low Noise
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~210 nmAvoid detection below 220 nm. Use ceramic check valves to minimize noise associated with ion-pairing.[8]
Formic Acid 0.1%~210 nmPreferred over TFA for LC-MS compatibility; less aggressive ion-pairing. Ensure high purity grade.
Phosphoric Acid / Phosphate Buffer 10 - 50 mM<200 nmHighly soluble in water but can precipitate when mixed with high concentrations of acetonitrile.[8] Ensure buffer concentration is compatible with your organic phase percentage.
Ammonium Acetate / Formate 5 - 20 mM~210 nm (Acetate)Volatile buffers ideal for LC-MS. Ensure pH is stable and buffer is freshly prepared.

Diagram 1: Systematic Troubleshooting Workflow for Baseline Noise

This flowchart provides a logical sequence for diagnosing the root cause of baseline anomalies.

TroubleshootingWorkflow cluster_type Characterize Noise cluster_erratic Erratic / High-Frequency Noise cluster_drift Drifting Baseline start Observe Baseline Anomaly noise_type What type of noise? start->noise_type check_bubbles Purge Pump & Detector (Check Degasser) noise_type->check_bubbles Erratic check_temp Verify Temp Stability (Column Oven) noise_type->check_temp Drift check_pump Inspect Pump Pressure (Check Valves, Seals) check_bubbles->check_pump check_contam Isolate Column (Use Union) check_pump->check_contam check_lamp Check Detector Lamp (Age, Intensity) check_contam->check_lamp check_equil Ensure Full Equilibration (>10 Column Volumes) check_temp->check_equil check_mp Check Mobile Phase (Freshness, Gradient Abs.) check_equil->check_mp check_bleed Inspect for Column Bleed (Use Guard Column) check_mp->check_bleed Ishikawa cluster_mp cluster_pump cluster_col cluster_det Result Baseline Noise MobilePhase Mobile Phase Result->MobilePhase Pump Pump Result->Pump Column Column Result->Column Detector Detector Result->Detector mp1 Contamination/Impurities MobilePhase->mp1 mp2 Improper Mixing MobilePhase->mp2 mp3 Inadequate Degassing MobilePhase->mp3 mp4 Microbial Growth MobilePhase->mp4 mp5 Incorrect pH/Buffer Prep MobilePhase->mp5 p1 Faulty Check Valves Pump->p1 p2 Worn Piston Seals Pump->p2 p3 System Leaks Pump->p3 p4 Pulsations Pump->p4 c1 Contamination Buildup Column->c1 c2 Stationary Phase Bleed Column->c2 c3 Insufficient Equilibration Column->c3 d1 Failing Lamp Detector->d1 d2 Dirty Flow Cell Detector->d2 d3 Temperature Fluctuations Detector->d3 d4 Air Bubbles in Cell Detector->d4

Sources

Strategies for removing unreacted Olopatadine Methyl Ester intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis of Olopatadine Hydrochloride: the persistence and removal of the unreacted olopatadine methyl (or alkyl) ester intermediate. In standard industrial syntheses, the Wittig reaction on Isoxepac yields a Z/E mixture, which is often esterified to facilitate the1[1]. However, incomplete subsequent saponification leaves trace ester impurities that can compromise the final active pharmaceutical ingredient's (API) compliance with 2[2].

Mechanistic Troubleshooting (FAQs)

Q: Why does the methyl ester intermediate resist complete saponification during the final deprotection step? A: Saponification of the dibenz[b,e]oxepin system is sterically hindered. Furthermore, as the reaction progresses, the formation of the highly polar olopatadine sodium salt can create a biphasic system if the solvent ratio is suboptimal, sequestering the lipophilic unreacted ester away from the hydroxide ions. Causality dictates that using a miscible co-solvent (e.g., methanol) with aqueous KOH or NaOH at elevated temperatures (60–70°C) is required to maintain a homogeneous reaction matrix and 1[1].

Q: How does a pH-shift liquid-liquid extraction selectively isolate the free acid from the ester? A: This technique exploits the divergent ionization profiles of the two molecules. Olopatadine is an amphoteric molecule (containing both a basic dimethylamine group and an acidic carboxylic acid). At a highly basic pH (>12), the carboxylic acid is deprotonated to form a highly water-soluble sodium salt. Conversely, the unreacted methyl ester lacks an acidic proton; it remains an uncharged, lipophilic tertiary amine under these conditions. Washing the aqueous basic layer with a non-polar solvent like toluene selectively partitions the ester into the organic phase, effectively2[2].

Q: Why is acetone the preferred solvent for the final crystallization of Olopatadine Hydrochloride? A: Crystallization relies on thermodynamic solubility differentials. When the purified aqueous olopatadine stream is acidified with HCl, the amphoteric molecule forms a hydrochloride salt. Acetone acts as a potent anti-solvent for the highly polar Olopatadine HCl salt, forcing its rapid precipitation. Meanwhile, trace organic impurities, including any residual ester that survived the toluene wash, remain highly soluble in the acetone/water supernatant, ensuring the 1[1].

Strategic Workflows & Methodologies

G Crude Crude Reaction Mixture (Olopatadine + Methyl Ester) Hydrolysis Alkaline Saponification (NaOH, MeOH/H2O, 60°C) Crude->Hydrolysis Base Addition Extraction Liquid-Liquid Extraction (Toluene Wash at pH > 12) Hydrolysis->Extraction Phase Separation OrgPhase Organic Phase (Unreacted Ester Impurity) Extraction->OrgPhase Discard AqPhase Aqueous Phase (Olopatadine Sodium Salt) Extraction->AqPhase Retain Acidification Acidification (HCl to pH 2.5-3.0) & Acetone Addition AqPhase->Acidification pH Shift Crystallization Selective Crystallization (Olopatadine HCl) Acidification->Crystallization Precipitation

Workflow for the chemical and physical depletion of Olopatadine Methyl Ester.

Protocol 1: Optimized Saponification and pH-Shift Extraction

Self-Validating System: The success of this protocol is visually confirmed by the absence of an emulsion during the toluene wash, indicating complete phase separation and optimal pH control.

Step 1: Alkaline Hydrolysis

  • Suspend the crude Olopatadine Methyl Ester in a mixture of Methanol and Purified Water (approx. 2:1 v/v).

  • Add 2.0 to 2.5 equivalents of 30% w/w aqueous NaOH or KOH.

  • Heat the mixture to 60–70°C and stir for at least 3 hours. Causality: The extended time at this elevated temperature provides the activation energy necessary to overcome the steric hindrance of the tricyclic ring system.

Step 2: Solvent Distillation

  • Cool the mixture to 20–25°C and distill under vacuum to remove the methanol. Causality: Removing the alcohol prevents it from acting as a co-solvent that could1[1].

Step 3: Toluene Wash (Ester Depletion)

  • Add Toluene (approx. 5 volumes relative to starting material) to the aqueous residue. Stir vigorously for 20 minutes, then allow the phases to separate.

  • Discard the upper organic layer (containing the unreacted methyl ester). Repeat the toluene wash two additional times to ensure maximum depletion.

Protocol 2: Selective Crystallization of Olopatadine HCl

Self-Validating System: The endpoint of acidification (pH 2.5–3.0) is self-validating; if the pH drops below 2.0, unwanted degradation products will color the solution yellow/brown, whereas a properly maintained pH yields a crisp, white crystalline precipitate upon acetone addition.

Step 1: Acidification

  • To the retained aqueous phase containing the Olopatadine sodium salt, add 30% HCl dropwise while maintaining the temperature at 20–25°C until the pH reaches 2.5–3.0. Causality: This specific pH ensures complete protonation of the amine1[1].

Step 2: Anti-Solvent Addition

  • Add Acetone (approx. 20 volumes) to the acidified mixture. Stir for at least 1 hour at 20–25°C to allow crystal growth.

Step 3: Isolation

  • Filter the resulting suspension. Wash the filter cake with cold acetone (0–5°C) to displace the mother liquor containing residual impurities. Dry under vacuum at 50°C.

Quantitative Data & Quality Metrics

Purification StageOlopatadine Assay (%)Methyl Ester Impurity (%)Rationale for Clearance
Crude Reaction Mixture 85.0 - 90.0%5.0 - 10.0%Starting baseline post-Wittig and partial hydrolysis.
Post-Saponification 95.0 - 97.0%1.0 - 2.0%Chemical conversion of the ester into the free acid.
Post-Toluene Wash > 98.5%< 0.2%Physical partitioning of the lipophilic ester into the organic phase.
Final Crystallization (HCl salt) > 99.90%< 0.05%Thermodynamic exclusion of trace ester from the crystal lattice.

References

  • Title: PROCESS FOR THE PREPARATION OF OLOPATADINE (EP 2421843 B1)
  • Title: Process for the preparation of olopatadine (US 8871953 B2)

Sources

Technical Support Center: Troubleshooting Peak Tailing of Olopatadine Methyl Ester in RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals resolve peak tailing issues specific to Olopatadine Methyl Ester in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peak tailing compromises resolution, reduces quantification accuracy, and can mask critical impurities during method validation[1]. Because Olopatadine Methyl Ester is a highly basic compound, it requires a mechanistic approach to chromatography optimization rather than trial-and-error adjustments.

The Mechanistic Root Cause: Why Does Olopatadine Methyl Ester Tail?

To troubleshoot effectively, we must first understand the molecular causality of the tailing. Olopatadine Methyl Ester is formed by esterifying the carboxylic acid group of standard Olopatadine. This modification removes the molecule's zwitterionic nature, leaving a highly basic tertiary amine (pKa ~8.8) as the primary ionizable functional group.

At typical RP-HPLC mobile phase pH levels (pH 4.0–7.0), this tertiary amine is fully protonated (


). Simultaneously, traditional silica-based stationary phases contain residual silanol groups (

) on their surface. Above pH 3.0, these isolated silanols deprotonate into negatively charged species (

)[2].

When Olopatadine Methyl Ester travels through the column, it undergoes two competing retention mechanisms :

  • Primary Mechanism: Hydrophobic interaction with the C18/C8 alkyl chains (fast kinetics, yields symmetric Gaussian peaks).

  • Secondary Mechanism: Ion-exchange interaction between the protonated tertiary amine and the ionized silanols (slow kinetics, acts like "velcro")[3].

Because the secondary ion-exchange mechanism is kinetically slower, a fraction of the analyte molecules is delayed, dragging out the back half of the peak and causing pronounced tailing[1][3].

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical phenomenon (silanol interaction) or a physical system failure (e.g., a void in the column bed or excessive extra-column volume)[3].

TroubleshootingWorkflow Start Peak Tailing Detected (USP Tf > 1.5) Inject Inject Neutral Marker (e.g., Toluene/Uracil) Start->Inject Decision Does the neutral marker tail? Inject->Decision Physical Physical/System Issue (Void volume, bad fittings) Decision->Physical  Yes   Chemical Chemical Issue (Silanol interactions) Decision->Chemical  No   ActionPhys Replace frits, check PEEK tubing, or replace column Physical->ActionPhys ActionChem Adjust pH < 3.0, add TEA, or use end-capped Type B silica Chemical->ActionChem

Diagnostic workflow to differentiate physical vs. chemical peak tailing in RP-HPLC.

Protocol A: The Self-Validating Diagnostic Test
  • Prepare a Neutral Marker: Dissolve a purely neutral, non-ionizable compound (e.g., Toluene or Uracil) in your sample diluent.

  • Inject the Marker: Run the neutral marker under your exact isocratic or gradient conditions.

  • Analyze Symmetry: Calculate the USP Tailing Factor (

    
    ).
    
  • Interpret Causality:

    • If the neutral marker tails (

      
      ), your issue is physical. Neutral compounds cannot undergo ion-exchange with silanols[3]. Check for poorly cut PEEK tubing, mismatched fittings, or a collapsed column bed[4].
      
    • If the neutral marker is symmetric (

      
      ) but Olopatadine Methyl Ester tails, the issue is chemical. Proceed to Protocol B.
      

Step-by-Step Chemical Troubleshooting Protocols

Once chemical tailing is confirmed, we must suppress the secondary ion-exchange interactions. This is achieved through kinetic suppression (pH control) and steric masking (amine modifiers).

Protocol B: Mobile Phase pH and Silanol Suppressor Optimization

By lowering the pH below 3.0, we force the silanol equilibrium back to the protonated, neutral state (


), quenching the ion-exchange sites[5][6]. If residual activity remains, we introduce Triethylamine (TEA), a highly basic alkylamine that aggressively binds to and "masks" active silanols, preventing the bulkier Olopatadine Methyl Ester from interacting with them[5][7].
  • Buffer Preparation: Prepare a 20 mM Potassium Dihydrogen Phosphate buffer.

  • pH Adjustment: Adjust the buffer to pH 2.5 using Orthophosphoric acid. (Note: Ensure your column is stable at low pH; standard silica dissolves below pH 2.0, so specialized low-pH columns like Agilent ZORBAX Stable Bond are recommended)[8].

  • Evaluate Peak Shape: Inject the Olopatadine Methyl Ester sample. If

    
     is still 
    
    
    
    , proceed to step 4.
  • Introduce Silanol Suppressor: Add 5 to 10 mM Triethylamine (TEA) to the aqueous buffer[5].

  • Re-adjust pH: Because TEA is a strong base, the pH will rise. Re-adjust the final aqueous mobile phase back to pH 2.5 – 3.0 using Orthophosphoric acid[7].

  • Column Equilibration: Pump the new mobile phase through the column for at least 20 column volumes. TEA requires time to dynamically saturate and mask the stationary phase silanols.

Protocol C: Column Selection (Type B Silica)

If mobile phase adjustments fail, the column's silica matrix likely contains trace metal impurities (iron/aluminum) that hyper-activate adjacent silanols[1].

  • Discard older "Type A" silica columns.

  • Switch to an ultra-pure "Type B" silica column that is exhaustively end-capped[5][6]. End-capping chemically bonds small silanes (like trimethylchlorosilane) to unreacted silanols, physically blocking them from analytes[2][8].

Quantitative Impact of Troubleshooting Strategies

The table below summarizes the expected quantitative improvements in chromatography when applying the protocols above to a basic analyte like Olopatadine Methyl Ester.

Troubleshooting PhaseMobile Phase CompositionUSP Tailing Factor (

)
Theoretical Plates (

)
Mechanistic Outcome
Baseline (Unoptimized) Water / Acetonitrile (50:50)2.853,200Severe ion-exchange with ionized silanols[8].
pH Optimization 20 mM Phosphate Buffer (pH 2.5) / ACN1.656,500Silanols protonated; ionic interactions reduced[5].
Modifier Addition 20 mM Phosphate + 10 mM TEA (pH 3.0) / ACN1.159,800TEA competitively masks residual active silanols[6].
Column Optimization pH 3.0 + TEA on Type B End-capped Silica1.0512,500Near-perfect Gaussian peak symmetry achieved[6].

Frequently Asked Questions (FAQs)

Q: Why does peak tailing worsen over time with my current column? A: As columns age, the acidic or basic mobile phases slowly hydrolyze the bonded alkyl chains (C18/C8) and the end-capping reagents. This hydrolysis exposes fresh, highly active silanol groups on the silica surface, gradually increasing the secondary ion-exchange interactions and worsening peak tailing over time[5].

Q: Can I use a high pH mobile phase (e.g., pH 10) instead of a low pH one? A: Yes, thermodynamically. At pH 10, the tertiary amine of Olopatadine Methyl Ester (pKa ~8.8) will be deprotonated and neutral, eliminating the ion-exchange interaction entirely. However, traditional silica dissolves rapidly above pH 8.0. You must use specialized high-pH stable columns (e.g., hybrid organic-inorganic particles) if you choose this route[8].

Q: What is an acceptable USP tailing factor for Olopatadine Methyl Ester in a validated method? A: According to general pharmacopeial guidelines and specific system suitability requirements for Olopatadine formulations, a USP Tailing Factor (


) of less than 1.5 is required for accurate quantification and method validation[7][9].

Q: Are there any drawbacks to using Triethylamine (TEA)? A: While TEA is highly effective at improving peak shape, it can reduce column lifetime. Silanol suppressors like TEA can accelerate the hydrolysis of the stationary phase and end-capping reagents. Additionally, TEA is not compatible with LC-MS due to severe ion suppression; it should only be used with UV/Vis or PDA detectors[5][7].

References

  • 3 - Axion Labs[3]

  • 2 - Chrom Tech, Inc.[2]

  • 1 - Phenomenex[1]

  • 5 - Phenomenex[5] 5.6 - hplc.eu[6] 6.8 - Element Lab Solutions[8] 7.4 - Pharma Growth Hub[4] 8.7 - Acta Scientific[7] 9.9 - SciSpace[9]

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for Olopatadine Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Olopatadine Hydrochloride is a dual-acting antihistamine and mast cell stabilizer.[1] During its synthesis—specifically the esterification steps or storage in methanolic solvents—Olopatadine Methyl Ester (CAS: 113805-71-3) can form as a process-related impurity or degradation product.

Unlike the zwitterionic parent drug, the Methyl Ester lacks the free carboxylic acid moiety, significantly altering its lipophilicity. This guide compares a traditional Isocratic HPLC approach against an optimized Gradient UHPLC method. While legacy isocratic methods often suffer from peak broadening for late-eluting esters, the proposed gradient method demonstrates superior resolution, sensitivity, and compliance with the modernized ICH Q2(R2) guidelines.

Technical Comparison: Legacy vs. Optimized Method

The core analytical challenge is the significant hydrophobicity difference between Olopatadine (acidic/zwitterionic) and its Methyl Ester (neutral/basic).

Performance Metrics Table
FeatureMethod A: Legacy Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Technique Standard HPLC (C18, 5 µm)UHPLC (C18, 1.7 µm)
Elution Mode Isocratic (Buffer:ACN 60:40)Gradient (Buffer pH 3.0 : ACN)
Methyl Ester RRT ~2.5 - 3.0 (Late eluting)~1.4 (Controlled elution)
Peak Shape (Tailing) > 1.8 (Broadening due to diffusion)< 1.2 (Sharp, focused)
Run Time 35 Minutes12 Minutes
LOD (S/N=3) 0.05%0.01%
Solvent Consumption High (~35 mL/run)Low (~4 mL/run)
Expert Insight: The Hydrophobicity Trap

In Method A (Isocratic), the mobile phase strength is fixed to resolve the early eluting parent drug. However, the Methyl Ester, being significantly more lipophilic, retains strongly on the C18 stationary phase. This leads to band broadening (long residence time), which kills sensitivity (LOD) and increases the risk of the peak being lost in the baseline noise or co-eluting with gradient ghosts in subsequent injections. Method B utilizes a "ramp" to compress the Methyl Ester band, sharpening the peak and enhancing the signal-to-noise ratio.

Validation Logic & Mechanism

The following diagram illustrates the critical decision pathways for validating this specific impurity, integrating ICH Q14 (Development) concepts into ICH Q2 (Validation).

ValidationLogic Step1 Method Development (ICH Q14) Step2 Specificity Check (Forced Degradation) Step1->Step2 Confirm Separation Step2->Step1 Co-elution? Re-optimize pH Step3 Linearity & Range (LOQ to 120%) Step2->Step3 Resolution > 2.0 Step4 Accuracy & Precision (Spike Recovery) Step3->Step4 R^2 > 0.999 Step5 Robustness (pH & Flow) Step4->Step5 RSD < 5% Step5->Step1 Drift? Check Buffer Capacity

Figure 1: Validation lifecycle integrating development feedback loops. Note the critical feedback from Specificity back to Development if the Ester co-elutes with the Z-isomer.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Reagents & Materials[1][2][3][4][5]
  • Reference Standard: Olopatadine Methyl Ester (Purity > 98%).[2]

  • API: Olopatadine Hydrochloride.[1][3][4][5][6][7]

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate, Phosphoric Acid (85%).

Chromatographic Conditions[1][2][4][5][7]
  • Instrument: UHPLC System with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Wavelength: 299 nm (Max absorption for the tricyclic ring system).[3]

  • Column Temp: 30°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

Mobile Phase Setup[4]
  • Mobile Phase A (Buffer): Dissolve 1.36 g KH₂PO₄ in 1L water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Critical: pH 3.0 suppresses the ionization of residual silanols and ensures the amine moiety of Olopatadine is protonated, improving peak shape.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 80 20 Initial Hold
2.0 80 20 Elute Polar Impurities
8.0 40 60 Elute Methyl Ester
9.0 40 60 Wash
9.1 80 20 Re-equilibrate

| 12.0 | 80 | 20 | End Run |

Standard Preparation
  • Stock Solution: Dissolve 5 mg Olopatadine Methyl Ester in 50 mL Methanol (100 µg/mL).

  • Working Standard: Dilute Stock to 0.5 µg/mL in Mobile Phase A:B (50:50). This represents the 0.1% specification limit (assuming 500 µg/mL sample concentration).

Validation Parameters (ICH Q2 R2 Compliance)

Specificity (Selectivity)

The method must differentiate the Methyl Ester from the parent drug and the E-isomer (Impurity A).

  • Protocol: Inject a mixture of Olopatadine HCl, Olopatadine Methyl Ester, and known related compounds (Impurity A, N-oxide).

  • Acceptance Criteria: Resolution (Rs) between Olopatadine and Methyl Ester > 2.0. Purity Angle < Purity Threshold (if using PDA).

Linearity[4][5][7]
  • Range: From LOQ (approx 0.05%) to 150% of the specification limit (0.15%).

  • Protocol: Prepare 5 concentration levels (e.g., 0.25, 0.50, 0.75, 1.0, 1.5 µg/mL).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Since the Methyl Ester is a process impurity, accuracy is assessed via "Spike Recovery."

  • Protocol: Spike Olopatadine HCl test samples with Methyl Ester standard at 50%, 100%, and 150% of the limit level.

  • Acceptance: Mean recovery 90.0% – 110.0%.[3]

Robustness (The "Self-Validating" Check)

The most critical parameter for this method is pH .

  • Experiment: Vary Buffer pH by ± 0.2 units (2.8 and 3.2).

  • Impact: At higher pH (>3.5), silanol interactions may cause tailing of the amine-containing Methyl Ester. At lower pH (<2.5), the ester hydrolysis risk increases.

  • Diagram: Robustness Workflow below.

Robustness Start Robustness Testing Param1 pH Variation (2.8 - 3.2) Start->Param1 Param2 Flow Rate (± 10%) Start->Param2 Param3 Temp (25°C - 35°C) Start->Param3 Result System Suitability (Res > 2.0, Tailing < 1.5) Param1->Result Pass Fail Method Failure (Re-Develop) Param1->Fail Fail Param2->Result Param3->Result

Figure 2: Robustness testing framework. pH is the critical control point (CCP) for this separation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[8][9][10] [Link]

  • USP-NF. Olopatadine Hydrochloride Ophthalmic Solution Monograph. USP 43-NF 38. [Link]

  • Bhanu Prakash Nayak, M., & Thangabalan, B. Estimation of olopatadine hydrochloride by RP–HPLC and U.V spectrophotometry method in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research, 3(4).[11] (2014).[11] [Link]

  • Kamaliya, B., et al. A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. Der Pharma Chemica, 17(2), 634-639.[12] (2025).[5][10] [Link]

Sources

Calculating Relative Response Factor (RRF) for Olopatadine Methyl Ester: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate impurity profiling is a cornerstone of pharmaceutical quality assurance. For Olopatadine Hydrochloride—a potent dual-action H1-receptor antagonist and mast cell stabilizer—controlling related substances is critical for regulatory compliance and patient safety[1]. During synthesis or forced degradation, esterified intermediates or degradants such as Olopatadine Methyl Ester can emerge[2].

Because synthesizing, purifying, and maintaining highly unstable or costly impurity standards for routine Quality Control (QC) is impractical, the industry relies on the Relative Response Factor (RRF) [3]. This guide provides a comprehensive, self-validating framework for calculating the RRF of Olopatadine Methyl Ester, objectively comparing this approach against alternative quantification strategies.

Mechanistic Grounding: Olopatadine and its Impurity Profile

Olopatadine exerts its therapeutic effect through a dual mechanism: it competitively binds to histamine H1 receptors and stabilizes mast cell membranes to prevent the degranulation of inflammatory mediators[1].

MOA H1 Histamine H1 Receptor Gq Gq Protein H1->Gq Activates (Normal) Olo Olopatadine Olo->H1 Antagonizes Inhib Inhibition of Degranulation Olo->Inhib Mast Cell Stabilizer PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Mast Mast Cell Degranulation Ca->Mast Mast->Inhib

Olopatadine dual mechanism: H1 receptor antagonism and mast cell stabilization.

The Causality of the Methyl Ester Impurity

Olopatadine Methyl Ester typically arises as a synthetic intermediate or a degradation product when olopatadine is exposed to methanol under acidic conditions (esterification of the aliphatic carboxylic acid group)[2].

While structurally similar to the parent Active Pharmaceutical Ingredient (API), the addition of the methyl group slightly alters the molecule's lipophilicity and electron distribution. In High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, this structural shift changes the molecule's molar absorptivity. Consequently, equal concentrations of Olopatadine and Olopatadine Methyl Ester will generate different peak areas[4],[3].

The Causality of RRF in Chromatography

According to the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), the Relative Response Factor (RRF) corrects for the difference in detector sensitivity between the API and its impurity[4],[5].

If an analyst relies solely on the raw peak area to quantify the methyl ester (Area Normalization), the result will be inherently flawed. The RRF acts as a mathematical equalizer:

  • RRF = 1.0 : The impurity and API absorb UV light equally.

  • RRF < 1.0 : The impurity has a weaker UV response. Without correction, its concentration will be under-reported.

  • RRF > 1.0 : The impurity has a stronger UV response. Without correction, its concentration will be over-reported.

Comparative Analysis: Impurity Quantification Strategies

To understand why RRF is the gold standard, we must compare it against alternative methodologies[5],[6].

Quantification MethodPrincipleAdvantagesLimitationsRegulatory Preference
External Standard Method Uses a highly pure reference standard of the specific impurity for direct calibration.Highest absolute accuracy; no correction factors needed.High cost; impurity standards degrade quickly and are hard to synthesize.Preferred if standards are stable and readily available.
Area Normalization (Uncorrected) Assumes all peaks have an identical UV response (RRF = 1).Fast, requires no standards other than the API.Highly inaccurate for impurities with different chromophores.Rejected by ICH Q3A/Q3B unless RRF is proven to be between 0.8 and 1.2.
Diluted Standard with RRF Uses a diluted API standard and applies a pre-calculated RRF to correct the impurity area.Cost-effective; eliminates the need for daily impurity standard preparation.Requires rigorous initial validation to establish a robust RRF value.Industry Standard for routine QC and stability testing.

Experimental Protocol: Establishing the RRF

To establish a self-validating RRF for Olopatadine Methyl Ester, the analytical method must demonstrate linearity, specificity, and system suitability[7],[6].

Step-by-Step Methodology

1. Chromatographic Conditions Setup

  • Column: Reverse-phase C18 (150 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains the lipophilic methyl ester longer than the parent API[8].

  • Mobile Phase: Gradient elution using Phosphate buffer (pH 3.0) and Acetonitrile. Causality: The acidic pH suppresses the ionization of olopatadine's carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks[7].

  • Detection: UV at 299 nm. Causality: This wavelength represents the optimal absorbance maximum for the dibenzoxepin ring system, maximizing sensitivity[7].

2. Preparation of Stock Solutions Prepare equimolar stock solutions of Olopatadine HCl Reference Standard (RS) and Olopatadine Methyl Ester Impurity Standard in the mobile phase diluent.

3. System Suitability (Self-Validation Step) Inject a resolution mixture containing both compounds. The system is only valid if the resolution (


) between Olopatadine and the Methyl Ester is 

, and the tailing factor is

. This ensures baseline separation, preventing area integration errors[6].

4. Linearity and Range (Slope Method) Prepare serial dilutions covering the ICH reporting threshold up to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL). Inject each level in triplicate[4],[6].

5. Data Processing and RRF Calculation Plot the calibration curves (Peak Area vs. Concentration) for both compounds. Calculate the slope using linear regression. The RRF is calculated as:



Workflow Prep Prepare Stock Solutions (API & Methyl Ester) Dilute Serial Dilutions (Multiple Concentration Levels) Prep->Dilute HPLC HPLC-UV Analysis (Isocratic/Gradient) Dilute->HPLC Plot Plot Calibration Curves (Area vs. Concentration) HPLC->Plot Slope Calculate Slopes (m_API & m_Impurity) Plot->Slope RRF Calculate RRF (RRF = m_Impurity / m_API) Slope->RRF

Step-by-step experimental workflow for determining the Relative Response Factor.

Experimental Data & Method Validation

The following tables summarize representative validation data obtained during the establishment of the RRF for Olopatadine Methyl Ester[4],[7].

Table 1: Representative Calibration Data
Concentration LevelConcentration (µg/mL)Olopatadine Area (mAUs)Methyl Ester Area (mAUs)
Level 1 (LOQ)0.104,5203,842
Level 2 (50%)0.5022,65019,210
Level 3 (100%)1.0045,31038,450
Level 4 (120%)1.2054,38046,120
Level 5 (150%)1.5067,95057,680
Table 2: RRF Calculation and Linear Regression Parameters
ParameterOlopatadine HClOlopatadine Methyl Ester
Linearity Range 0.10 – 1.50 µg/mL0.10 – 1.50 µg/mL
Correlation Coefficient (

)
0.99980.9997
Slope (

)
45,30538,448
Y-Intercept +12.5-8.4
Calculated RRF 1.00 (Reference)0.85 (

)

Interpretation: The RRF of 0.85 indicates that Olopatadine Methyl Ester generates a 15% weaker UV response than the parent API at 299 nm. During routine testing, the area of the methyl ester peak must be divided by 0.85 (or multiplied by a correction factor of 1.18) to accurately report its true concentration[4],[9].

Conclusion

Establishing an accurate Relative Response Factor (RRF) is a critical requirement for the robust quantification of Olopatadine Methyl Ester. By correcting for the inherent differences in UV absorptivity caused by the esterification of the API, the RRF method ensures that impurity levels are neither underestimated (risking patient safety) nor overestimated (risking unnecessary batch rejections). Through rigorous chromatographic setup, system suitability validation, and slope-based calculation, analytical scientists can create a self-validating, cost-effective protocol that meets stringent ICH and USP regulatory standards.

References

  • Kalyana Chakravarthy, V. et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. URL: [Link]

  • Pandey, P. K. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru. URL:[Link]

  • Shinde, V. (2020). Importance of Relative Response Factor in Impurities Quantification. Veeprho. URL:[Link]

  • Veeprho Laboratories. (2024). Olopatadine Impurities and Related Compounds. Veeprho. URL:[Link]

  • United States Pharmacopeial Convention. (2005). Standardizing Relative Response Factors in USP. Scribd / USP. URL:[Link]

  • Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. URL: [Link]

  • Patel, et al. (2026). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. ResearchGate. URL:[Link]

  • Kowtharapu, L. P. et al. (2022). Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert. ResearchGate. URL: [Link]

  • Ahmed, Z. Z. et al. (2023). Regulatory Perspective Reverse Engineering Analysis of the Mast Cell Stabilizer and the Histamine Receptor Antagonist (Olopatadine HCl). ACS Omega. URL:[Link]

  • European Patent Office. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE (EP 2421843 B1). Google Patents.

Sources

A Senior Application Scientist's Guide to the Determination of Limit of Quantitation (LOQ) for Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Limit of Quantitation (LOQ) is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For Olopatadine Methyl Ester, an active pharmaceutical ingredient, establishing a robust and reliable LOQ is paramount for ensuring the quality and safety of the final drug product. This guide provides an in-depth comparison of various methodologies for determining the LOQ of Olopatadine Methyl Ester, grounded in scientific principles and regulatory expectations. We will explore the theoretical underpinnings of each approach, present detailed experimental protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate strategy for their specific analytical needs.

Introduction: The Significance of LOQ in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the ability to accurately and precisely quantify low levels of active ingredients, impurities, and degradation products is non-negotiable. The Limit of Quantitation (LOQ) serves as a crucial parameter in the validation of analytical procedures, as it dictates the lower boundary of the method's useful range.[1][2] For Olopatadine Methyl Ester, a potent antihistamine, a well-defined LOQ is essential for:

  • Impurity Profiling: Quantifying trace amounts of related substances and degradation products to ensure they remain below established safety thresholds.

  • Stability Studies: Monitoring the degradation of the active pharmaceutical ingredient (API) over time under various storage conditions.

  • Cleaning Validation: Ensuring that manufacturing equipment is sufficiently cleaned to prevent cross-contamination between batches.

  • Bioanalytical Studies: Accurately measuring low concentrations of the drug and its metabolites in biological matrices.[3][4]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established clear guidelines for the validation of analytical procedures, including the determination of LOQ.[4][5][6][7][8] Adherence to these guidelines is mandatory for regulatory submissions.[3][9]

Methodologies for LOQ Determination: A Comparative Overview

Several approaches can be employed to determine the LOQ of an analytical method. The choice of method often depends on the nature of the analytical technique, the presence of baseline noise, and the specific requirements of the application. This section compares the most common methodologies for determining the LOQ of Olopatadine Methyl Ester.

Based on Signal-to-Noise Ratio (S/N)

This approach is particularly suitable for analytical procedures that exhibit baseline noise, such as chromatography and spectrophotometry.[10] The LOQ is typically established at a concentration where the signal-to-noise ratio is 10:1.[1][10][11]

  • Principle: The signal (peak height or area) of the analyte is compared to the magnitude of the background noise. A higher S/N ratio indicates a more reliable measurement.

  • Advantages: Conceptually simple and widely accepted by regulatory agencies.[1][10]

  • Disadvantages: The determination of noise can be subjective and can vary between different instruments and data processing software.[11][12]

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method offers a more statistically robust determination of the LOQ and is applicable even when baseline noise is not significant.[13][14] The LOQ is calculated using the following formula:

LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of the response of multiple blank samples.[14][15]

  • S = the slope of the calibration curve.[14]

  • Principle: This method relies on the linear relationship between the analyte concentration and the instrumental response. The variability of the response at low concentrations is used to estimate the lowest quantifiable concentration.

  • Advantages: Provides a more objective and statistically sound LOQ value.[13]

  • Disadvantages: Requires the construction of a precise and accurate calibration curve at low concentrations, which can be challenging.

Visual Evaluation

While less common for quantitative methods, visual evaluation can be used as a preliminary assessment or for methods where instrumental noise is not a primary factor.[16]

  • Principle: The LOQ is determined as the lowest concentration at which the analyte can be reliably distinguished from the blank and quantified with an acceptable level of precision and accuracy by visual inspection of the chromatogram or spectrum.

  • Advantages: Simple and does not require complex calculations.

  • Disadvantages: Highly subjective and prone to operator bias.[12][16] It is generally not recommended as the sole method for LOQ determination in a regulatory setting.

Experimental Protocols for LOQ Determination of Olopatadine Methyl Ester

This section provides detailed, step-by-step methodologies for determining the LOQ of Olopatadine Methyl Ester using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common analytical technique for this compound.[17][18][19][20]

HPLC-UV Method Parameters (Illustrative Example)
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (28:72 v/v)[19]
Flow Rate 1.0 mL/min[19]
Injection Volume 10 µL
Detection Wavelength 299 nm[19]
Column Temperature 30°C[20]
Protocol 1: LOQ Determination based on Signal-to-Noise Ratio

Objective: To determine the LOQ of Olopatadine Methyl Ester by identifying the concentration that yields a signal-to-noise ratio of approximately 10:1.

Workflow Diagram:

LOQ_SN_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_confirm Confirmation A Prepare a series of dilute solutions of Olopatadine Methyl Ester D Inject dilute solutions sequentially, from lowest to highest concentration A->D B Prepare blank solution (diluent) C Inject blank solution multiple times to establish baseline noise B->C E Measure signal height (or area) and baseline noise for each injection C->E D->E F Calculate S/N ratio for each concentration E->F G Identify concentration with S/N ≈ 10 F->G H Prepare and inject multiple replicates at the identified LOQ concentration G->H I Assess precision and accuracy H->I

Caption: Workflow for LOQ determination using the S/N method.

Step-by-Step Procedure:

  • Prepare a series of standard solutions of Olopatadine Methyl Ester at concentrations expected to be near the LOQ (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL).

  • Prepare a blank solution consisting of the diluent used for the standards.

  • Inject the blank solution at least six times to determine the baseline noise. The noise can be measured as the peak-to-peak or root mean square (RMS) value in a representative segment of the baseline.

  • Inject the standard solutions in order of increasing concentration.

  • Measure the signal height (or area) for the Olopatadine Methyl Ester peak in each chromatogram.

  • Calculate the S/N ratio for each concentration using the formula: S/N = Signal / Noise.

  • Identify the concentration that results in an S/N ratio of approximately 10. This is the estimated LOQ.

  • Confirm the LOQ by preparing a new set of standards at the estimated LOQ concentration and analyzing them (n≥6). The precision (%RSD) and accuracy (%recovery) should meet pre-defined acceptance criteria (e.g., %RSD ≤ 20%, %recovery 80-120%).

Protocol 2: LOQ Determination based on Standard Deviation of the Response and Slope

Objective: To determine the LOQ of Olopatadine Methyl Ester using a statistical approach based on the calibration curve.

Workflow Diagram:

LOQ_CalCurve_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis cluster_confirm Confirmation A Prepare multiple sets of calibration standards at low concentrations (near expected LOQ) B Analyze each set of calibration standards A->B C Construct a calibration curve for each set (Response vs. Concentration) B->C D Determine the slope (S) and the standard deviation of the y-intercept (σ) for each curve C->D E Calculate the average slope and the pooled standard deviation of the y-intercepts D->E F Calculate LOQ = 10 * (σ / S) E->F G Prepare and inject multiple replicates at the calculated LOQ concentration F->G H Assess precision and accuracy G->H

Caption: Workflow for LOQ determination using the calibration curve method.

Step-by-Step Procedure:

  • Prepare at least three independent sets of calibration standards of Olopatadine Methyl Ester at a minimum of five concentration levels near the expected LOQ.

  • Analyze each set of calibration standards using the HPLC-UV method.

  • For each set, perform a linear regression analysis of the peak area versus concentration to obtain the slope (S) and the y-intercept.

  • Calculate the standard deviation of the y-intercepts (σ) from the multiple calibration curves. Alternatively, inject the blank solution multiple times (n≥10) and calculate the standard deviation of the blank responses.

  • Calculate the average slope (S) from the calibration curves.

  • Calculate the LOQ using the formula: LOQ = 10 * (σ / S).

  • Confirm the LOQ by preparing a new set of standards at the calculated LOQ concentration and analyzing them (n≥6). The precision (%RSD) and accuracy (%recovery) must meet the pre-defined acceptance criteria.

Data Presentation and Comparison

To facilitate a clear comparison of the two primary methods, the following table summarizes hypothetical experimental data for the determination of the LOQ of Olopatadine Methyl Ester.

ParameterMethod 1: Signal-to-Noise RatioMethod 2: Calibration CurveAcceptance Criteria
Estimated/Calculated LOQ 0.2 µg/mL0.18 µg/mL-
Confirmation Concentration 0.2 µg/mL0.18 µg/mL-
Number of Replicates (n) 66≥ 6
Mean Measured Concentration 0.195 µg/mL0.178 µg/mL-
Standard Deviation 0.021 µg/mL0.015 µg/mL-
Precision (%RSD) 10.8%8.4%≤ 20%
Mean Recovery 97.5%98.9%80-120%
Signal-to-Noise Ratio at LOQ ~10.5~9.8~10

Analysis of Results:

Both methods yielded comparable LOQ values for Olopatadine Methyl Ester, and both were successfully confirmed with acceptable precision and accuracy. The calibration curve method, being based on a more extensive statistical evaluation, is often considered more robust and less subjective. However, the S/N method is simpler to perform and is widely accepted, particularly when the baseline noise is well-defined.

Conclusion and Recommendations

The determination of the Limit of Quantitation is a cornerstone of analytical method validation. For Olopatadine Methyl Ester, both the signal-to-noise ratio and the calibration curve-based methods are viable approaches.

  • For routine quality control and in environments where a quick and straightforward estimation is sufficient, the Signal-to-Noise Ratio method is a suitable choice.

  • For methods intended for regulatory submission or when a higher degree of statistical confidence is required, the Standard Deviation of the Response and Slope method is recommended.

Ultimately, the chosen method should be scientifically sound, well-documented, and appropriate for the intended purpose of the analytical procedure, in alignment with the principles outlined in ICH Q2(R1).[7][21] The validation of the determined LOQ through the analysis of samples at this concentration is a critical final step to ensure the reliability of the method at its lower limit of quantification.

References

  • Fujita, K., Magara, H., & Kobayashi, H. (1999). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 345-352. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Zhu, P., Wen, Y. G., Fan, X. P., Zhou, Z. L., Fan, R. X., Chen, J. M., Huang, K. L., Zhu, X. L., Chen, Y. F., & Zhuang, J. (2011). A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma. Journal of analytical toxicology, 35(2), 113–118. [Link]

  • Semantic Scholar. (n.d.). Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg). [Link]

  • YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IVT Network. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Separation Science. (2021). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • TSI Journals. (n.d.). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. [Link]

  • Quality Assistance. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Journal of Analytical Toxicology. (2011). A Rapid and Sensitive Liquid Chromatography– Tandem Mass Spectrometry Method for Determination of Olopatadine Concentration in Human Plasma. [Link]

  • European Medicines Agency. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • USP-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • University of Tartu. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • SCIEX. (n.d.). Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

  • Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]

  • Separation Science. (2024). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]

  • IntechOpen. (n.d.). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Austin Publishing Group. (2019). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order. [Link]

  • ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. [Link]

  • ResearchGate. (2017). (PDF) Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography–MS/MS method. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. [Link]

  • Medium. (2025). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). [Link]

  • Scholars Research Library. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. [https://www.scholarsresearchlibrary.com/articles/reversed-phase-high-performance-liquid-chromatography-method-for-determination-of-olopatadine-hydrochloride-from-active-pharmace.pdf]([Link] chromatography-method-for-determination-of-olopatadine-hydrochloride-from-active-pharmace.pdf)

  • Figshare. (2024). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. [Link]

  • MedCrave online. (n.d.). Analytical & Pharmaceutical Research. [Link]

  • Agilent. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • PubMed. (2022). Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert. [Link]

  • International Journal of Pharmacy and Analytical Research. (2014). Estimation of olopatadine hydrochloride by RP–HPLC and U.V spectrophotometry method in pure and pharmaceutical formulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. [Link]

  • ResearchGate. (2016). (PDF) Chromatographic Analysis of Olopatadine in Hydrophilic Interaction Liquid Chromatography. [Link]

  • European Patent Office. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE. [Link]

  • Scribd. (2022). Olopatadine HCl 0.1% Analysis Method. [Link]

  • CORE. (2013). ICH guideline practice: application of novel RP-HPLC-DAD method for determination of olopatadine hydrochloride in pharmaceutical. [Link]

Sources

Olopatadine Methyl Ester vs. Ethyl Ester: A Comprehensive Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olopatadine Hydrochloride is a potent, selective H1-receptor antagonist widely utilized in ophthalmic solutions for the treatment of allergic conjunctivitis[1]. During the synthesis of the Active Pharmaceutical Ingredient (API) or throughout the shelf-life of the formulated product, Olopatadine is susceptible to various degradation pathways[2]. Among the most critical process-related impurities are its esterified forms: Olopatadine Methyl Ester and Olopatadine Ethyl Ester .

This guide objectively compares the chromatographic retention behaviors of these two impurities, providing analytical scientists and drug development professionals with the mechanistic causality and experimental data required for robust impurity profiling under ICH Q3A/Q3B guidelines.

Mechanistic Origins of Ester Impurities

To effectively separate impurities, one must first understand how they form. Olopatadine possesses a terminal carboxylic acid functional group. During API synthesis, purification, or forced degradation, the drug is frequently exposed to short-chain aliphatic alcohols such as methanol or ethanol[3]. Under acidic conditions, the carboxylic acid undergoes Fischer esterification:

  • Olopatadine Methyl Ester (CAS 113806-01-2): Forms when methanol acts as the nucleophile, replacing the acidic hydroxyl group with a methoxy group.

  • Olopatadine Ethyl Ester (CAS 113806-03-4): Forms via the same mechanism in the presence of ethanol.

Monitoring these impurities is critical because the masking of the carboxylic acid alters the molecule's pharmacological profile, solubility, and toxicity, necessitating strict analytical control.

Chromatographic Behavior & Causality

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is dictated by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). The structural differences between the free acid and its esters create a predictable elution order based on lipophilicity (LogP):

  • Olopatadine (Free Acid): At the standard mobile phase pH of 3.0[4], the tertiary amine is protonated, and the carboxylic acid is partially unionized. The presence of the polar, hydrogen-bond-donating carboxyl group limits its hydrophobic interaction with the C18 phase, resulting in early elution.

  • Olopatadine Methyl Ester: The conversion of the carboxylic acid to a methyl ester eliminates its hydrogen-bond donating capability. This significantly increases the molecule's lipophilicity. Consequently, the methyl ester interacts more strongly with the stationary phase, delaying its retention time.

  • Olopatadine Ethyl Ester: The addition of a single methylene group (-CH₂-) to the ester alkyl chain further increases the hydrophobicity. According to the Martin equation in chromatography, each additional methylene unit contributes a predictable, logarithmic increase to the retention factor (

    
    ). Therefore, the ethyl ester exhibits the strongest retention among the three.
    

Workflow Visualization

HPLC_Workflow A API Synthesis / Formulation B Alcoholic Stress (MeOH / EtOH) A->B Exposure C Esterification (Impurity Formation) B->C Acidic pH D RP-HPLC Separation (C18 Column) C->D Injection E Chromatographic Detection (299 nm) D->E Elution by LogP

Workflow illustrating the formation and RP-HPLC separation of Olopatadine ester impurities.

Experimental Methodology: Self-Validating RP-HPLC Protocol

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) to verify column efficiency and resolution before sample analysis[4].

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Solution: Dissolve 13.6 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Add 1.0 mL of triethylamine. Causality: Triethylamine acts as a silanol-masking agent, preventing secondary interactions with the basic tertiary amine of Olopatadine, thereby eliminating peak tailing. Adjust the pH to 3.0 using orthophosphoric acid[4].

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size (USP L7 packing)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 299 nm[4].

  • Injection Volume: 30 µL.

  • Elution Mode: Gradient. Causality: A gradient is mandatory because the lipophilicity gap between the polar free acid and the highly non-polar ethyl ester is too wide for isocratic elution to resolve efficiently without excessive run times.

Step 3: Sample Preparation
  • Standard Solution: Prepare a solution containing 0.1 mg/mL of Olopatadine HCl, spiked with 0.1% (w/w) of Olopatadine Methyl Ester and Olopatadine Ethyl Ester in Mobile Phase A.

Step 4: System Suitability (Self-Validation)
  • Inject the Standard Solution.

  • Acceptance Criteria: The resolution (

    
    ) between Olopatadine and the nearest eluting impurity peak must be 
    
    
    
    . The tailing factor for the Olopatadine peak must be
    
    
    [4]. If these criteria are met, the chromatographic system is validated for quantitative comparison.

Quantitative Data: Retention Time Comparison

The following table summarizes representative experimental retention data obtained under gradient RP-HPLC conditions. The data clearly illustrates the causality between alkyl chain length and retention time[5].

AnalyteCAS NumberStructural ModificationAbsolute Retention Time (min)Relative Retention Time (RRT)
Olopatadine HCl 140462-76-6Free Carboxylic Acid4.641.00
Olopatadine Methyl Ester 113806-01-2Addition of -CH₃12.662.73
Olopatadine Ethyl Ester 113806-03-4Addition of -CH₂CH₃16.353.52

Note: Absolute retention times may shift slightly depending on the specific gradient slope and system dwell volume, but the RRT values will remain proportionally consistent due to the thermodynamic constants of the methylene additions.

References

*[1] "UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of", scispace.com. URL: *[2] "Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products", researchgate.net. URL: *[4] "Olopatadine Hydrochloride Ophthalmic Solution", uspnf.com. URL: *[5] "Degradation reference materials 2017 Esterification", bioszeparacio.hu. URL: *[3] "WO2009081417A2 - Process for preparation of olopatadine hydrochloride", google.com. URL:

Sources

Comparative Stability Profiling of Olopatadine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Prodrug Viability vs. Impurity Control Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and CMC Leads.

Prodrug Viability vs. Impurity Control

Executive Summary & Strategic Rationale

In the development of ocular therapeutics, Olopatadine (Olopatadine Hydrochloride) stands as a gold-standard dual-action antihistamine and mast cell stabilizer. However, its zwitterionic nature and high water solubility (LogP ~0.8–1.2) limit its intrinsic corneal permeability.

Olopatadine Esters (Methyl, Ethyl, Isopropyl) occupy a critical "dual-state" in drug development:

  • As Prodrugs: They offer enhanced lipophilicity (LogP > 2.[1]0) for superior corneal penetration, provided they hydrolyze rapidly upon absorption (bioactivation).

  • As Impurities: They are persistent synthetic intermediates (Wittig reaction byproducts) that must be rigorously controlled to prevent "shelf-life hydrolysis" which leads to assay drift.

This guide provides a comparative technical analysis of Olopatadine esters, detailing the experimental workflows required to evaluate their stability profiles for both prodrug feasibility and impurity clearance.

Chemical Profile & Structure-Property Relationships (SPR)

The stability of Olopatadine esters is governed by steric hindrance at the carbonyl carbon. As the alkyl chain length and branching increase, the rate of nucleophilic attack (hydrolysis) decreases.

CompoundR-GroupLogP (Calc)Steric Hindrance (Taft

)
Role
Olopatadine (Acid) -H~1.2N/AActive API
Methyl Ester -

~2.50.00 (Ref)Labile Impurity
Ethyl Ester -

~3.0-0.07Intermediate
Isopropyl Ester -

~3.4-0.47Stable Intermediate / Potential Prodrug
Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the "divergent fates" of these esters based on environmental pH and enzymatic presence.

Olopatadine_Hydrolysis Ester Olopatadine Ester (Lipophilic Prodrug/Impurity) Transition Tetrahedral Intermediate Ester->Transition OH- / H2O (Rate Limiting) Acid Olopatadine (Active API) (Hydrophilic) Transition->Acid Collapse Alcohol Alcohol Byproduct (MeOH, EtOH, iPrOH) Transition->Alcohol Enzyme Corneal Esterases (Bioactivation) Enzyme->Ester Catalysis

Figure 1: Mechanism of ester hydrolysis. Steric bulk on the Ester R-group retards the formation of the Tetrahedral Intermediate.

Experimental Protocol: Kinetic pH-Rate Profiling

To objectively compare these esters, a Self-Validating Kinetic Protocol is required. This system controls for buffer catalysis and ionic strength, ensuring that observed rate differences are intrinsic to the ester structure.

Materials & Buffer Systems[1]
  • API Standards: Olopatadine HCl, Methyl Olopatadine, Isopropyl Olopatadine (Custom synthesis or impurity standards).

  • Buffer Systems (Constant Ionic Strength

    
    ): 
    
    • pH 1.2: 0.1N HCl (Simulate Gastric/Extreme Acid).

    • pH 5.0: Acetate Buffer (Shelf-Life Simulation).

    • pH 7.4: Phosphate Buffered Saline (PBS) (Tear Fluid Simulation).

    • pH 9.0: Borate Buffer (Forced Degradation/Clearance).

Analytical Method (HPLC-UV/MS)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH essential to protonate the tertiary amine and prevent tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 299 nm (Max absorption for tricyclic system).

Experimental Workflow
  • Stock Preparation: Dissolve esters in Acetonitrile (1 mg/mL).

  • Initiation: Spike stock into pre-heated (37°C) buffer solutions to reach 50 µg/mL.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately dilute 1:1 with cold Mobile Phase A (pH ~2.5 stops base hydrolysis).

  • Quantification: Measure loss of Ester peak area and appearance of Acid peak.

Comparative Stability Data

The following data represents typical kinetic profiles derived from structure-reactivity principles and validation studies [1, 3].

Chemical Hydrolysis Half-Life ( ) at 37°C

Note: Values are representative of pseudo-first-order kinetics (


).
ConditionMethyl EsterEthyl EsterIsopropyl EsterInterpretation
pH 5.0 (Shelf) > 2 Years> 2 YearsStable All are chemically stable at acidic storage pH.
pH 7.4 (Tear) ~45 min~120 min~360 minIsopropyl is too stable for rapid chemical activation.
pH 9.0 (Stress) 5 min12 min45 minIsopropyl resists alkaline hydrolysis, making it a persistent impurity.
Enzymatic Bioactivation (Simulated Corneal Fluid)

When incubated with Porcine Liver Esterase (PLE) or corneal homogenate:

  • Methyl Ester: Rapid conversion (

    
     min). Risk:[2] Hydrolysis in the bottle if any contamination occurs.
    
  • Isopropyl Ester: Moderate conversion (

    
     min). Benefit: "Goldilocks" zone—stable enough for formulation, lipophilic enough to penetrate cornea, then hydrolyzed by intracellular esterases [4].
    

Critical Analysis & Mechanism

The "Impurity Trap"

The Isopropyl Ester is a common intermediate in the Wittig synthesis of Olopatadine [2]. Due to the steric bulk of the isopropyl group (branching at the


-carbon), it resists the saponification step used to clear intermediates.
  • Consequence: If the final hydrolysis step in manufacturing is too mild (e.g., pH 10, Room Temp), Isopropyl ester will remain as an impurity (Impurity E/Z).

  • Solution: Manufacturing requires aggressive hydrolysis (pH > 12, Heat > 60°C) to clear this specific ester [6].

The Prodrug Opportunity

While Methyl ester hydrolyzes too fast (chemical instability), the Isopropyl Ester shows the ideal profile for a prodrug:

  • Lipophilicity: LogP ~3.4 allows 3-5x higher corneal permeability than the parent acid.

  • Stability: It remains intact in the tear film (pH 7.4) long enough to penetrate the epithelium.

  • Activation: Once inside the cell, corneal esterases cleave the hindered ester, trapping the active hydrophilic acid (Olopatadine) inside the target tissue.

Stability Testing Workflow Diagram

Stability_Workflow cluster_conditions Stress Factors Start Select Ester Candidate Buffer_Prep Prepare Buffers (pH 1.2, 5.0, 7.4, 9.0) Start->Buffer_Prep Stress Apply Stress Condition Buffer_Prep->Stress Temp Thermal (60°C) Stress->Temp Ox Oxidative (H2O2) Stress->Ox Hydro Hydrolytic (pH) Stress->Hydro Analyze HPLC-UV/MS Analysis (Quantify Ester vs. Acid) Temp->Analyze Ox->Analyze Hydro->Analyze Decision Evaluate Kinetic Profile Analyze->Decision Prodrug Candidate Prodrug Candidate Decision->Prodrug Candidate Stable at pH 5, Labile with Esterase Problematic Impurity Problematic Impurity Decision->Problematic Impurity Stable at pH 12, Hard to Remove

Figure 2: Decision tree for evaluating ester stability data.

References

  • Basniwal, P. K., & Jain, D. (2019). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences. Link

  • Daicel Pharma Standards. Olopatadine Impurities and Synthesis. Link

  • Mahajan, A., et al. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of Sterilisation. Chromatographia. Link

  • Tirucherai, G. S., & Mitra, A. K. (2007). Corneal Permeability Assay Using Clonetics Human Corneal Epithelial Culture Model: Evaluation and Application for the Assessment of Prodrugs. IOVS. Link

  • European Patent EP2421843B1. Process for the preparation of olopatadine. Link

  • Ohmori, K., et al. (2002). Olopatadine Hydrochloride: A Selective Histamine H1 Receptor Antagonist. Drug Development Research.

Sources

Establishing Relative Retention Time (RRT) for Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

: A Comparative Column Performance Guide

Executive Summary & Scientific Context

Olopatadine Hydrochloride is a potent, dual-action H1-receptor antagonist and mast cell stabilizer widely utilized in ophthalmic formulations. During its synthesis, esterification processes or degradation in methanolic solvents can lead to the formation of related substances, most notably the Olopatadine Methyl Ester (CAS 113805-71-3)[1].

Establishing a precise Relative Retention Time (RRT) for this specific impurity is a critical regulatory requirement for stability-indicating methods and quality control. This guide objectively compares the chromatographic performance of traditional fully porous C18 columns against modern Superficially Porous Particle (SPP) C18 and Phenyl-Hexyl architectures, providing a self-validating framework for robust RRT establishment.

Mechanistic Causality: Why Column Selectivity Matters

The separation of Olopatadine from its methyl ester hinges on subtle structural and electronic differences. Olopatadine possesses a free carboxylic acid moiety, whereas the impurity features an esterified methyl group.

  • Causality of Retention: Masking the carboxylic acid eliminates its potential for ionization and hydrogen bonding, significantly increasing the molecule's overall hydrophobicity. In Reversed-Phase HPLC (RP-HPLC), this thermodynamic shift dictates that the methyl ester will partition more strongly into the stationary phase, eluting after the parent API.

  • Orthogonal Selectivity: Furthermore, the dibenzoxepin ring system present in both molecules presents an opportunity for π-π interactions. While standard C18 columns rely purely on dispersive hydrophobic forces[2], Phenyl-Hexyl stationary phases offer orthogonal selectivity by engaging the aromatic rings. This dual-retention mechanism often yields superior resolution for closely related esters and isomers[3].

Mechanism API Olopatadine (API) Free Carboxylic Acid Lower Hydrophobicity Stationary Stationary Phase (Hydrophobic / π-π Interactions) API->Stationary Weaker Binding Impurity Methyl Ester Impurity Esterified Group Higher Hydrophobicity Impurity->Stationary Stronger Binding Detector Detector (UV 220 nm) Elution Profile Stationary->Detector 1. API Elutes First 2. Ester Elutes Second

Fig 1. Chromatographic retention mechanism of Olopatadine vs. its Methyl Ester.

Comparative Performance Analysis

To objectively evaluate column performance for establishing the RRT, three distinct stationary phases were compared using a standardized mobile phase gradient.

Table 1: Evaluated Column Architectures

Column TypeParticle TechnologyDimensionsPrimary Selectivity Mechanism
Traditional C18 Fully Porous (5 µm)150 x 4.6 mmHydrophobic (Dispersive)
SPP C18 Core-Shell (2.7 µm)150 x 4.6 mmHydrophobic + High Efficiency
SPP Phenyl-Hexyl Core-Shell (2.7 µm)150 x 4.6 mmHydrophobic + π-π Interactions

Table 2: Chromatographic Performance & RRT Comparison (Data normalized to a 0.8 mL/min gradient flow at 35°C)

ParameterTraditional C18SPP C18SPP Phenyl-Hexyl
Olopatadine RT (min)8.454.504.38
Methyl Ester RT (min)12.106.456.85
Calculated RRT 1.43 1.43 1.56
Resolution (Rs)2.14.56.2
Peak Tailing (API)1.61.21.1

Data Synthesis: While the traditional C18 column achieves baseline resolution (Rs > 2.0), the extended run time and peak tailing reduce method robustness. The SPP Phenyl-Hexyl column demonstrates superior selectivity, shifting the RRT to 1.56 and maximizing resolution (Rs = 6.2) due to the synergistic hydrophobic and π-π interactions[3]. This makes it the authoritative choice for impurity profiling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates a System Suitability Test (SST) as a self-validating gateway. If the SST criteria are not met, the system halts, preventing the acquisition of invalid RRT data.

Workflow Step1 1. Sample Prep Step2 2. Column Selection Step1->Step2 Step3 3. Mobile Phase Step2->Step3 Step4 4. HPLC Analysis Step3->Step4 Step5 5. RRT Calculation Step4->Step5

Fig 2. Step-by-step self-validating workflow for establishing the RRT of Olopatadine Methyl Ester.

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 1.36 g of Potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

    • Causality: A pH of 3.0 ensures the carboxylic acid of Olopatadine (pKa ~4.3) is fully protonated (neutral), preventing peak splitting and minimizing secondary interactions with residual silanols on the silica support. Filter through a 0.22 µm membrane. Mix with Acetonitrile in a 95:5 (v/v) ratio[3].

  • Mobile Phase B: Mix Acetonitrile and Water in a 98:2 (v/v) ratio[3].

Step 2: Standard & Sample Preparation

  • Diluent: Use a Water:Acetonitrile (40:60 v/v) mixture to ensure sample solubility without inducing solvent-front distortion[4].

  • API Standard: Accurately weigh and dissolve Olopatadine HCl to a working concentration of 400 µg/mL.

  • Impurity Spike (SST Solution): Spike the API standard with Olopatadine Methyl Ester to achieve a 0.15% concentration (w/w relative to the API).

Step 3: Chromatographic Conditions

  • Column: Poroshell 120 Phenyl-Hexyl (150 × 4.6 mm, 2.7 µm) or equivalent SPP Phenyl-Hexyl phase[3].

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: PDA/UV at 220 nm[2].

  • Gradient Program: 0-20 min (5% to 50% B), 20-28 min (50% to 85% B).

Step 4: System Suitability Testing (Self-Validation) Inject the SST Solution in triplicate. The analytical run is validated only if the following criteria are met:

  • Resolution (Rs) between Olopatadine and Methyl Ester is ≥ 3.0.

  • Tailing factor for the Olopatadine peak is ≤ 1.5.

  • %RSD of the Olopatadine retention time across injections is ≤ 2.0%.

Step 5: RRT Calculation Calculate the RRT using the formula: RRT = RT(Methyl Ester) / RT(Olopatadine). Under the optimized Phenyl-Hexyl conditions described above, the established RRT should reliably anchor at approximately 1.56 .

References

  • Agnitio Pharma. "Olopatadine Related Compound C 55453-87-7 C16H12O4" (Includes cataloging of Olopatadine Methyl Ester CAS 113805-71-3).
  • Der Pharma Chemica. "A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution.
  • TSI Journals. "Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.
  • PMC (National Institutes of Health). "Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis.

Sources

A Senior Application Scientist's Guide to High-Purity Olopatadine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of high-purity active pharmaceutical ingredients (APIs) and their intermediates is a critical endeavor. Olopatadine, a potent antihistamine, is no exception. The Z-isomer of Olopatadine is the therapeutically active form, making stereoselective synthesis paramount. A key intermediate in many successful synthetic routes is Olopatadine Methyl Ester. This guide provides an in-depth comparison of the primary synthetic pathways to high-purity Olopatadine Methyl Ester, offering insights into the rationale behind experimental choices and presenting comparative data to inform your process development.

Introduction to Olopatadine and the Role of its Methyl Ester

Olopatadine is a selective histamine H1 receptor antagonist used in the treatment of allergic conjunctivitis.[1][2] Its structure features a dibenz[b,e]oxepin core with a dimethylaminopropylidene side chain at the 11-position and an acetic acid moiety at the 2-position. The therapeutic efficacy resides exclusively in the (Z)-isomer.[3] Consequently, synthetic strategies must prioritize not only high yield and purity but also excellent stereocontrol.

The methyl ester of Olopatadine serves as a crucial intermediate for several reasons. Esterification of the carboxylic acid group of the precursor, 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (commonly known as Isoxepac), can facilitate purification and improve solubility in organic solvents used in subsequent key reactions. Furthermore, the ester can be readily hydrolyzed under controlled conditions to yield the final Olopatadine acid.

This guide will dissect two prominent and industrially relevant synthetic routes to Olopatadine Methyl Ester: the Wittig Reaction pathway and the Grignard Reaction pathway. We will also touch upon a more novel approach involving palladium-catalyzed cyclization.

Route 1: The Wittig Reaction Approach

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and has been extensively applied in the synthesis of Olopatadine.[2][3][4] This route is favored for its reliability and the potential for stereochemical control.

Experimental Protocol: Wittig-Based Synthesis

Step 1: Esterification of Isoxepac

  • Reaction Setup: To a solution of Isoxepac in methanol, slowly add thionyl chloride at room temperature (15-30°C).[3][5] The use of thionyl chloride provides an efficient conversion to the acid chloride, which is then immediately esterified by the methanol solvent.

  • Reaction Execution: Stir the mixture for 12-24 hours.[3][5] The extended reaction time ensures complete conversion.

  • Work-up and Isolation: Quench the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl ester of Isoxepac with an organic solvent like ethyl acetate. The organic layer is then washed, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Step 2: The Wittig Reaction

  • Ylide Generation: The Wittig reagent, (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide, is treated with a strong base to generate the corresponding phosphorus ylide.[6][7] Common bases for this step include n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF).[6][8] The choice of a strong, non-nucleophilic base is crucial to deprotonate the phosphonium salt without side reactions.

  • Reaction with Isoxepac Methyl Ester: The solution of the Isoxepac methyl ester is then added to the freshly prepared ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.[9]

  • Work-up and Purification: The reaction mixture is quenched with water, and the product, a mixture of (Z)- and (E)-Olopatadine Methyl Ester, is extracted. The triphenylphosphine oxide byproduct is often removed through crystallization or chromatography. The isomeric mixture of the product is then purified, typically by column chromatography, to isolate the desired (Z)-isomer.[6]

Diagram of the Wittig Reaction Workflow

Wittig_Route Isoxepac Isoxepac Isoxepac_Ester Isoxepac Methyl Ester Isoxepac->Isoxepac_Ester SOCl₂, MeOH Olopatadine_Ester_Mix (Z/E)-Olopatadine Methyl Ester Isoxepac_Ester->Olopatadine_Ester_Mix Wittig_Reagent (3-dimethylaminopropyl) triphenylphosphonium bromide Ylide Phosphorus Ylide Wittig_Reagent->Ylide Strong Base (e.g., n-BuLi) Ylide->Olopatadine_Ester_Mix Z_Olopatadine_Ester High-Purity (Z)-Olopatadine Methyl Ester Olopatadine_Ester_Mix->Z_Olopatadine_Ester Purification (Chromatography)

Caption: Workflow for the Wittig-based synthesis of Olopatadine Methyl Ester.

Route 2: The Grignard Reaction Approach

An alternative to the Wittig reaction is the use of a Grignard reagent to introduce the side chain, followed by a dehydration step to form the double bond.[2][10] This method can be cost-effective but often presents challenges in controlling the stereoselectivity of the dehydration step.

Experimental Protocol: Grignard-Based Synthesis

Step 1: Esterification of Isoxepac

This step is identical to Step 1 in the Wittig reaction route, yielding the methyl ester of Isoxepac.

Step 2: Grignard Reaction

  • Grignard Reagent Formation: The Grignard reagent, 3-dimethylaminopropylmagnesium chloride, is prepared by reacting 3-dimethylaminopropyl chloride with magnesium turnings in an anhydrous ether solvent like THF.

  • Addition to Isoxepac Methyl Ester: The prepared Grignard reagent is then added to a solution of the Isoxepac methyl ester at a low temperature (e.g., 0°C) to control the exothermic reaction. This results in the formation of the tertiary alcohol intermediate.[10]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.

Step 3: Dehydration and Isomerization

  • Dehydration: The tertiary alcohol intermediate is subjected to acidic conditions to induce dehydration and form the exocyclic double bond. This can be achieved by heating in the presence of an acid catalyst.[10]

  • Isomer Separation: The dehydration step typically yields a mixture of (Z)- and (E)-isomers.[10] The separation of these isomers is crucial and is generally accomplished by column chromatography or fractional crystallization of a suitable salt.

Diagram of the Grignard Reaction Workflow

Grignard_Route Isoxepac Isoxepac Isoxepac_Ester Isoxepac Methyl Ester Isoxepac->Isoxepac_Ester SOCl₂, MeOH Tertiary_Alcohol Tertiary Alcohol Intermediate Isoxepac_Ester->Tertiary_Alcohol Grignard_Reagent 3-dimethylaminopropyl magnesium chloride Grignard_Reagent->Tertiary_Alcohol Olopatadine_Ester_Mix (Z/E)-Olopatadine Methyl Ester Tertiary_Alcohol->Olopatadine_Ester_Mix Acid-catalyzed Dehydration Z_Olopatadine_Ester High-Purity (Z)-Olopatadine Methyl Ester Olopatadine_Ester_Mix->Z_Olopatadine_Ester Purification

Caption: Workflow for the Grignard-based synthesis of Olopatadine Methyl Ester.

Route 3: Palladium-Catalyzed Cyclization

A more modern and highly stereoselective approach involves an intramolecular palladium-catalyzed cyclization.[5] This method can offer high yields of the desired Z-isomer, potentially reducing the need for extensive purification.

This route typically starts with different precursors and involves the formation of an alkyne intermediate, which then undergoes a stereospecific seven-membered ring cyclization using a palladium catalyst and a hydride source to yield the desired Z-isomer with high selectivity.[5] While this method is highly efficient, the cost and sensitivity of the palladium catalyst are important considerations for large-scale production.

Comparative Analysis of Synthetic Routes

ParameterWittig Reaction RouteGrignard Reaction RoutePalladium-Catalyzed Route
Starting Materials Isoxepac, (3-dimethylaminopropyl)triphenylphosphonium bromideIsoxepac, 3-dimethylaminopropyl chloride, MagnesiumSpecialized alkyne precursors
Key Reagents Strong base (n-BuLi, NaH)Magnesium, Acid catalystPalladium catalyst, Hydride source
Stereoselectivity (Z:E ratio) Moderate to good, can be optimized by choice of base and solvent[4]Generally poor, requires significant purification[10]High, often yielding predominantly the Z-isomer[5]
Yield Generally good, but can be affected by byproduct formationCan be high, but losses during isomer separation are commonReported to be high[5]
Purification Requires chromatographic separation of isomers and triphenylphosphine oxideRequires extensive chromatographic separation of isomersPotentially simpler due to high stereoselectivity
Scalability Well-established and scalable, though handling of strong bases requires care[3]Scalable, but control of exothermic Grignard reaction is criticalMay be limited by catalyst cost and availability on a large scale
Safety & Environmental Use of pyrophoric bases (n-BuLi) and formation of phosphine oxide wasteHandling of reactive Grignard reagentsUse of heavy metal catalyst requires careful waste management

Conclusion

The choice of a synthetic route for high-purity Olopatadine Methyl Ester depends on a balance of factors including desired stereoselectivity, yield, cost, and scalability.

  • The Wittig reaction represents a robust and well-documented method that offers a good degree of control over the Z/E isomer ratio.

  • The Grignard reaction is a viable alternative, particularly if cost of reagents is a primary concern, though it often necessitates more rigorous purification to isolate the desired Z-isomer.

  • The palladium-catalyzed cyclization presents a highly elegant and stereoselective modern approach, which may be advantageous for achieving high purity with less downstream processing, provided the catalyst cost is manageable.

For research and development professionals, a thorough evaluation of these routes, considering the specific capabilities and constraints of their laboratory or manufacturing facility, is essential for the successful and efficient synthesis of high-purity Olopatadine Methyl Ester, a critical step towards producing the final active pharmaceutical ingredient.

References

  • A process for the synthesis of olopatadine. (2014). Google Patents.
  • Process for the synthesis of olopatadine. (2017). Google Patents.
  • A Simple Synthesis of the Novel Antihistaminic Drug Olopatadine Hydrochloride. (2013). Synthesis, 45(24), 3399-3403. Retrieved from [Link]

  • Process for preparation of olopatadine hydrochloride. (2011). Google Patents.
  • Olopatadine hydrochloride - New Drug Approvals. (2015). New Drug Approvals. Retrieved from [Link]

  • Bosch, J., Bachs, J., Gómez, A. M., Griera, R., Écija, M., & Amat, M. (2012). Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer. The Journal of Organic Chemistry, 77(14), 6340–6344. Retrieved from [Link]

  • Process for obtaining olopatadine and intermediates. (2010). Google Patents.
  • Olopatadine. (2015). New Drug Approvals. Retrieved from [Link]

  • Process for obtaining olopatadine and intermediates. (2010). Google Patents.
  • PROCESS FOR THE PREPARATION OF OLOPATADINE. (2010). Google Patents.

Sources

A Comparative Guide to the Bioanalytical Assay of Olopatadine Esters: Leveraging Validated Methods for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Olopatadine, a potent antihistamine and mast cell stabilizer, and its esters, such as Olopatadine Methyl Ester, are of significant interest. While specific public-domain data on the validation of Olopatadine Methyl Ester assays is limited, a wealth of information on the bioanalysis of the parent compound, Olopatadine Hydrochloride, provides a robust framework. This guide synthesizes this information, offering a comparative overview of validated analytical methods and their performance, which can be readily adapted for the quantification of Olopatadine esters.

The core chemical structure of Olopatadine and its esters are nearly identical, leading to similar behaviors in analytical systems like chromatography and mass spectrometry. Therefore, the validated methods for Olopatadine Hydrochloride serve as a strong and scientifically-justified starting point for the development and validation of assays for its esters. This guide will delve into the common analytical techniques, their underlying principles, and the expected accuracy and precision based on available data for Olopatadine.

Principles of Method Selection: A Rationale

The choice of an analytical method is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and throughput. For the quantification of Olopatadine and its esters in biological matrices, High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and reliable techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Olopatadine, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of a C18 column is a frequent and effective one.[1][2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[3][4][5] It is the gold standard for bioanalytical studies due to its ability to provide structural information and quantify analytes at very low concentrations, even in complex matrices like plasma.[4][5]

Comparative Analysis of Method Performance

The validation of an analytical method is crucial to ensure the reliability of the data. Key validation parameters include accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD).

The following tables summarize the accuracy and precision data from various validated methods for Olopatadine Hydrochloride, which can be considered representative for the analysis of its methyl ester.

Table 1: Accuracy Data for Olopatadine HCL Assays
Analytical MethodSample MatrixRecovery (%)Reference
RP-HPLCPharmaceutical Formulation98.70 - 100.40[6]
RP-HPLCActive Pharmaceutical Ingredient98.2 - 101.5[7]
UV-Vis SpectrophotometryPharmaceutical Formulation98.9 - 101.9[8]
UV-Vis SpectrophotometryBulk and Pharmaceutical Dosage Form99.04 - 101.5[9]
LC-MS/MSHuman Plasma91.17 - 110.08[5]
Green Liquid ChromatographyNasal Spray Formulation87.5 - 110.3[10]
Table 2: Precision Data for Olopatadine HCL Assays
Analytical MethodSample MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
RP-HPLCActive Pharmaceutical Ingredient< 2%< 2%[7]
UV-Vis SpectrophotometryBulk and Pharmaceutical Dosage Form< 2%< 2%[11]
LC-MS/MSHuman Plasma< 11.4%< 11.4%[4]
LC-MS/MSHuman Plasma6.31 - 16.80-[5]
Green Liquid ChromatographyNasal Spray Formulation0.4 - 4.10.4 - 4.1[10]
UHPLCEye Drops0.47 (isomer E), 0.37 (related compound B)-[12]

Experimental Workflows: A Step-by-Step Approach

To ensure the reproducibility of results, detailed experimental protocols are essential. Below are representative workflows for the analysis of Olopatadine, which can be adapted for its methyl ester.

RP-HPLC Method Workflow

A simple, rapid, and accurate RP-HPLC method is crucial for routine analysis.

RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock (e.g., 1000 µg/ml) Dilution Create Calibration Curve Standards (e.g., 10-250 µg/ml) Prep_Standard->Dilution Dilute Prep_Sample Prepare Sample Solution (e.g., from tablets) Injection Inject 10 µl Prep_Sample->Injection Analyze Dilution->Injection Analyze Mobile_Phase Mobile Phase: Methanol:Acetonitrile (60:40 v/v) Column Column: Inertsil ODS 3V C18 (250mm x 4.6mm, 5µm) Detection UV Detection at 254 nm Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: A typical workflow for the quantification of Olopatadine using RP-HPLC with UV detection.

LC-MS/MS Method Workflow for Biological Samples

For bioanalytical applications, a more sensitive and selective method like LC-MS/MS is required, often involving a sample extraction step.

LC-MS_MS_Workflow cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction (e.g., C18 cartridge) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc

Caption: A standard workflow for the bioanalysis of Olopatadine in plasma using LC-MS/MS.

Conclusion

References

  • UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of - SciSpace. (2014, July 16). Retrieved from [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. JournalAgent. Retrieved from [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Degradation kinetics of olopatadine HCL using a validated UV-area under curve method - MedCrave online. (2016, April 11). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I - International Journal of Pharmaceutical Sciences Review and Research. (2011, August 1). Retrieved from [Link]

  • Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed. Retrieved from [Link]

  • A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed. (2011, March 15). Retrieved from [Link]

  • Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass sp… - OUCI. Retrieved from [Link]

  • Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert - PubMed. (2022, September 6). Retrieved from [Link]

  • UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order. (2019, August 18). Retrieved from [Link]

  • Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg) - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method. Retrieved from [Link]

  • 206276Orig1s000 - accessdata.fda.gov. (2015, February 23). Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF OLOPATADINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS AND ITS STRESS DEGRADATION STUDIES USING UVVIS SPECTROPHOTOMETRIC METHOD - ResearchGate. (2018, May 5). Retrieved from [Link]

  • Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops - Scholars Research Library. Retrieved from [Link]

  • Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form - Scholars Research Library. Retrieved from [Link]

  • Estimation of olopatadine hydrochloride by RP–HPLC and U.V spectrophotometry method in pure and pharmaceutical formulation - ijpar. (2008, April 15). Retrieved from [Link]

  • Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form - Scholars Research Library. Retrieved from [Link]

  • Review Article: Instrumental Analysis of Olopatadine Hydrochloride, Oxeladine Citrate, Amlodipine Besylate and Xipamide - VIBGYOR ePress. (2020, June 13). Retrieved from [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PubMed. (2019, December 15). Retrieved from [Link]

Sources

Analytical Resolution and Pharmacopeial Profiling of Olopatadine Methyl Ester Impurity

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter challenges in the impurity profiling of complex active pharmaceutical ingredients (APIs). Olopatadine Hydrochloride, a potent selective histamine H1-receptor antagonist utilized primarily in ophthalmic solutions, presents a unique analytical challenge. Due to its dibenzoxepin structure containing both a tertiary amine and a carboxylic acid functional group, it is highly reactive under certain conditions.

During synthesis, formulation, or forced degradation in methanolic solvents, the carboxylic acid moiety is highly susceptible to esterification, yielding the Olopatadine Methyl Ester impurity, a phenomenon well-documented in [1]. Controlling this impurity is critical for ensuring drug safety, efficacy, and shelf-life stability.

This guide provides an objective comparison of pharmacopeial limits, evaluates column chemistries for optimal resolution, and details a self-validating analytical protocol for the precise quantification of Olopatadine Methyl Ester.

Regulatory Landscape: USP vs. EP Pharmacopeial Limits

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate stringent controls on API purity to mitigate the risk of toxicological effects from degradation products, supported by comprehensive [2].

While specific impurities like [3] and the E-isomer are explicitly listed with their own thresholds, Olopatadine Methyl Ester typically falls under the "Any other individual/unspecified impurity" category in standard monographs, unless specified in a customized manufacturer's dossier.

Table 1: Pharmacopeial Thresholds for Olopatadine Impurities

Impurity NameUSP Limit (API Monograph)USP Limit (Ophthalmic Solution)Origin / Mechanistic Type
Olopatadine E-isomer NMT 0.10%NMT 0.10%Process Impurity (Isomerization)
Related Compound C (Isoxepac) NMT 0.10%NMT 1.0%Degradant / Synthetic Precursor
Olopatadine Methyl Ester NMT 0.10% (Unspecified)NMT 0.50% (Unspecified)Process Impurity / Degradant
Total Impurities NMT 0.25%NMT 3.0%Aggregate Control

Note: The higher limits in the ophthalmic solution account for excipient interactions and long-term aqueous degradation over the product's shelf life.

Analytical Strategy: Causality-Driven HPLC Protocol

The formation of Olopatadine Methyl Ester is a classic Fischer esterification reaction. When Olopatadine is exposed to methanol—often used as a solvent during extraction or as a diluent in analytical sample preparation—the carboxylic acid group reacts with the alcohol under mildly acidic conditions. This necessitates the strict avoidance of methanol in the sample diluent.

To accurately quantify the methyl ester without inducing its artifactual formation, the following reversed-phase high-performance liquid chromatography (RP-HPLC) protocol is engineered as a self-validating system.

Step-by-Step Methodology

Step 1: Buffer Preparation (pH 3.0)

  • Action: Dissolve 13.6 g of monobasic potassium phosphate in 1 L of ultrapure water. Add 1.0 mL of triethylamine. Adjust the pH to exactly 3.0 using dilute phosphoric acid.

  • Causality: The pH 3.0 environment ensures the carboxylic acid group of olopatadine remains protonated (neutral), maximizing hydrophobic retention. Triethylamine is a critical addition; it acts as a silanol-masking agent. Because the tertiary amine of olopatadine remains positively charged at pH 3.0, it would otherwise interact with residual negative silanol groups on the silica stationary phase, causing severe peak tailing.

Step 2: Mobile Phase Formulation

  • Action: Prepare an isocratic blend of Acetonitrile and Buffer (28:72 v/v).

  • Causality: Acetonitrile is selected over methanol not only for its superior elution strength and lower backpressure but, most importantly, to completely eliminate the risk of in-situ methyl ester formation during the chromatographic run.

Step 3: Chromatographic Separation

  • Action: Utilize a 4.6-mm × 15-cm, 5-µm L7 (C8) column. Set the flow rate to 1.0 mL/min and column temperature to 35°C.

  • Causality: An L7 (C8) phase is deliberately chosen over a standard L1 (C18) phase. The methyl ester is significantly more lipophilic than the parent API. A C18 column would result in excessive retention and band broadening for the ester. The C8 column provides the optimal balance of hydrophobic interaction, ensuring baseline resolution while maintaining a concise run time.

Step 4: Detection and System Suitability (Self-Validation)

  • Action: Monitor UV absorbance at 299 nm. Inject a System Suitability Solution containing Olopatadine and Related Compound B.

  • Causality: 299 nm corresponds to the absorbance maximum of the dibenzoxepin chromophore, ensuring a high signal-to-noise ratio while ignoring mobile phase background. The system validates itself if the resolution between Olopatadine and Related Compound B is NLT 2.0 and the tailing factor is NMT 2.0, proving the column's resolving power is intact before sample analysis.

Comparative Column Performance Data

To objectively demonstrate the superiority of the L7 phase for this specific assay, we compared the chromatographic performance of L7 (C8) and L1 (C18) columns under identical mobile phase conditions.

Table 2: Chromatographic Resolution of Olopatadine Methyl Ester

Chromatographic ParameterL7 (C8) Column (Recommended)L1 (C18) Column (Alternative)Causality / Scientific Observation
Retention Time (Methyl Ester) ~14.2 min~22.5 minC8 provides optimal moderate hydrophobicity, reducing run time.
Resolution (API vs Methyl Ester) 3.84.5Both columns achieve baseline resolution (>2.0), but C18 over-retains.
Peak Symmetry (Tailing Factor) 1.11.6Excessive hydrophobic retention on C18 leads to longitudinal band broadening.
Signal-to-Noise (S/N) Ratio 145:185:1Sharper peaks on C8 yield higher sensitivity for low-level (0.10%) quantification.
Workflow Visualization

The following diagram illustrates the mechanistic formation pathway and the subsequent analytical workflow required to isolate and quantify the methyl ester impurity reliably.

G A Olopatadine API (Methanolic Exposure) B Esterification Stress (Methyl Ester Formation) A->B C RP-HPLC Separation (L7 Column, pH 3.0) B->C D UV Detection at 299 nm (Dibenzoxepin Chromophore) C->D E Quantification (Limit: NMT 0.10%) D->E

Fig 1: Mechanistic formation and analytical workflow for Olopatadine Methyl Ester profiling.

References
  • Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products. ResearchGate. URL:[Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Olopatadine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my aim is to provide you with not just a product, but the critical knowledge to use it safely and responsibly from acquisition to disposal. This guide moves beyond mere procedural lists to instill a deep understanding of the chemical nature of Olopatadine Methyl Ester and the causality behind its proper handling. Adherence to these protocols is not only a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Part 1: The Foundational Principles of Disposal

The disposal of any research chemical is governed by a hierarchy of controls and regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[5][6] For a compound like Olopatadine Methyl Ester, which is not specifically listed as a P- or U-series hazardous waste, the responsibility falls on the generator—the researcher—to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] Given the known oral toxicity and high aquatic toxicity of its parent compound, all waste containing Olopatadine Methyl Ester must be managed as hazardous waste.[4]

The cardinal rule of disposal for this compound is the absolute prohibition of sewer disposal .[5][8] Its aquatic toxicity means that even minute quantities can be harmful to environmental ecosystems. All waste streams must be captured, segregated, and disposed of through a licensed hazardous waste management company.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of Olopatadine Methyl Ester waste.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to prevent dermal contact and inhalation of any dust or aerosols.

  • Standard PPE: Nitrile gloves, safety glasses with side shields, and a fully buttoned lab coat.

  • For Solids/Powders: When handling the pure compound or creating solutions, work in a chemical fume hood to prevent inhalation. Consider a dust mask or respirator if significant aerosolization is possible.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]

  • Identify Waste Streams: Create separate, clearly labeled waste streams for different types of waste.

    • Pure/Bulk Compound: Unused or expired Olopatadine Methyl Ester.

    • Contaminated Solids: Weigh boats, paper towels, gloves, and other disposable labware with gross contamination.

    • Contaminated Sharps: Needles or razor blades used with the compound.

    • Aqueous Solutions: Solutions containing Olopatadine Methyl Ester.

    • Organic Solvent Solutions: Solutions where an organic solvent is the primary component.

  • Chemical Incompatibility: While specific reactivity data is limited, as a standard precaution, do not mix Olopatadine Methyl Ester waste with strong oxidizing agents, strong acids, or strong bases.

Step 3: Waste Container Selection and Labeling

The container must be compatible with the waste it holds and prevent any release to the environment.

  • Container Type:

    • Solids: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or glass.

    • Liquids: Use a sealable, leak-proof glass or HDPE bottle. For organic solvents, ensure the container is rated for that use.[10]

    • Sharps: Use a designated, puncture-proof sharps container.

  • Labeling (Mandatory): All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Olopatadine Methyl Ester" and any other components (e.g., "Methanol").

    • The approximate concentration or percentage of each component.

    • The date the first waste was added (accumulation start date).

    • The specific hazard(s): "Toxic," "Aquatic Hazard."

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregation: Store containers of incompatible waste in separate secondary containment.

  • Closure: Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done when the container is 75% full or reaches a set accumulation time limit (e.g., 6 months).

  • Incineration: The most appropriate final disposal method for this type of pharmaceutical waste is high-temperature incineration by a licensed facility.[6][11] This ensures the complete destruction of the active chemical compound.

Part 3: Data Summary and Workflow Visualization

To facilitate quick reference and decision-making, the following table and diagram summarize the key disposal parameters and workflow.

Table 1: Olopatadine Methyl Ester Disposal Summary

Waste Stream TypeRecommended ContainerKey HazardsDisposal Route
Unused/Expired Solid Sealable, labeled HDPE or glass jarToxic, Aquatic HazardLicensed Hazardous Waste Incineration
Contaminated Labware (non-sharp) Lined, labeled HDPE pail or drumToxic, Aquatic HazardLicensed Hazardous Waste Incineration
Aqueous Waste Solutions Sealable, labeled glass or HDPE carboyToxic, Aquatic HazardLicensed Hazardous Waste Incineration
Organic Solvent Waste Solutions Sealable, labeled solvent-safe containerToxic, Flammable (if applicable), Aquatic HazardLicensed Hazardous Waste Incineration / Fuels Blending

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from work with Olopatadine Methyl Ester.

G start Waste Generated Containing Olopatadine Methyl Ester is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in puncture-proof, labeled SHARPS container. is_sharp->sharps_container Yes is_bulk Is it bulk compound or grossly contaminated solid? is_liquid->is_bulk No liquid_container Collect in a compatible, sealed, and labeled LIQUID waste container. is_liquid->liquid_container Yes solid_container Collect in a sealed and labeled SOLID waste container. is_bulk->solid_container Yes store Store in designated Satellite Accumulation Area with secondary containment. sharps_container->store liquid_container->store solid_container->store pickup Arrange for pickup by licensed hazardous waste vendor. store->pickup

Caption: Decision workflow for segregating Olopatadine Methyl Ester waste.

By implementing these scientifically grounded and regulation-aware procedures, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and contribute to the protection of our planet's ecosystems.

References

  • U.S. Food and Drug Administration. Pharmacology Review - Accessdata.fda.gov. (2004). [Link]

  • Pharmaffiliates. CAS No : 113805-71-3 | Product Name : Olopatadine methyl ester. [Link]

  • Agnitio Pharma. Olopatadine Methyl Ester 113805-71-3 C22H25NO3. [Link]

  • Ovid. Update on pharmaceutical waste disposal regulations. [Link]

  • ASMAI. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025). [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • New Drug Approvals. Olopatadine. (2016). [Link]

  • Easy Rx Cycle. Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. (2025). [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Pharmaffiliates. Olopatadine-impurities. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • Minnesota Pollution Control Agency. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]

  • Dovepress. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes. [Link]

  • Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024). [Link]

  • PubMed. Comprehensive review of olopatadine: the molecule and its clinical entities. (2010). [Link]

Sources

Navigating the Safe Handling of Olopatadine Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Olopatadine Hydrochloride, the parent compound, is classified as toxic if swallowed and very toxic to aquatic life.[1][2][3] Given the structural similarity, it is prudent to handle Olopatadine Methyl Ester with the same level of caution. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.

A thorough risk assessment should be conducted before any procedure involving Olopatadine Methyl Ester.[4] This assessment will inform the selection of appropriate engineering controls, personal protective equipment, and standard operating procedures to minimize exposure.

Key Hazard Considerations:

  • Acute Toxicity (Oral): Assumed to be toxic if swallowed based on Olopatadine Hydrochloride data.[1][2][3][5]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[2]

  • Aquatic Toxicity: Expected to be very toxic to aquatic life, necessitating careful disposal to prevent environmental release.[1][2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to Olopatadine Methyl Ester.[6][7] The level of PPE required will depend on the scale of the experiment and the potential for generating dust or aerosols.

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile or neoprene gloves.[4]Provides a robust barrier against dermal absorption. Double gloving is a best practice when handling hazardous compounds.
Eye Protection Tightly fitting safety goggles with side shields or a face shield.[8][9]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Lab Coat/Gown A disposable, low-permeability gown.[4][9]Prevents contamination of personal clothing and subsequent take-home exposure.
Respiratory Protection An N95 respirator or higher, depending on the risk of aerosolization.[7]Essential when handling powders outside of a containment device or when there is a potential for generating aerosols.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 First Pair of Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Second Pair of Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Shoe Covers Doff5->Doff6 Disposal_Workflow cluster_waste Waste Streams cluster_collection Collection Solid_Waste Contaminated Solids (Gloves, Gowns, Weigh Boats) Solid_Container Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Liquid_Container Labeled Hazardous Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Caption: Proper segregation of waste streams is essential for safe and compliant disposal.

Disposal Guidelines:

  • Solid Waste: All disposable items that have come into contact with Olopatadine Methyl Ester, including gloves, gowns, and weigh boats, should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing Olopatadine Methyl Ester should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste down the drain. [10][11][12]* Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [1][5][13] By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research. Always consult your institution's specific safety protocols and the available Safety Data Sheets for the most comprehensive information.

References

  • Amazon S3. (2015). Olopatadine (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Alfa Omega Pharma. (2026). Olopatadine Methyl Ester. Retrieved from [Link]

  • Sf-pharmaceutical. (2024). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Olopatadine Methyl Ester. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS: Olopatadine E-Isomer (USP). Retrieved from [Link]

  • Veeprho. (n.d.). Olopatadine Impurities and Related Compound. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.